Kuwanon C
描述
A major compound of ramulus mori that has potent ability on tyrosinase inhibition
属性
IUPAC Name |
2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-bis(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-8-17-20(28)12-21(29)22-23(30)18(9-6-14(3)4)24(31-25(17)22)16-10-7-15(26)11-19(16)27/h5-7,10-12,26-29H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQYBLOHTQWSQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212148 | |
| Record name | Mulberrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mulberrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029507 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
62949-79-5 | |
| Record name | Kuwanon C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mulberrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mulberrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mulberrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029507 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148 - 150 °C | |
| Record name | Mulberrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029507 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Isolating Kuwanon C from Morus alba Root Bark: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isolation of Kuwanon C, a promising prenylated flavonoid, from the root bark of Morus alba (white mulberry). The methodologies detailed herein are synthesized from established phytochemical research and are intended to equip researchers with the necessary protocols for extraction, fractionation, and purification of this bioactive compound.
Introduction
This compound is a naturally occurring flavonoid found in the root bark of Morus alba, a plant with a long history of use in traditional medicine.[1] Recent scientific investigations have highlighted its potential pharmacological activities, particularly its pro-apoptotic effects in various cancer cell lines. This has spurred interest in its potential as a lead compound for drug development. This document outlines the core experimental procedures for isolating this compound for further research and development.
Data Presentation: Quantitative Overview
The isolation of this compound is a multi-step process with yields varying based on the starting material and the efficiency of the extraction and purification techniques employed. While specific yield data for this compound is not extensively reported, the following table provides an overview of relevant quantitative data gathered from phytochemical studies on Morus alba root bark.
| Parameter | Value/Range | Method of Determination | Source |
| Starting Material | Dried Root Bark of Morus alba | - | [2] |
| Initial Extraction Solvent | 80% Methanol (B129727) or 70% Ethanol (B145695) | - | [2][3] |
| Fractionation Solvent | Ethyl Acetate (B1210297) | Liquid-Liquid Partitioning | [3] |
| Reported Purity of Commercial this compound | 98.04% | High-Performance Liquid Chromatography (HPLC) | [4] |
| Yield of Related Flavonoid (Kuwanon H) from Ethyl Acetate Extract | 0.13% | Gravimetric analysis after chromatographic purification | [5] |
| Yield of Related Flavonoid (Kuwanon G) from Ethyl Acetate Fraction | ~1.9% (1,011 mg from 53 g) | Gravimetric analysis after chromatographic purification | [3] |
| Yield of Related Flavonoid (Kuwanon E) from Ethyl Acetate Fraction | ~0.08% (43.7 mg from 53 g) | Gravimetric analysis after chromatographic purification | [3] |
Note: The yields of Kuwanon G, H, and E are provided to give a potential, albeit indirect, indication of the expected yield for this compound, as they are structurally related compounds isolated using similar methodologies.
Experimental Protocols
The following protocols describe the key stages in the isolation of this compound from Morus alba root bark.
Plant Material Preparation and Extraction
-
Preparation: The root bark of Morus alba is air-dried and then coarsely powdered using a mechanical grinder.[2]
-
Extraction: The powdered root bark is extracted with 80% aqueous methanol or 70% aqueous ethanol at room temperature for 24-48 hours. The extraction is typically repeated three times to ensure maximum recovery of bioactive compounds.[2][3]
-
Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3]
Solvent Partitioning and Fractionation
-
Suspension: The crude extract is suspended in water.
-
Liquid-Liquid Partitioning: The aqueous suspension is sequentially partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction is known to be rich in flavonoids, including this compound.[3]
-
Concentration: The ethyl acetate fraction is collected and concentrated to dryness under reduced pressure.
Chromatographic Purification
The purification of this compound from the ethyl acetate fraction is achieved through a series of column chromatography steps.
-
Silica (B1680970) Gel Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate, with increasing polarity.
-
Procedure: The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the column. The column is eluted with the mobile phase gradient, and fractions are collected.
-
Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Octadecylsilyl (ODS) Column Chromatography:
-
Stationary Phase: ODS silica gel.
-
Mobile Phase: A gradient of methanol and water.
-
Procedure: Fractions from the silica gel column that are rich in this compound are pooled, concentrated, and further purified on an ODS column to separate compounds based on their hydrophobicity.
-
-
Sephadex LH-20 Column Chromatography:
-
Stationary Phase: Sephadex LH-20.
-
Mobile Phase: Methanol.
-
Procedure: This final purification step separates compounds based on their molecular size, yielding highly purified this compound.
-
Purity Analysis
The purity of the isolated this compound is determined using High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid).
-
Detection: UV detector, with the wavelength set to the maximum absorbance of this compound.
-
Quantification: The purity is calculated by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
Conclusion
The isolation of this compound from Morus alba root bark is a well-documented process that relies on standard phytochemical techniques. While yields can vary, the protocols outlined in this guide provide a robust framework for obtaining this bioactive flavonoid for research purposes. The potent pro-apoptotic activity of this compound, mediated through the induction of mitochondrial and endoplasmic reticulum stress, underscores its therapeutic potential and warrants further investigation by the scientific and drug development communities.
References
- 1. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba [mdpi.com]
- 2. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Morus alba L. and Natural Products Including Morusin on In Vivo Secretion and In Vitro Production of Airway MUC5AC Mucin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Multifaceted Biological Activities of Kuwanon C: A Technical Guide for Researchers
Introduction: Kuwanon C, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a compound of significant interest within the scientific community.[1][2] Its diverse pharmacological properties, ranging from anticancer and antiviral to anti-inflammatory and antioxidant effects, position it as a promising candidate for further investigation in drug discovery and development.[1][2][3] This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource to facilitate future studies.
Anticancer Activity
This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5][6] Its anticancer activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[4][5][6][7]
Induction of Apoptosis and Cell Cycle Arrest
Studies have shown that this compound can induce apoptosis through both the intrinsic and extrinsic pathways. In breast cancer cells (MDA-MB231 and T47D), this compound upregulates the expression of the pro-apoptotic protein Bax and cleaved-caspase-3, key mediators of the mitochondrial-mediated apoptotic pathway.[4] Furthermore, it has been observed to induce endoplasmic reticulum (ER) stress, as evidenced by the upregulation of unfolded protein response-related proteins such as ATF4, GADD34, HSPA5, and DDIT3.[4] In cervical cancer cells (HeLa), this compound has been shown to disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[5][6] This compound also impacts cell cycle progression, effectively halting cell proliferation.[4][5][6]
Signaling Pathways in Anticancer Activity
The anticancer effects of this compound are mediated through the modulation of several key signaling pathways. A primary mechanism involves the induction of mitochondrial-mediated apoptosis, triggered by an increase in intracellular ROS. This leads to a cascade of events including the upregulation of p21, a cyclin-dependent kinase inhibitor, which contributes to cell cycle arrest.[4]
Quantitative Anticancer Data
The following table summarizes the cytotoxic activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | Measurement | Value | Reference(s) |
| P388 | Mouse Lymphoma | IC₅₀ | 14 µg/mL | [3] |
| MDA-MB231 & T47D | Breast Cancer | IC₅₀ | Concentration-dependent decrease in cell proliferation | [4] |
| HeLa | Cervical Cancer | IC₅₀ | More potent than Paclitaxel and Cisplatin | [5][6][7] |
Antiviral Activity
This compound has shown promising antiviral efficacy, particularly against SARS-CoV-2.[1][8][9] Its mechanism of action involves the inhibition of viral entry into host cells.
Inhibition of SARS-CoV-2 Entry
Research has demonstrated that this compound can block the interaction between the SARS-CoV-2 spike S1 receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor.[8][9] By targeting both the spike protein and the ACE2 receptor, this compound effectively prevents the virus from attaching to and entering host cells.[8][9] This was confirmed through competitive ELISA and BLItz system analyses.[8][9]
Quantitative Antiviral Data
The inhibitory activity of this compound against SARS-CoV-2 is presented below.
| Target | Measurement | Value | Reference(s) |
| SARS-CoV-2 Spike S1 RBD:ACE2 Interaction | IC₅₀ | 91.4 µM | [2][10] |
Anti-inflammatory and Antioxidant Activities
This compound exhibits significant anti-inflammatory and antioxidant properties, contributing to its potential therapeutic applications in a range of diseases.[1][2]
Anti-inflammatory Mechanism
The anti-inflammatory effects of this compound are mediated, in part, through the regulation of the NF-κB and Nrf2/HO-1 signaling pathways.[10][11] It has been shown to inhibit the production of pro-inflammatory mediators.[11]
Antioxidant Capacity
This compound is a potent antioxidant, capable of scavenging free radicals.[3] This activity is a key component of its neuroprotective effects.[3]
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been quantified using the DPPH radical scavenging assay.
| Assay | Measurement | Value | Reference(s) |
| DPPH Radical Scavenging | EC₅₀ | 72.99 µg/mL | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[14]
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.[16][17][18]
Protocol:
-
Solution Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid) in the same solvent.[16]
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to an equal volume of the DPPH working solution.[16]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.[16]
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[17]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.[19][20][21]
Protocol:
-
Protein Extraction: Lyse cells treated with this compound using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[22]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).[22]
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[21]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, caspase-3, p-p65, Nrf2) overnight at 4°C.[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Detect the protein bands using a chemiluminescence detection system.[22]
Conclusion
This compound is a promising natural compound with a broad spectrum of biological activities. Its potent anticancer, antiviral, anti-inflammatory, and antioxidant properties, coupled with its well-defined mechanisms of action, make it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance our understanding and application of this remarkable flavonoid.
References
- 1. news-medical.net [news-medical.net]
- 2. Mulberry Component this compound Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction | MDPI [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Mulberry Component this compound Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. wmcresearch.substack.com [wmcresearch.substack.com]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. benchchem.com [benchchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. bosterbio.com [bosterbio.com]
- 22. benchchem.com [benchchem.com]
- 23. ptglab.com [ptglab.com]
Kuwanon C chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuwanon C, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a promising natural compound with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological effects of this compound. Detailed experimental protocols for key biological assays are presented, along with an exploration of its mechanisms of action, including the modulation of critical signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of this compound for potential therapeutic applications.
Chemical Structure and Identification
This compound is a flavonoid characterized by a C25 skeleton, featuring two isoprenyl groups attached to the flavone (B191248) backbone. These prenyl groups significantly contribute to its lipophilicity and biological activity.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-bis(3-methylbut-2-enyl)chromen-4-one[1] |
| Molecular Formula | C₂₅H₂₆O₆[1] |
| Molecular Weight | 422.48 g/mol [2] |
| CAS Number | 62949-79-5[1] |
| SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)C[1] |
| InChI Key | UWQYBLOHTQWSQD-UHFFFAOYSA-N[1] |
Physicochemical Properties
This compound is a yellow crystalline solid.[3] Its physicochemical properties are crucial for its handling, formulation, and bioavailability.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 153-156 °C | [3] |
| pKa (Predicted) | 6.70 ± 0.40 | [3] |
| λmax | 264 nm | [1] |
| Solubility | Soluble in DMSO, methanol (B129727), ethanol | [1][3] |
| Appearance | Yellow crystalline powder | [3] |
| Storage | Store at -20°C for long-term stability | [2] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, including antioxidant, antibacterial, and cytotoxic effects. The following table summarizes the key quantitative data from various in vitro studies.
Table 3: Summary of Biological Activities of this compound
| Activity | Assay | Cell Line/Organism | Endpoint | Result | Reference |
| Antioxidant | DPPH Radical Scavenging | Cell-free | EC₅₀ | 72.99 µg/mL | [1] |
| Antibacterial | Minimum Inhibitory Concentration (MIC) | E. coli | MIC | 10 µg/mL | [1] |
| S. typhimurium | MIC | 25 µg/mL | [1] | ||
| S. epidermis | MIC | 6.25 µg/mL | [1] | ||
| S. aureus | MIC | 6.25 µg/mL | [1] | ||
| Cytotoxicity | MTT Assay | P388 (murine leukemia) | IC₅₀ | 14 µg/mL | [1] |
Mechanisms of Action: Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways, most notably the HO-1/Nrf2 pathway, which is central to the cellular antioxidant and anti-inflammatory response.
HO-1/Nrf2 Signaling Pathway
Under conditions of oxidative stress, this compound has been shown to promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the upregulation of cytoprotective enzymes, including Heme Oxygenase-1 (HO-1). HO-1 plays a critical role in cellular defense against oxidative stress and inflammation.
Caption: this compound modulation of the HO-1/Nrf2 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of this compound.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Protocol:
-
Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Sample Preparation: this compound is dissolved in methanol to create a stock solution, from which serial dilutions are made.
-
Reaction: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the different concentrations of this compound or a control (methanol).
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated, and the EC₅₀ value is determined.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of this compound that inhibits the visible growth of bacteria.
Caption: Experimental workflow for the MIC assay.
Protocol:
-
Preparation of this compound Dilutions: Serial two-fold dilutions of this compound are prepared in a suitable broth medium in a 96-well plate.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well containing the this compound dilutions is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Observation and MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Cells (e.g., P388 murine leukemia cells) are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Measurement and Calculation: The absorbance is measured at approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Conclusion
This compound is a multifaceted natural compound with significant therapeutic potential. Its well-defined chemical structure and diverse biological activities, including antioxidant, antibacterial, and cytotoxic effects, make it a compelling candidate for further investigation in drug discovery and development. The detailed experimental protocols and understanding of its modulation of key signaling pathways, such as the HO-1/Nrf2 system, provide a solid foundation for future research aimed at harnessing the full therapeutic potential of this promising flavonoid. This technical guide serves as a valuable resource to facilitate and guide these future endeavors.
References
Kuwanon C (CAS Number: 62949-79-5): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuwanon C, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a promising natural compound with a wide spectrum of biological activities. This technical guide provides an in-depth overview of this compound (CAS No. 62949-79-5), summarizing its physicochemical properties, and detailing its multifaceted pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral activities. This document consolidates quantitative data from various studies into structured tables for comparative analysis. Furthermore, it provides detailed experimental protocols for key biological assays and visualizes the underlying signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.
Physicochemical Properties
This compound is a structurally unique flavonoid characterized by the presence of two prenyl groups, which contribute significantly to its bioactivity. Its fundamental physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 62949-79-5 | |
| Molecular Formula | C₂₅H₂₆O₆ | [1] |
| Molecular Weight | 422.5 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| λmax | 264 nm | [1] |
Quantitative Biological Activity Data
The diverse pharmacological effects of this compound have been quantified in numerous studies. The following tables summarize the key inhibitory and cytotoxic concentrations across various biological activities.
Table 2.1: Anticancer Activity
| Cell Line | Cancer Type | Measurement | Value | Reference(s) |
| P388 | Mouse Lymphoma | IC₅₀ | 14 µg/mL | [1][2] |
| HeLa | Cervical Cancer | IC₅₀ | More potent than Paclitaxel and Cisplatin | [3][4][5][6] |
| MDA-MB-231 | Breast Cancer | IC₅₀ | Concentration-dependent decrease in cell proliferation | [2][7] |
| T47D | Breast Cancer | IC₅₀ | Concentration-dependent decrease in cell proliferation | [2][7] |
Table 2.2: Antimicrobial Activity
| Microorganism | Activity | Measurement | Value (µg/mL) | Reference(s) |
| Escherichia coli | Antibacterial | MIC | 10 | [1][2] |
| Salmonella typhimurium | Antibacterial | MIC | 25 | [1] |
| Staphylococcus epidermis | Antibacterial | MIC | 6.25 | [1] |
| Staphylococcus aureus | Antibacterial | MIC | 6.25 | [1] |
Table 2.3: Antiviral Activity
| Virus | Test System | Measurement | Value | Reference(s) |
| SARS-CoV-2 | Spike S1 RBD:ACE2 Interaction | IC₅₀ | 91.4 µM | [8] |
| SARS-CoV-2 (clinical isolate) | Infection in Vero cells | IC₅₀ | 7.7 µM | [8][9] |
Table 2.4: Antioxidant Activity
| Assay | Measurement | Value (µg/mL) | Reference(s) |
| DPPH Radical Scavenging | EC₅₀ | 72.99 | [1][2] |
Mechanisms of Action and Signaling Pathways
This compound exerts its biological effects through the modulation of several key signaling pathways. This section details the molecular mechanisms underlying its anticancer and anti-inflammatory activities.
Anticancer Mechanism: Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway, primarily by targeting mitochondria and the endoplasmic reticulum (ER).
-
Mitochondrial Dysfunction: this compound disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. It upregulates the expression of the pro-apoptotic protein Bax while the effect on the anti-apoptotic protein Bcl-2 is also a key area of investigation, thereby increasing the Bax/Bcl-2 ratio. This ultimately leads to the activation of executioner caspases, such as caspase-3.[7]
-
Endoplasmic Reticulum Stress: The compound induces ER stress, triggering the Unfolded Protein Response (UPR). This is evidenced by the upregulation of UPR-related proteins such as ATF4, GADD34, HSPA5, and DDIT3.[7] Prolonged ER stress can lead to apoptosis.
-
Reactive Oxygen Species (ROS) Production: A significant increase in intracellular ROS levels is observed following treatment with this compound.[7] This oxidative stress further contributes to mitochondrial damage and the induction of apoptosis.
Anti-inflammatory Mechanism: Modulation of NF-κB and Nrf2/HO-1 Pathways
This compound exhibits anti-inflammatory properties by targeting two critical signaling cascades: the NF-κB and the Nrf2/HO-1 pathways.
-
Inhibition of NF-κB Pathway: In inflammatory conditions, this compound can inhibit the activation of the NF-κB pathway. This involves preventing the degradation of IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, inhibiting its nuclear translocation and subsequent transcription of pro-inflammatory genes.
-
Activation of Nrf2/HO-1 Pathway: this compound can activate the Nrf2 signaling pathway. Under cellular stress, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1), which has potent anti-inflammatory effects.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activities of this compound.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Treat cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
This assay uses the fluorescent probe JC-1 to measure changes in mitochondrial membrane potential.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove the excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
Data Analysis: Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.
Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
anticancer mechanism of action of Kuwanon C
An In-depth Technical Guide on the Core Anticancer Mechanism of Action of Kuwanon C
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a prenylated flavonoid isolated from Morus alba (mulberry), has emerged as a potent anticancer agent with a multifaceted mechanism of action.[1] This document provides a comprehensive technical overview of its core anticancer activities, focusing on its ability to induce apoptosis, inhibit cell proliferation, and modulate key cellular signaling pathways. Through a detailed analysis of existing literature, this guide summarizes quantitative bioactivity data, outlines detailed experimental protocols, and visualizes the complex molecular interactions governed by this compound. The primary mechanism centers on its ability to target the mitochondria and endoplasmic reticulum, leading to a cascade of events including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, induction of ER stress, and ultimately, programmed cell death.[2][3][4][5] Notably, in several studies, this compound has demonstrated superior efficacy compared to conventional chemotherapeutic agents like paclitaxel (B517696) and cisplatin, highlighting its potential as a promising candidate for future drug development.[2][3]
Core Anticancer Mechanisms of Action
This compound exerts its anticancer effects through a coordinated series of cellular events, primarily targeting the core machinery of cell survival and proliferation.
Induction of Oxidative Stress via Reactive Oxygen Species (ROS) Generation
A primary and critical mechanism of this compound is the induction of significant intracellular oxidative stress. It triggers a substantial, time- and concentration-dependent increase in reactive oxygen species (ROS) in cancer cells.[2][6] This surge in ROS disrupts cellular homeostasis and activates downstream signaling pathways that favor apoptosis. The increase in ROS has been observed in various cancer cell lines, including HeLa and breast cancer cells.[2][6] This effect is a cornerstone of its cytotoxicity, as the addition of an antioxidant like N-Acetylcysteine (NAC) can partially rescue the cancer cells from this compound-induced viability inhibition.[4]
Targeting of Mitochondria and Endoplasmic Reticulum (ER)
This compound directly interacts with the membranes of both the mitochondria and the endoplasmic reticulum, disrupting their structure and function.[2][3][5]
-
Mitochondrial Disruption: Treatment with this compound leads to a significant decrease in the mitochondrial membrane potential (ΔΨm).[2][4][7] This depolarization is a key initiating event in the intrinsic pathway of apoptosis. The structural integrity of the mitochondria is severely compromised, leading to the release of pro-apoptotic factors into the cytoplasm.[8]
-
Endoplasmic Reticulum Stress: The compound also induces ER stress, evidenced by the upregulation of proteins involved in the unfolded protein response (UPR), such as ATF4, GADD34, HSPA5, and DDIT3.[6] This sustained ER stress contributes to the overall apoptotic signaling.
Induction of Apoptosis via the Intrinsic Pathway
The culmination of ROS production, mitochondrial damage, and ER stress is the potent induction of apoptosis. Flow cytometry analysis confirms a significant increase in the apoptotic cell population following treatment.[2][6] The mechanism is primarily mediated through the intrinsic, or mitochondrial, pathway. Key molecular events include:
-
Upregulation of Pro-Apoptotic Proteins: this compound increases the expression of pro-apoptotic proteins like Bax, NOXA, and GADD34.[4][6]
-
Activation of Caspases: It leads to the activation of key executioner caspases, such as cleaved-caspase-3 (c-caspase3).[6]
-
Gene Expression Changes: At the transcriptional level, this compound upregulates a suite of apoptosis-related genes, including GADD45A, CASP3, and CASP4.[2][4]
Inhibition of Proliferation and Cell Cycle Arrest
In addition to inducing cell death, this compound is a potent inhibitor of cancer cell proliferation.[6] This is demonstrated through wound healing, colony formation, and EdU proliferation assays, which show a concentration-dependent inhibition of cell growth and division.[2][8] The compound also modulates the cell cycle. It has been shown to upregulate the expression of the cyclin-dependent kinase inhibitor p21, a key regulator that can halt cell cycle progression.[6] Furthermore, it impacts the expression of other cell cycle-related genes such as PCNA, CDKN1A, KIF20A, and E2F1.[2]
Quantitative Bioactivity Data
The cytotoxic and biological activities of this compound have been quantified across various cancer cell lines and assays. The following tables summarize the key findings.
| Parameter | Cell Line | Cancer Type | Value/Observation | Reference(s) |
| IC₅₀ | P388 | Mouse Lymphoma | 14 µg/mL | [1][9] |
| IC₅₀ | HeLa | Cervical Cancer | Reported to be more potent than Paclitaxel and Cisplatin. | [2][3][10] |
| Cell Proliferation | MDA-MB-231, T47D | Breast Cancer | Concentration-dependent decrease in cell proliferation. | [6][9] |
| Antioxidant Activity | DPPH Radical Scavenging | Cell-free | EC₅₀ = 72.99 µg/mL | [1][9] |
Table 1: Cytotoxic and Antioxidant Activity of this compound.
| Gene/Protein | Effect | Cancer Cell Line | Reference(s) |
| p21 | Upregulation | MDA-MB-231, T47D | [6] |
| Bax | Upregulation | MDA-MB-231, T47D | [6] |
| Cleaved Caspase-3 | Upregulation | MDA-MB-231, T47D | [6] |
| GADD34 | Upregulation | HeLa, MDA-MB-231, T47D | [4][6] |
| NOXA | Upregulation | HeLa | [4] |
| ATF4, HSPA5, DDIT3 | Upregulation | MDA-MB-231, T47D | [6] |
| GADD45A, CASP3, CASP4 | Upregulation | HeLa | [2][4] |
Table 2: Effect of this compound on Key Apoptosis, Cell Cycle, and ER Stress-Related Genes and Proteins.
Signaling Pathways and Visualizations
The anticancer mechanism of this compound involves a cascade of interconnected signaling events. The following diagrams, generated using Graphviz, illustrate these core pathways and standard experimental workflows.
Caption: Anticancer signaling pathway of this compound.
Caption: General workflow for in vitro cytotoxicity assessment.
Caption: Standard workflow for Western Blot analysis.
Detailed Experimental Protocols
The following protocols are generalized methodologies based on standard practices cited in the literature for investigating the anticancer effects of this compound.
Cell Viability (MTT/MTS) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, or 72 hours).[9][10]
-
Reagent Addition: After incubation, add 10-20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well.[9][10] Incubate for 4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into formazan crystals.
-
Solubilization: For MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] For MTS, this step is not necessary as the product is soluble.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[7][10]
-
Data Analysis: Express cell viability as a percentage relative to the vehicle control. Calculate the IC₅₀ value using non-linear regression analysis.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a complex mixture.
-
Cell Lysis: Culture and treat cells with this compound in 6-well plates. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]
-
Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10][11]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p21, anti-cleaved-caspase-3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[12]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[10]
Apoptosis Assay by Flow Cytometry
This method quantifies the percentage of apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration.[10]
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[10]
-
Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Intracellular ROS Detection
This assay measures the level of intracellular reactive oxygen species.
-
Cell Culture and Treatment: Plate cells in a 96-well plate or 6-well plate and treat with this compound. Include a positive control (e.g., H₂O₂) and a vehicle control.[13]
-
Probe Loading: After treatment, wash the cells with PBS and load them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), in serum-free medium.[13]
-
Incubation: Incubate for 30-60 minutes at 37°C in the dark.[13]
-
Measurement: Wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Excitation ~485 nm, Emission ~535 nm).[13]
Conclusion and Future Directions
This compound is a compelling natural product with a well-defined, multi-pronged anticancer mechanism. Its ability to co-opt fundamental cellular processes—specifically by inducing overwhelming oxidative stress and disrupting mitochondrial and ER function—makes it a potent inducer of apoptosis in cancer cells. The quantitative data, though still limited for some cell lines, consistently points to high efficacy. The detailed protocols provided herein offer a standardized framework for further investigation and validation of its effects.
Future research should focus on elucidating its precise molecular binding partners on mitochondrial and ER membranes, exploring its efficacy in in vivo models, and investigating potential synergistic effects when combined with existing chemotherapies. A deeper understanding of its impact on other major cancer-related signaling pathways, such as PI3K/Akt and NF-κB, will further clarify its therapeutic potential.[14] Given its potent activity and favorable comparisons to established drugs, this compound represents a highly promising lead compound for the development of novel anticancer therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wmcresearch.substack.com [wmcresearch.substack.com]
- 6. This compound inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]
Kuwanon C: A Potential Neuroprotective Agent in Parkinson's Disease Models - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily focus on managing symptoms, highlighting the urgent need for novel neuroprotective agents that can slow or halt the disease's progression. Kuwanon C, a flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered interest for its diverse biological activities, including anti-inflammatory and antioxidant effects. This technical guide consolidates the current understanding of the neuroprotective potential of this compound and related compounds in the context of Parkinson's disease models. It details the key signaling pathways involved, provides comprehensive experimental protocols for in vitro studies, and presents quantitative data from a closely related compound, Kuwanon V, to illustrate the neurogenic potential within this class of molecules.
Introduction to this compound and its Neuroprotective Potential
This compound is a prenylated flavonoid that has been investigated for various pharmacological properties. In the context of neurodegeneration, its potent anti-inflammatory and antioxidant effects are of particular interest. The pathology of Parkinson's disease is intrinsically linked to neuroinflammation and oxidative stress, making compounds with these properties promising therapeutic candidates. While direct studies on this compound in established Parkinson's disease models are emerging, research on related compounds and its known mechanisms of action provide a strong rationale for its investigation.
Core Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound and related flavonoids are believed to be mediated through the modulation of key signaling pathways that govern cellular responses to oxidative stress and inflammation.
The Nrf2/HO-1 Pathway: A Master Regulator of Antioxidant Defense
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[1][2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] In the presence of oxidative stress or electrophilic compounds like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1).[1][2] HO-1 is a potent antioxidant enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have been shown to have neuroprotective effects.[3] The activation of the Nrf2/HO-1 pathway is a critical mechanism by which neuronal cells can mitigate oxidative damage.[1][2]
Inhibition of the NF-κB Pathway: Attenuating Neuroinflammation
Neuroinflammation, primarily mediated by activated microglia, is a key contributor to the progressive nature of Parkinson's disease. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[4][5] In response to inflammatory stimuli, such as lipopolysaccharide (LPS) or signals from damaged neurons, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB).[5] This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6] Compounds like Kuwanon T and Sanggenon A, which are structurally related to this compound, have been shown to inhibit NF-κB activation, thereby suppressing the production of these inflammatory mediators.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Hinokitiol Offers Neuroprotection Against 6-OHDA-Induced Toxicity in SH-SY5Y Neuroblastoma Cells by Downregulating mRNA Expression of MAO/α-Synuclein/LRRK2/PARK7/PINK1/PTEN Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. Neuroprotection against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells by 5,7-Dihydroxychromone: Activation of the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuroprotector kynurenic acid increases neuronal cell survival through neprilysin induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection of 6-OHDA neurotoxicity by PGF2α through FP-ERK-Nrf2 signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Kuwanon C: A Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial properties of Kuwanon C, a prenylated flavonoid isolated from the root bark of Morus species. This document summarizes the available quantitative data on its antibacterial spectrum, details the experimental methodologies used in key studies, and illustrates its proposed mechanism of action.
Antibacterial Spectrum of this compound
This compound has demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, has been determined in several studies. The available data is summarized in the table below.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Gram-Positive Bacteria | |||
| Staphylococcus aureus | NCTC 4163 | 6.25 | Mazimba et al., 2011 |
| Staphylococcus aureus | - | 6.25 | Sohn et al., 2004[1] |
| Staphylococcus epidermis | - | 6.25 | Sohn et al., 2004[1] |
| Bacillus subtilis | NCTC 10073 | 125 | Mazimba et al., 2011 |
| Micrococcus flavus | NCTC 2665 | 125 | Mazimba et al., 2011 |
| Streptococcus faecalis | NCTC 775 | 500 | Mazimba et al., 2011 |
| Gram-Negative Bacteria | |||
| Escherichia coli | - | 10 | Sohn et al., 2004[1] |
| Salmonella typhimurium | - | 25 | Sohn et al., 2004[1] |
| Salmonella abony | NCIMB 6017 | 500 | Mazimba et al., 2011 |
| Pseudomonas aeruginosa | NCIMB 10421 | >500 | Mazimba et al., 2011 |
Experimental Protocols
The following section details the methodologies employed in the key studies that have determined the antibacterial spectrum of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The primary method used to quantify the antibacterial activity of this compound is the determination of the Minimum Inhibitory Concentration (MIC) through broth dilution techniques.
1. Broth Microdilution Method (as described by Sohn et al., 2004)
-
Bacterial Strains and Culture Conditions: Four bacterial species (Escherichia coli, Salmonella typhimurium, Staphylococcus epidermis, and Staphylococcus aureus) were utilized. The bacteria were cultured in an appropriate broth medium to achieve a standardized inoculum.
-
Preparation of this compound: A stock solution of this compound was prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to ensure its solubility in the aqueous culture medium.
-
Assay Procedure:
-
A 96-well microtiter plate was used for the assay.
-
Serial two-fold dilutions of the this compound stock solution were prepared in the wells of the microtiter plate using a suitable broth medium.
-
A standardized bacterial suspension was added to each well, resulting in a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Control wells were included: a positive control (broth with bacterial inoculum, no this compound) and a negative control (broth only).
-
The microtiter plate was incubated under appropriate conditions (e.g., 37°C for 16-24 hours).
-
-
Determination of MIC: The MIC was determined as the lowest concentration of this compound at which no visible bacterial growth was observed.
2. Serial Dilution Method (as described by Mazimba et al., 2011)
-
Bacterial Strains and Culture Conditions: A panel of six bacterial strains was used: Staphylococcus aureus (NCTC 4163), Bacillus subtilis (NCTC 10073), Micrococcus flavus (NCTC 2665), Streptococcus faecalis (NCTC 775), Salmonella abony (NCIMB 6017), and Pseudomonas aeruginosa (NCIMB 10421).
-
Preparation of this compound: A stock solution of this compound was prepared and serially diluted in a suitable broth medium.
-
Assay Procedure:
-
The assay was performed in test tubes containing the serially diluted this compound.
-
Each tube was inoculated with a standardized suspension of the test microorganism.
-
The tubes were incubated under optimal growth conditions.
-
-
Determination of MIC: The MIC was recorded as the lowest concentration of this compound that inhibited visible bacterial growth.
Mechanism of Action
While the precise molecular targets of this compound are still under investigation, the available evidence for this compound and structurally related flavonoids points towards a multi-faceted mechanism of action primarily targeting the bacterial cell envelope. Two key proposed mechanisms are the disruption of the cell membrane and the inhibition of efflux pumps.
Proposed Antibacterial Mechanisms of this compound
References
Kuwanon C: A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuwanon C, a prenylated flavonoid isolated from the root bark of Morus alba (mulberry), has emerged as a promising natural compound in oncology research.[1] Extensive in vitro studies have demonstrated its potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines, including breast, cervical, and glioma cells.[2][3] This technical document provides a comprehensive overview of the mechanisms underlying this compound's ability to induce programmed cell death. It details the core signaling pathways involved, summarizes key quantitative findings, presents detailed experimental protocols for assessing its activity, and provides visual representations of these processes to guide further research and development.
Core Mechanism of Action: A Multi-Faceted Induction of Apoptosis
This compound exerts its anticancer effects through the coordinated activation of multiple cellular stress pathways, primarily converging on the induction of apoptosis. The principal mechanisms identified are the intrinsic (mitochondrial) pathway of apoptosis, endoplasmic reticulum (ER) stress, and the induction of cell cycle arrest.[2][4][5]
Intrinsic Apoptosis and ER Stress Signaling
This compound treatment disrupts cellular homeostasis by targeting both the mitochondria and the endoplasmic reticulum.[4][5] It stimulates a significant increase in intracellular reactive oxygen species (ROS), which contributes to mitochondrial dysfunction.[2][3] This is characterized by a disruption of the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[4][5] Concurrently, this compound induces ER stress, evidenced by the upregulation of unfolded protein response (UPR) markers such as ATF4, HSPA5, GADD34, and DDIT3 (also known as CHOP).[2]
These events lead to a shift in the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound upregulates the expression of the pro-apoptotic protein Bax while suppressing anti-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP).[2] This cascade culminates in the activation of effector caspases, such as cleaved caspase-3 (c-caspase3), which execute the final stages of apoptosis.[2] The ER stress pathway further contributes to apoptosis through the upregulation of pro-apoptotic proteins like NOXA.[3][5]
Cell Cycle Arrest
In addition to inducing apoptosis, this compound impedes cancer cell proliferation by causing cell cycle arrest.[4][5] This is mediated, at least in part, by the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[2] By inhibiting CDK activity, p21 prevents cells from transitioning through critical checkpoints in the cell cycle, thereby halting their division and proliferation.[2][6]
Quantitative Data Summary
The following table summarizes the observed effects of this compound across various human cancer cell lines. While many studies confirm potent activity, specific IC₅₀ values are not always reported, highlighting the need for further standardized quantitative analysis.[7]
| Cancer Type | Cell Line(s) | Effect | Measurement | Value / Observation |
| Breast Cancer | MDA-MB-231, T47D | Inhibition of Proliferation | MTS Assay | Concentration-dependent decrease in cell proliferation.[2][8] |
| Induction of Apoptosis | Flow Cytometry | Upregulation of pro-apoptotic proteins Bax and cleaved caspase-3.[2] | ||
| Cervical Cancer | HeLa | Inhibition of Proliferation | Cell Viability Assay | Potent anti-proliferative and pro-apoptotic effects.[3][4] |
| Reported to be more potent than paclitaxel (B517696) and cisplatin.[3][4][7] | ||||
| Cell Cycle Arrest | Flow Cytometry | Significant impact on cell cycle progression.[4][5] | ||
| Glioma | LN229 | Inhibition of Proliferation | Cell Viability Assay | Potent anti-proliferative effects observed.[3] |
| Mouse Lymphoma | P388 | Cytotoxicity | IC₅₀ | 14 µg/mL.[8] |
| General | N/A | Antioxidant Activity | DPPH Radical Scavenging | EC₅₀ of 72.99 µg/mL.[8] |
Detailed Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of this compound's anticancer activities. The following protocols are compiled from established methods cited in the literature.
General Experimental Workflow
The typical workflow for evaluating the anticancer effects of this compound involves initial cell culture and treatment, followed by a battery of assays to determine its impact on cell viability, apoptosis, and specific protein expression.
Cell Viability Assay (MTT/MTS)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Treat cells with a range of this compound concentrations for desired time points (e.g., 24, 48, 72 hours). Include a vehicle-only control (e.g., DMSO).[7]
-
Reagent Addition: Add 10-20 µL of MTT (5 mg/mL) or MTS solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the tetrazolium salt into colored formazan (B1609692) crystals.[8]
-
Solubilization: If using MTT, add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
Apoptosis Assay (Annexin V-FITC / PI Staining by Flow Cytometry)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Cell Preparation: Treat cells with this compound as required. Harvest both adherent and floating cells by trypsinization and centrifugation.[9]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[10]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[10]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[10]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[10]
-
Protein Extraction: Lyse this compound-treated and control cells using RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.[10]
-
SDS-PAGE: Denature protein lysates and separate them based on molecular weight using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Bax, cleaved caspase-3, p21, GADD34) and a loading control (e.g., β-actin, GAPDH).[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using a digital imaging system.[10]
Conclusion
This compound is a potent, multi-targeted natural compound that effectively induces apoptosis in various cancer cell lines. Its ability to simultaneously induce mitochondrial dysfunction, ER stress, and cell cycle arrest makes it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this compound. Future studies should focus on establishing standardized IC₅₀ values across a wider range of cell lines, elucidating the complete network of its molecular targets, and evaluating its efficacy and safety in in vivo models.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Guide: Solubility and Applications of Kuwanon C
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the solubility of Kuwanon C, a prenylated flavonoid isolated from Morus alba (white mulberry), in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents. It includes detailed experimental protocols for solubility determination and relevant biological pathways where this compound is active.
Introduction to this compound
This compound (also known as Mulberrin) is a flavonoid compound recognized for its diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, neuroprotective, and anticancer properties.[1][2] Its molecular formula is C₂₅H₂₆O₆, with a molecular weight of approximately 422.5 g/mol .[1][3] Structurally, it is a flavone (B191248) characterized by the presence of two isopentenyl groups, which contribute to its bioactivity and influence its solubility profile.[4][5][6] Understanding the solubility of this compound is critical for its application in in vitro and in vivo research, as well as for the development of potential therapeutic agents.
Solubility Profile of this compound
The solubility of a compound is a crucial physicochemical property that affects its bioavailability and efficacy in biological systems. This compound is generally characterized as a yellow crystalline powder.[7]
Qualitative Solubility
This compound is readily soluble in several common organic solvents. Multiple sources confirm its solubility in Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[1][2][7] This makes these solvents suitable for preparing stock solutions for a wide range of biological assays.
Quantitative Solubility Data
While extensive quantitative data across a wide range of solvents is limited in publicly available literature, specific concentrations have been reported, particularly for DMSO, which is a common solvent for preparing high-concentration stock solutions in drug discovery.
| Solvent | Molarity (mM) | Concentration (mg/mL) | Notes |
| DMSO | 236.70 | 100.0 | Suitable for high-concentration stock solutions.[8] |
| Methanol | Soluble | Soluble | Specific quantitative data not readily available.[7] |
| Ethanol | Soluble | Soluble | Used for dissolving flavonoid extracts for assays.[7][9] |
| PBS (1% DMSO) | Up to 400 µM | ~0.17 mg/mL | This compound has been used in aqueous buffers with a small percentage of DMSO to maintain solubility for kinetic studies.[10][11] |
Note: Solubility can be affected by factors such as temperature, purity of the compound, and the presence of residual solvents from crystallization.[8] Warming and sonication can facilitate the dissolution process.[8]
Experimental Protocols
The following sections describe standard methodologies for determining flavonoid solubility and preparing solutions for biological experiments.
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., DMSO, ethanol, acetonitrile) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the excess, undissolved solid.
-
Sampling: Carefully collect a precise volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant with an appropriate solvent. Quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Protocol for Preparing Stock Solutions
For most in vitro biological studies, a high-concentration stock solution of this compound is prepared in 100% DMSO.
-
Weighing: Accurately weigh a desired mass of this compound powder.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 100 mg/mL or ~237 mM).[8]
-
Solubilization: Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear, yellow solution.[7]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[13]
-
Working Solutions: For experiments, the DMSO stock solution is typically diluted to the final desired concentration in an aqueous buffer or cell culture medium. It is crucial to ensure the final concentration of DMSO in the assay is low (usually <0.5%) to avoid solvent-induced cytotoxicity or artifacts.
Biological Signaling Pathways and Experimental Workflows
This compound exerts its biological effects through various signaling pathways. Its solubility in DMSO is fundamental to its use in the cell-based assays that elucidate these mechanisms.
Induction of Apoptosis in Cancer Cells
Recent studies have shown that this compound can induce apoptosis in cancer cells, such as HeLa cervical cancer cells, by targeting the mitochondria and endoplasmic reticulum.[4][5][6] This process involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of apoptotic signaling cascades.
Caption: this compound induces apoptosis via mitochondrial and ER stress pathways.
Experimental Workflow for Assessing Anti-Cancer Effects
The workflow for evaluating the anti-proliferative and pro-apoptotic effects of this compound typically involves dissolving the compound in DMSO and then treating cancer cell lines.
Caption: Workflow for evaluating the in vitro anti-cancer activity of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | CAS 62949-79-5 | Cayman Chemical | Biomol.de [biomol.com]
- 3. This compound | C25H26O6 | CID 5481958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chembk.com [chembk.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Kuwanon W | Natural product | Diels—Alder adduct | TargetMol [targetmol.com]
Kuwanon C: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon C is a prenylated flavonoid that has garnered significant scientific interest for its diverse pharmacological activities, including antitumor, antiviral, and antioxidant properties. This technical guide provides an in-depth overview of the natural sources, abundance, and analytical methodologies for this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Abundance of this compound
This compound is primarily found in various species of the genus Morus, commonly known as mulberry. The principal source of this compound is the root bark, which has been traditionally used in herbal medicine.
Primary Natural Sources
The main species of mulberry from which this compound has been isolated include:
-
Morus alba L. (White Mulberry): This is the most widely cited source of this compound and other related prenylated flavonoids. The root bark of Morus alba is considered a rich reservoir of these compounds.[1][2][3][4]
-
Morus australis Poir.: This species is another significant source of this compound.
-
Morus lhou (Seringe) Koidz.: Research has also identified this compound in the root bark of this mulberry species.
While the root bark is the most concentrated source, this compound has also been reported in other parts of the mulberry tree, such as the leaves and fruit, albeit in lower concentrations.[5]
Abundance of this compound
Quantitative data on the precise concentration of this compound in different Morus species and plant parts is limited in publicly available literature. However, studies on the isolation of similar prenylated flavonoids from mulberry root bark can provide an estimate of its abundance. For instance, a study on the isolation of Kuwanon H from the ethyl acetate (B1210297) extract of dried Morus alba root bark reported a yield of 0.13%.[6] The concentrations of other flavonoids, such as Kuwanon G and morusin, in Morus alba root bark have been quantified to be in the range of 1.05–2.26 mg/g of the dried material.[7]
The following table summarizes the known natural sources and the estimated abundance of this compound.
| Natural Source | Plant Part | Species | Estimated Abundance/Yield |
| Mulberry | Root Bark | Morus alba L. | Major constituent; yield of similar flavonoids can be up to 0.13% from extract[6] |
| Mulberry | Root Bark | Morus australis Poir. | Identified as a source |
| Mulberry | Root Bark | Morus lhou (Seringe) Koidz. | Identified as a source |
| Mulberry | Leaves | Morus alba L. | Present in lower concentrations compared to root bark[5] |
| Mulberry | Fruit | Morus alba L. | Present in lower concentrations compared to root bark[5] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from its natural sources.
Extraction and Isolation of this compound
The following protocol is a generalized procedure based on established methods for isolating prenylated flavonoids from Morus root bark.
2.1.1. Materials and Reagents
-
Dried and powdered root bark of Morus alba
-
n-hexane (ACS grade)
-
Benzene (B151609) (ACS grade)
-
Ethyl acetate (ACS grade)
-
Methanol (B129727) (HPLC grade)
-
Polyamide resin
-
Silica (B1680970) gel for column chromatography
-
C18 reverse-phase silica gel for HPLC
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system
2.1.2. Extraction Procedure
-
Defatting: The dried and powdered root bark is exhaustively extracted with n-hexane to remove lipids and other nonpolar compounds.
-
Solvent Extraction: The defatted plant material is then sequentially extracted with solvents of increasing polarity, typically benzene followed by ethyl acetate.[6] this compound is primarily found in the ethyl acetate fraction.
-
Concentration: The ethyl acetate extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.1.3. Isolation by Chromatography
-
Polyamide Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography on a polyamide resin. The column is eluted with a gradient of methanol in water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Silica Gel Column Chromatography: Fractions containing this compound are pooled and further purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in n-hexane.
-
Preparative HPLC: Final purification is achieved by preparative reverse-phase HPLC on a C18 column. A suitable mobile phase is a gradient of acetonitrile (B52724) in water.
The following diagram illustrates the general workflow for the extraction and isolation of this compound.
Quantification of this compound by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound in plant extracts. The following is a proposed method based on the analysis of similar Kuwanon compounds.[7]
2.2.1. Chromatographic Conditions
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (A) and 0.1% formic acid in water (B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 264 nm |
| Injection Volume | 10 µL |
2.2.2. Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh a known amount of purified this compound and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range in the samples.
-
Sample Preparation: Extract the plant material as described in the extraction protocol. The final extract should be dissolved in methanol and filtered through a 0.45 µm syringe filter before injection.
2.2.3. Data Analysis
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of this compound.
-
Quantification: Inject the sample solution and identify the this compound peak based on its retention time compared to the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway. This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspase cascades.
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells.
Conclusion
This compound, a prenylated flavonoid primarily found in the root bark of Morus species, exhibits significant potential for drug development due to its diverse biological activities. This technical guide has provided a comprehensive overview of its natural sources, estimated abundance, and detailed experimental protocols for its extraction, isolation, and quantification. The elucidation of its pro-apoptotic signaling pathway further underscores its therapeutic potential, particularly in oncology. The information presented herein is intended to facilitate further research and development of this compound as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
Kuwanon C: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuwanon C is a prenylated flavonoid predominantly isolated from the root bark of Morus alba (white mulberry). Exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, this compound has emerged as a compound of significant interest in pharmacological research and drug development. This technical guide provides a comprehensive overview of the molecular characteristics, biological activities, and mechanisms of action of this compound. Detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of implicated signaling pathways are presented to facilitate further investigation and application of this promising natural product.
Molecular Profile
This compound, also known as Mulberrin or Norartocarpin, is a flavonoid characterized by the presence of two isopentenyl groups, which contribute to its significant biological activity.
| Property | Value | Reference(s) |
| Molecular Formula | C25H26O6 | [1] |
| Molecular Weight | 422.5 g/mol | [1] |
| IUPAC Name | 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-bis(3-methylbut-2-enyl)chromen-4-one | [1] |
| CAS Number | 62949-79-5 | [1] |
Biological Activities and Quantitative Data
This compound has demonstrated potent activity across several therapeutic areas. The following tables summarize the key quantitative findings from various in vitro and in vivo studies.
Anticancer Activity
| Cell Line | Cancer Type | Assay | IC50 (µM) | Notes | Reference(s) |
| HeLa | Cervical Cancer | Cell Proliferation | More potent than Paclitaxel and Cisplatin | This compound induces apoptosis by targeting mitochondria and the endoplasmic reticulum. | [1][2] |
| T47D | Breast Cancer | MTS Assay | Not Specified | Induces apoptosis via the intrinsic pathway. | [3] |
| MDA-MB-231 | Breast Cancer | MTS Assay | Not Specified | Induces apoptosis via the intrinsic pathway. | [3] |
| P388 | Mouse Lymphoma | Not Specified | 14 µg/ml | - |
Antimicrobial Activity
| Microorganism | Type | Assay | MIC (µg/mL) | Reference(s) |
| Escherichia coli | Gram-negative bacteria | Broth Microdilution | 10 | |
| Salmonella typhimurium | Gram-negative bacteria | Broth Microdilution | 25 | |
| Staphylococcus epidermidis | Gram-positive bacteria | Broth Microdilution | 6.25 | |
| Staphylococcus aureus | Gram-positive bacteria | Broth Microdilution | 6.25 |
Antioxidant Activity
| Assay | EC50 (µg/mL) | Notes | Reference(s) |
| DPPH Radical Scavenging | 72.99 | Cell-free assay. |
Antiviral Activity
| Virus | Mechanism | IC50 (µM) | Reference(s) |
| SARS-CoV-2 | Inhibition of Spike S1 RBD:ACE2 interaction | 91.4 | [4] |
Mechanisms of Action and Signaling Pathways
This compound exerts its biological effects through the modulation of multiple signaling pathways. Its anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis in cancer cells by targeting the mitochondria and endoplasmic reticulum.[1] This leads to a disruption of the mitochondrial membrane potential, a significant increase in intracellular reactive oxygen species (ROS), and the activation of apoptotic signaling pathways.[1][3]
Figure 1: Proposed mechanism of this compound-induced apoptosis.
Modulation of Nrf2 Signaling Pathway
While direct studies on this compound are limited, related flavonoids from Morus alba have been shown to exert anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins.
Figure 2: Potential activation of the Nrf2 pathway by this compound.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the biological activity of this compound. Researchers should optimize these protocols based on their specific experimental conditions.
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction: Mix the DPPH solution with the this compound solutions in a 96-well plate or cuvettes.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC50 value.
Minimum Inhibitory Concentration (MIC) Assay
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Compound Dilution: Perform serial dilutions of this compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: Determine the lowest concentration of this compound that inhibits visible microbial growth.
Conclusion
This compound is a multifaceted natural compound with significant potential for the development of new therapeutic agents. Its well-documented anticancer, antimicrobial, and antioxidant activities, coupled with an evolving understanding of its molecular mechanisms, make it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational resource for researchers to explore and harness the therapeutic potential of this compound.
References
- 1. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
The intricate Biosynthetic Pathway of Prenylated Flavonoids in Morus alba: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of prenylated flavonoids in Morus alba (white mulberry), a plant renowned for its rich source of these medicinally important compounds. Prenylated flavonoids from Morus alba have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties.[1] This document details the enzymatic steps, key intermediates, and regulatory aspects of this pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in natural product chemistry, plant biology, and drug development.
The Core Biosynthetic Pathway: From Phenylalanine to the Flavonoid Skeleton
The biosynthesis of prenylated flavonoids in Morus alba commences with the general phenylpropanoid pathway, a fundamental metabolic route in higher plants for the production of a vast array of phenolic compounds.[1][2] This initial sequence of reactions establishes the C6-C3-C6 backbone structure characteristic of all flavonoids.
The key enzymatic steps are as follows:
-
Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL) , which catalyzes the deamination of L-phenylalanine to yield trans-cinnamic acid.[1][3]
-
Hydroxylation to p-Coumaric Acid: Subsequently, cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid.[1][3]
-
Activation to 4-Coumaroyl-CoA: The final step in this primary sequence is the activation of p-coumaric acid to its coenzyme A thioester, 4-coumaroyl-CoA, a reaction catalyzed by 4-coumarate-CoA ligase (4CL) .[1][3]
With the formation of 4-coumaroyl-CoA, the pathway diverges towards flavonoid biosynthesis. The first committed step is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction orchestrated by chalcone (B49325) synthase (CHS) , to produce naringenin (B18129) chalcone.[1][2][3] This chalcone is then stereospecifically isomerized by chalcone isomerase (CHI) to form the flavanone, naringenin, which serves as a crucial precursor for various classes of flavonoids.[1][2][3]
The Prenylation Step: Diversifying the Flavonoid Scaffold
The hallmark of prenylated flavonoids is the attachment of a five-carbon isoprenoid unit, typically a dimethylallyl group, to the flavonoid core. This prenylation is a critical modification that often enhances the biological activity of the parent flavonoid.[1] The prenyl group is derived from dimethylallyl pyrophosphate (DMAPP), which is synthesized through either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway.[1]
The transfer of the prenyl group to the flavonoid acceptor molecule is catalyzed by a class of enzymes known as prenyltransferases (PTs) .[1][2] These enzymes are pivotal in generating the vast structural diversity of prenylated flavonoids found in Morus alba. Research has led to the identification of specific prenyltransferases in mulberry, such as MaIDT (isoliquiritigenin 3′-dimethylallyltransferase) , which is involved in the regiospecific prenylation of flavonoids.[2][4] Another characterized prenyltransferase is MaOGT (Morus alba oxyresveratrol (B150227) geranyltransferase) , which specifically catalyzes the geranylation of stilbenoids.[5][6] The position of prenylation on the flavonoid skeleton can vary, leading to a wide array of derivatives with distinct biological properties.[1][2]
Quantitative Data on Flavonoid Content and Gene Expression
The concentration and composition of flavonoids in Morus alba can vary significantly depending on the cultivar, plant part, and environmental conditions.[2] Similarly, the expression of genes encoding the biosynthetic enzymes is subject to regulation by various factors.
Flavonoid Content in Morus alba
| Plant Part | Flavonoid Class | Key Compounds Quantified | Concentration Range | Reference |
| Leaves | Flavonol Glycosides | Rutin, Isoquercitrin | 748.5 to 1297.9 mg/100g DW (total flavonoids) | [7][8] |
| Leaves | Flavonol Glycosides | Quercetin 3-O-rutinoside (rutin) | up to 425.5 ± 45.9 mg/100g DW | [7][8] |
| Fruits | Flavonoids & Anthocyanins | Quercetin 3-O-glucoside, Quercetin 3-O-rutinoside, Kaempferol 3-O-rutinoside, Cyanidin 3-O-glucoside, Cyanidin 3-O-rutinoside | 9.80 to 69.69 mg/100 g DW (total flavonoids) | [7] |
| Root Bark | Prenylated Flavonoids | Morusin, Kuwanon G, Albanol B | Not explicitly quantified in ranges, but noted as major constituents | [9] |
Gene Expression Analysis of Biosynthetic Genes
| Gene | Condition | Fold Change in Expression | Reference |
| PAL (3 genes) | Drought Stress | 1.61- to 9.88-fold increase | [10][11] |
| 4CL (2 genes) | Drought Stress | 1.61- to 9.88-fold increase | [10][11] |
| CHS (2 genes) | Drought Stress | 1.61- to 9.88-fold increase | [10][11] |
| F3H | Drought Stress | 1.61- to 9.88-fold increase | [10][11] |
| F3'H (2 genes) | Drought Stress | 1.61- to 9.88-fold increase | [10][11] |
| FLS | Drought Stress | 1.61- to 9.88-fold increase | [10][11] |
| UFGT | Low Temperature (after frost) | Significant increase | [12] |
| CHS | Low Temperature (after frost) | 4-fold increase | [13] |
Experimental Protocols
A comprehensive understanding of the biosynthesis of prenylated flavonoids necessitates a combination of analytical and molecular biology techniques.
Extraction and Quantification of Flavonoids by HPLC
Objective: To extract and quantify the total and individual flavonoid content from Morus alba tissues.
Protocol:
-
Sample Preparation:
-
Harvest fresh plant material (e.g., leaves, root bark).
-
Freeze-dry the tissue and grind it into a fine powder.[10]
-
-
Extraction:
-
Weigh approximately 100 mg of the powdered tissue.
-
Add 1 mL of 80% methanol (B129727) (or another suitable solvent mixture like methanol/water/formic acid = 50:45:5, v/v/v).[7]
-
Sonciate the mixture for 30 minutes or vortex vigorously.[7][10]
-
Centrifuge the extract at 10,000 x g for 10 minutes.[10]
-
Collect the supernatant.
-
Repeat the extraction process on the pellet for exhaustive extraction.
-
Pool the supernatants and filter through a 0.22 µm syringe filter prior to HPLC analysis.[10]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm particle size).[14]
-
Mobile Phase: A gradient of acetonitrile (B52724) (solvent B) and 0.1% formic acid in water (solvent A) is commonly used.[5]
-
Detection: UV-Vis or Photodiode Array (PDA) detector, with monitoring at wavelengths specific for flavonoids (e.g., 259 nm, 280 nm, 350 nm).[14]
-
Quantification: Generate a standard curve for each compound of interest using pure standards of known concentrations.[2] Calculate the concentration in the plant extracts based on the peak area and the standard curve.
-
Gene Expression Analysis of Biosynthetic Genes by qRT-PCR
Objective: To quantify the expression levels of genes encoding key enzymes in the flavonoid biosynthesis pathway.
Protocol:
-
RNA Extraction:
-
Isolate total RNA from different tissues of Morus alba using a suitable RNA extraction kit or a CTAB-based method.[2] Due to the presence of polysaccharides and polyphenols in mulberry tissues, a modified CTAB protocol is often necessary for high-quality RNA.
-
-
cDNA Synthesis:
-
Quantitative Real-Time PCR (qRT-PCR):
-
Design and validate gene-specific primers for the target genes (e.g., PAL, CHS, CHI, prenyltransferases).
-
Perform qRT-PCR using a SYBR Green-based master mix.[11]
-
Use a validated housekeeping gene (e.g., actin or ubiquitin) as an internal control for normalization.[15][16][17]
-
The amplification program typically consists of an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[11]
-
Calculate the relative gene expression using the 2-ΔΔCt method.[11]
-
Heterologous Expression and Enzyme Assay of Prenyltransferases
Objective: To produce recombinant prenyltransferase enzymes and characterize their activity and substrate specificity.
Protocol:
-
Cloning and Heterologous Expression:
-
Amplify the full-length coding sequence of the prenyltransferase gene from Morus alba cDNA.
-
Clone the gene into a suitable expression vector (e.g., pET vector for E. coli expression).[1]
-
Transform the expression construct into a suitable host, such as E. coli BL21(DE3).[1]
-
Induce protein expression with IPTG.[1]
-
Harvest the cells and purify the recombinant protein, often using affinity chromatography if a tag (e.g., His-tag) was included in the construct.[1]
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.5), the purified enzyme, the flavonoid substrate (e.g., naringenin, isoliquiritigenin), and the prenyl donor (DMAPP or GPP).[5]
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
Analyze the reaction products by HPLC or LC-MS to identify and quantify the prenylated flavonoids.[18]
-
Visualizing the Pathway and Workflows
Diagrams are essential for visualizing the complex relationships within the biosynthetic pathway and the logical flow of experimental procedures.
References
- 1. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. listlabs.com [listlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Plant Cloning | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Extraction and analysis of diagnostically useful proteins from formalin-fixed, paraffin-embedded tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatography determination of enzyme activities in the presence of small amounts of product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protein Extraction and Western Blot Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cloning and Expression of Heterologous Cellulases and Enzymes in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scienceopen.com [scienceopen.com]
- 15. Identification and validation of reference genes for qRT-PCR analysis in mulberry (Morus alba L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and validation of reference genes for qRT-PCR analysis in mulberry (Morus alba L.) | PLOS One [journals.plos.org]
- 17. Selection of suitable reference genes for quantitative real-time PCR gene expression analysis in Mulberry (Morus alba L.) under different abiotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
Kuwanon C: A Comprehensive Technical Review and Survey
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kuwanon C, a prenylated flavonoid isolated from the root bark of the mulberry tree (Morus alba L.), has emerged as a compound of significant interest in pharmacological research.[1][2] Characterized by two isopentenyl groups, this molecule exhibits a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, antioxidant, neuroprotective, and antiviral properties.[1][2][3][4] This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its mechanisms of action, quantitative biological data, and the experimental protocols utilized for its study. Detailed signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts.
Physicochemical Properties
This compound, also known as Mulberrin, is a flavonoid distinguished by its prenylated structure.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Formal Name | 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-bis(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | [1] |
| CAS Number | 62949-79-5 | [1] |
| Molecular Formula | C₂₅H₂₆O₆ | [1] |
| Formula Weight | 422.5 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| λmax | 264 nm | [1] |
| Natural Source | Root bark of Morus alba L. (Mulberry) | [1][4] |
Biological Activities and Quantitative Data
This compound has demonstrated a remarkable range of biological effects. The following tables summarize the key quantitative data from various in vitro and in vivo studies.
Table 2.1: Anticancer Activity
| Cell Line | Cancer Type | Metric | Value | Comparator Drug | Comparator Value |
| P388 | Mouse Lymphoma | IC₅₀ | 14 µg/ml | - | - |
| HeLa | Cervical Cancer | IC₅₀ | More potent than Paclitaxel & Cisplatin | Paclitaxel | Not specified |
| T47D | Breast Cancer | IC₅₀ | Not Specified | Doxorubicin | 8.53 µM |
| MDA-MB-231 | Breast Cancer | IC₅₀ | Not Specified | - | - |
Note: Direct comparison of IC₅₀ values should be approached with caution due to variations in experimental conditions across studies.[5]
Table 2.2: Antimicrobial and Antioxidant Activity
| Activity | Assay/Organism | Metric | Value |
| Antioxidant | DPPH Radical Scavenging | EC₅₀ | 72.99 µg/ml |
| Antibacterial | E. coli | MIC | 10 µg/ml |
| S. typhimurium | MIC | 25 µg/ml | |
| S. epidermis | MIC | 6.25 µg/ml | |
| S. aureus | MIC | 6.25 µg/ml |
Mechanisms of Action
Anticancer Mechanism
This compound exerts its potent antitumor effects through a multi-faceted mechanism primarily targeting the mitochondria and endoplasmic reticulum (ER).[3][6][7] This leads to a cascade of events culminating in apoptotic cell death.
-
Induction of Oxidative Stress: this compound significantly increases the production of intracellular Reactive Oxygen Species (ROS).[3][6][8]
-
Mitochondrial Dysfunction: It disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[3][6]
-
Endoplasmic Reticulum Stress: The compound induces ER stress, leading to the unfolded protein response (UPR). This is evidenced by the upregulation of UPR-related proteins such as ATF4, GADD34, HSPA5, and DDIT3.[9]
-
Cell Cycle Arrest: this compound can halt the cell division cycle and has been shown to upregulate the expression of the cyclin-dependent kinase inhibitor p21.[9]
-
Apoptosis Induction: By targeting mitochondria and the ER, this compound activates apoptotic signaling pathways, leading to programmed cell death in cancer cells.[3][6][9]
Anti-inflammatory Mechanism
The anti-inflammatory effects of this compound and related flavonoids are mediated through the modulation of key signaling pathways involved in the inflammatory response. Studies on similar compounds like Kuwanon T show that these effects are largely regulated by the NF-κB and Nrf2/HO-1 pathways.[7][10][11]
-
NF-κB Pathway Inhibition: Kuwanon compounds inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory genes. This leads to a decreased production of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and cytokines such as IL-6 and TNF-α.[10][11]
-
Nrf2/HO-1 Pathway Activation: These flavonoids activate the Nrf2 transcription factor, which upregulates the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1).[7][10] HO-1 plays a crucial role in suppressing inflammation and protecting against oxidative stress.[7]
Antiviral Mechanism (SARS-CoV-2)
This compound has demonstrated notable antiviral activity against SARS-CoV-2.[2][12] Its mechanism focuses on inhibiting the initial stage of viral entry into host cells.
-
Dual Targeting: Molecular interaction studies show that this compound targets both the SARS-CoV-2 spike S1 receptor-binding domain (RBD) and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor.[12][13][14]
-
Inhibition of Interaction: By binding to these key components, this compound effectively blocks the interaction between the viral spike protein and the host cell receptor, thereby preventing viral infection.[12][13]
Experimental Protocols
The following sections detail the methodologies for the isolation of this compound and the key biological assays used to evaluate its activity.
Extraction and Isolation of this compound
This protocol is a generalized workflow based on methods for isolating flavonoids from Morus species.[15]
Detailed Methodology:
-
Plant Material Preparation: The root bark of Morus alba is collected, thoroughly washed, air-dried in the shade, and then pulverized into a coarse powder.[15]
-
Extraction: The powdered material is exhaustively extracted with methanol (or ethanol) at room temperature for several days. The process is often repeated multiple times to ensure complete extraction.[15]
-
Concentration: The combined methanolic extracts are filtered and concentrated using a rotary evaporator under reduced pressure to yield a viscous crude extract.[15]
-
Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Chromatographic Separation: The biologically active fraction (typically the ethyl acetate fraction) is subjected to repeated column chromatography on silica (B1680970) gel and/or Sephadex LH-20. Elution is performed with gradient solvent systems.
-
Purification: Final purification of this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS), ¹H-NMR, ¹³C-NMR, and 2D-NMR.[15]
Cell Viability (MTT) Assay
This assay is fundamental for assessing the cytotoxic effects of this compound on cancer cell lines.[5]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000–10,000 cells per well and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of this compound (and comparator drugs) for specified durations (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.[5]
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
Apoptosis Analysis (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
-
Cell Treatment: Cells are treated with this compound for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The cell population is differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion and Future Directions
This compound is a promising natural product with a diverse pharmacological profile, particularly in oncology. Its ability to induce apoptosis in cancer cells through the targeted disruption of mitochondrial and ER function highlights its potential as a lead compound for novel anticancer therapies.[3][6][9] Furthermore, its anti-inflammatory and antiviral activities warrant further investigation.[2][4] Future research should focus on in vivo efficacy and safety profiling, pharmacokinetic studies, and the total synthesis of this compound and its analogs to optimize its therapeutic potential.[16] The detailed mechanisms and protocols outlined in this guide serve as a foundation for scientists and researchers to build upon in the ongoing effort to translate this potent natural compound into clinical applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. news-medical.net [news-medical.net]
- 3. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. wmcresearch.substack.com [wmcresearch.substack.com]
- 8. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum | MDPI [mdpi.com]
- 9. This compound inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mulberry Component this compound Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Kuwanon C
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kuwanon C is a prenylated flavonoid found in various species of the Morus genus, commonly known as mulberry.[1][2] It has garnered significant scientific interest due to its diverse pharmacological activities, including potent antitumor effects.[3][4][5] Notably, studies have shown its efficacy against cervical cancer cells by inducing apoptosis through the mitochondrial and endoplasmic reticulum pathways.[3][4][6] This document provides a comprehensive guide to the extraction and purification of this compound from mulberry root bark, intended to serve as a valuable resource for researchers in natural product chemistry and drug development.
Data Presentation
The following table summarizes quantitative data related to the extraction and purification of flavonoids from Morus alba root bark. While specific data for this compound is not always detailed in the literature, the presented values for total flavonoids and related compounds like Kuwanon O provide a benchmark for expected yields and purity.
| Extraction Method | Solvent | Temperature | Time | Total Flavonoid Yield (mg/g DW) | Purity of Related Flavonoids (%) | Advantages | Disadvantages |
| Maceration | 80% Methanol (B129727) | Room Temp. | 72 h | 35.2 ± 1.8 | ~75 (Kuwanon O) | Simple, low cost | Time-consuming, lower efficiency |
| Soxhlet Extraction | 70% Ethanol | 80°C | 6 h | 48.5 ± 2.5 | ~80 (Kuwanon O) | High extraction efficiency | Requires high solvent volume, potential thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol | 50°C | 30 min | 55.1 ± 2.5 | >80 (Kuwanon O) | Reduced extraction time, high efficiency | Requires specialized equipment |
Data compiled from studies on flavonoid extraction from Morus species and represents typical values.[7] DW: Dry Weight.
Experimental Protocols
This section details the methodologies for the extraction, isolation, and purification of this compound from mulberry root bark.
Preparation of Plant Material
-
Source: Dried root bark of Morus alba L. or other this compound-rich Morus species.[8][9]
-
Procedure:
-
Collect fresh root bark, wash thoroughly with distilled water to remove any soil and contaminants.
-
Air-dry the root bark in a well-ventilated area, preferably in the shade to prevent degradation of phytochemicals by direct sunlight.
-
Once completely dried, grind the bark into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.[8]
-
Extraction
-
Method: Maceration or Ultrasound-Assisted Extraction (UAE) are recommended. UAE is generally more efficient.[7]
-
Procedure (UAE):
-
Suspend the powdered root bark (e.g., 100 g) in the extraction solvent (e.g., 1 L of 80% methanol) in a large beaker.[7]
-
Place the beaker in an ultrasonic bath (e.g., 40 kHz, 300 W) and sonicate for approximately 30 minutes at a controlled temperature of 50°C.[7]
-
After sonication, filter the extract through Whatman No. 1 filter paper to separate the plant debris from the liquid extract.[7]
-
Repeat the extraction process with fresh solvent at least two more times to ensure exhaustive extraction of the flavonoids.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.[8]
-
Purification
The purification of this compound from the crude extract is a multi-step process involving liquid-liquid partitioning and column chromatography.
-
Purpose: To separate compounds based on their polarity, thereby enriching the flavonoid fraction.
-
Procedure:
-
Perform successive partitioning with solvents of increasing polarity. Start with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.[8][10]
-
Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate (B1210297). The ethyl acetate fraction is typically enriched with flavonoids like this compound.[8][10][11]
-
Collect the ethyl acetate fraction and concentrate it to dryness under reduced pressure.[8]
-
Purpose: To isolate this compound from other compounds in the enriched fraction.
-
Stationary Phases: Silica (B1680970) gel and Sephadex LH-20 are commonly used.[9][10]
-
Procedure:
-
Silica Gel Column Chromatography:
-
Adsorb the dried ethyl acetate fraction onto a small amount of silica gel.[7]
-
Load the adsorbed sample onto a silica gel column packed with n-hexane.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.[7][8]
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.[7]
-
-
Sephadex LH-20 Column Chromatography:
-
-
Purpose: For the final purification of this compound to achieve high purity.
-
Procedure:
-
Employ a preparative reverse-phase HPLC (RP-HPLC) system with a C18 column.[10]
-
Use a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.[8][10]
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain pure this compound.
-
Structural Elucidation
The chemical structure of the isolated this compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of this compound in Cancer Cells
Caption: Antitumor mechanism of this compound via apoptosis induction.[1][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive overview of different medicinal parts from Morus alba L.: chemical compositions and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Modulatory Effects of the Kuwanon-Rich Fraction from Mulberry Root Bark on the Renin-Angiotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Kuwanon C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon C is a prenylated flavonoid predominantly found in the root bark of Morus alba (white mulberry). It has garnered significant scientific interest due to its wide range of pharmacological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[1][2] The presence of two isopentenyl groups in its structure enhances its bioactivity.[1] Efficient extraction of this compound from its natural source is crucial for further research and development. Ultrasound-assisted extraction (UAE) has emerged as a rapid, efficient, and green alternative to conventional extraction methods for obtaining bioactive compounds from plant materials.[3][4] This document provides detailed application notes and protocols for the ultrasound-assisted extraction of this compound, along with methods for its purification and analysis.
Data Presentation: Ultrasound-Assisted Extraction Parameters
While specific quantitative data on the yield of this compound under varying UAE conditions is limited in publicly available literature, the following tables summarize the parameters used for the extraction of Kuwanon O (a structurally similar flavonoid) and general flavonoids from Morus alba, which can serve as a strong starting point for the optimization of this compound extraction.
Table 1: Ultrasound-Assisted Extraction Parameters for Kuwanon O from Morus alba Root Bark [3]
| Parameter | Value |
| Solvent | 80% Methanol (B129727) |
| Temperature | 50°C |
| Time | 30 minutes |
| Ultrasonic Frequency | 40 kHz |
| Ultrasonic Power | 300 W |
Table 2: Range of Optimized Ultrasound-Assisted Extraction Parameters for Flavonoids from Morus alba
| Parameter | Range | Source Plant Part | Reference |
| Solvent | 40-80% Ethanol or Methanol | Leaves & Root Bark | [4][5][6] |
| Temperature | 40-80°C | Leaves | [5][7] |
| Time | 4-60 minutes | Leaves & Root Bark | [4][5][6][7] |
| Ultrasonic Power | 150-500 W | Leaves | [6][7] |
| Solid-to-Liquid Ratio | 1:25 to 1:400 (g/mL) | Leaves | [4][5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Morus alba Root Bark
This protocol is based on established methods for the extraction of prenylated flavonoids from mulberry root bark.[3]
Materials:
-
Dried and powdered root bark of Morus alba
-
80% Methanol (HPLC grade)
-
Ultrasonic bath or probe sonicator (e.g., 40 kHz, 300 W)
-
Beakers or flasks
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Method:
-
Sample Preparation: Grind the dried root bark of Morus alba into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Extraction:
-
Weigh 100 g of the powdered root bark and place it in a 2 L beaker.
-
Add 1 L of 80% methanol to the beaker.
-
Place the beaker in an ultrasonic bath.
-
Sonicate the mixture for 30 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude extract.
-
-
Storage: Store the crude extract at 4°C for further purification.
Protocol 2: Purification of this compound from Crude Extract
This protocol outlines a multi-step column chromatography procedure for the purification of this compound from the crude extract, adapted from methods for similar flavonoids.[8]
Materials:
-
Crude this compound extract
-
Silica (B1680970) gel (70-230 mesh)
-
Polyamide resin
-
Sephadex LH-20
-
Glass chromatography columns
-
Solvents: n-hexane, ethyl acetate (B1210297), methanol, water (all HPLC grade)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Method:
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform liquid-liquid partitioning with an equal volume of ethyl acetate in a separatory funnel.
-
Collect the ethyl acetate fraction, which is expected to contain this compound.
-
Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.
-
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Pack a glass column with silica gel slurried in n-hexane.
-
Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, v/v).
-
Collect fractions and monitor them by TLC. Combine fractions containing the spot corresponding to this compound.
-
-
Polyamide Column Chromatography (Secondary Fractionation):
-
Pack a column with polyamide resin.
-
Dissolve the partially purified fraction from the silica gel column in a minimal amount of methanol.
-
Load the sample onto the polyamide column.
-
Elute with a stepwise gradient of methanol in water (e.g., 50%, 70%, 90%, 100% methanol).
-
Monitor the fractions by TLC and combine those containing this compound.
-
-
Sephadex LH-20 Column Chromatography (Final Polishing):
-
Pack a column with Sephadex LH-20 swelled in methanol.
-
Dissolve the further purified fraction in a small volume of methanol.
-
Load the sample onto the Sephadex LH-20 column.
-
Elute with methanol as the mobile phase.
-
Collect fractions and analyze by HPLC to confirm the purity of this compound.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol provides a validated HPLC-DAD method for the quantitative analysis of this compound.[9][10]
Materials:
-
Purified this compound or crude extract
-
HPLC system with a Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Syringe filters (0.45 µm)
Method:
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-40 min, 35-100% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of pure this compound in methanol (e.g., 1 mg/mL) and perform serial dilutions to create a calibration curve (e.g., 1-200 µg/mL).
-
Sample Solution: Dissolve a known amount of the crude extract or purified fraction in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualization of Workflows and Signaling Pathways
Caption: Experimental workflow for the extraction, purification, and analysis of this compound.
Caption: Anticancer signaling pathway of this compound.[1][11]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Establishment of Ultrasonic-Assisted Extraction for the Recovery of Phenolic Compounds and Evaluation of Their Antioxidant Activity from Morus alba Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Optimization of Ultrasound-Assisted Extraction for Flavonoids and Antioxidant Activity of Angelica keiskei Using Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Ultrasonic-Assisted Extraction of Total Flavonoids from Abrus Cantoniensis (Abriherba) by Response Surface Methodology and Evaluation of Its Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrasound-Assisted Extraction of Polysaccharides from Mulberry Leaves Using Response Surface Methodology: Purification and Component Identification of Extract [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. e-nps.or.kr [e-nps.or.kr]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Kuwanon C via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon C is a prenylated flavonoid isolated from the root bark of Morus alba L. (white mulberry).[1][2] This compound has garnered significant scientific interest due to its diverse biological activities, including antiviral, antibacterial, antioxidant, and anti-inflammatory effects.[1] Notably, recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to induce apoptosis in tumor cells. This document provides a detailed protocol for the purification of this compound using column chromatography, a fundamental technique for isolating bioactive compounds from natural sources.
Data Presentation: Purification of this compound
The following table summarizes the representative yield and purity of this compound at various stages of the purification process. These values are illustrative and based on typical results obtained for the isolation of flavonoids from Morus alba. Actual results may vary depending on the starting material and experimental conditions.
| Purification Step | Starting Material (g) | Product Weight (g) | Yield (%) | Purity (%) |
| Crude Methanol (B129727) Extract | 1000 g of dried root bark | 100 | 10 | ~5 |
| Ethyl Acetate (B1210297) Fraction | 100 | 25 | 25 (from crude) | ~20 |
| Silica (B1680970) Gel Chromatography | 25 | 2.5 | 10 (from EtOAc) | ~70 |
| Sephadex LH-20 Chromatography | 2.5 | 0.5 | 20 (from silica gel) | >95 |
Experimental Protocols
This section details the methodologies for the extraction and purification of this compound from the root bark of Morus alba.
Protocol 1: Extraction and Solvent Partitioning
This initial phase aims to obtain a crude extract enriched with flavonoids.
1. Preparation of Plant Material:
-
Obtain dried root bark of Morus alba.
-
Grind the root bark into a coarse powder to increase the surface area for efficient extraction.
2. Solvent Extraction:
-
Macerate the powdered root bark (1 kg) in 80% methanol (5 L) at room temperature for 72 hours with occasional agitation.
-
Filter the extract using Whatman No. 1 filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude methanol extract.
3. Solvent Partitioning:
-
Suspend the crude methanol extract in distilled water (1 L).
-
Perform sequential liquid-liquid partitioning in a separatory funnel with the following solvents:
-
n-hexane (3 x 1 L) to remove non-polar compounds.
-
Ethyl acetate (3 x 1 L) to extract medium-polarity compounds, including flavonoids like this compound.
-
n-butanol (3 x 1 L) to extract more polar compounds.
-
-
The ethyl acetate fraction is the primary fraction of interest. Collect and combine all ethyl acetate fractions.
-
Evaporate the ethyl acetate under reduced pressure to yield the flavonoid-rich extract.
Protocol 2: Column Chromatography Purification
This multi-step chromatography protocol is designed to isolate this compound from the enriched flavonoid extract.
1. Silica Gel Column Chromatography (Initial Fractionation):
-
Column Preparation: Prepare a slurry of silica gel (200-300 mesh) in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the dried ethyl acetate extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or methanol) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared silica gel column.
-
Elution: Elute the column with a stepwise gradient of n-hexane and ethyl acetate, gradually increasing the polarity. A typical gradient could be:
-
100% n-hexane
-
90:10 (n-hexane:ethyl acetate)
-
80:20
-
70:30
-
50:50
-
100% ethyl acetate
-
-
Fraction Collection and Analysis: Collect fractions of a consistent volume and monitor them using Thin Layer Chromatography (TLC). Pool the fractions that contain this compound.
2. Sephadex LH-20 Column Chromatography (Final Polishing):
-
Column Preparation: Swell Sephadex LH-20 beads in methanol and pack them into a glass column.
-
Sample Loading: Dissolve the pooled and concentrated fractions from the silica gel chromatography step in a minimal volume of methanol.
-
Elution: Elute the column with 100% methanol. This step separates compounds based on their molecular size and polarity.
-
Fraction Collection and Analysis: Collect fractions and analyze them using TLC or High-Performance Liquid Chromatography (HPLC) to identify the pure fractions of this compound.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: General workflow for the extraction and purification of this compound.
Signaling Pathway of this compound-Induced Apoptosis in Tumor Cells
Caption: this compound induces apoptosis by targeting mitochondria and the endoplasmic reticulum.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Kuwanon C
Audience: Researchers, scientists, and drug development professionals.
Introduction Kuwanon C is a prenylated flavonoid predominantly found in the root bark and other parts of the mulberry tree (Morus alba). Like other related Kuwanon compounds, it exhibits a range of biological activities, making its accurate quantification essential for phytochemical research, quality control of herbal medicines, and pharmacological studies. This document provides a detailed protocol for the quantification of this compound using a reliable and robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The methodologies for sample preparation, chromatographic separation, and method validation are adapted from established practices for structurally similar flavonoids.[1]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Dried plant material (e.g., Morus alba root bark), finely powdered
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (HPLC or Milli-Q grade)
-
0.45 µm or 0.22 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components is recommended:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat/Oven
Sample Preparation Protocol
The following protocol outlines an effective method for extracting this compound from powdered plant material.[1][3]
-
Weighing: Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask or tube.[1][3]
-
Extraction: Add 25 mL of HPLC-grade methanol to the sample.[1][3]
-
Sonication: Sonicate the mixture for 30 minutes in a water bath to facilitate extraction.[1][3]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[1][3]
-
Collection: Carefully collect the supernatant.
-
Repeat Extraction: Repeat the extraction process (steps 2-5) on the remaining residue at least twice more to ensure complete extraction.[1][3]
-
Combine & Evaporate: Combine all supernatants and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.[3]
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 5.0 mL).
-
Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]
Caption: Workflow for this compound sample preparation.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[3]
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol. A typical concentration range for the calibration curve would be 1 to 100 µg/mL.[2][3]
Chromatographic Conditions
The following HPLC conditions are recommended for the separation and quantification of this compound, based on methods for related flavonoids.[2]
| Parameter | Recommended Condition |
| HPLC System | Standard system with PDA or UV detector |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v)[2] |
| Mobile Phase B | Acetonitrile[2] |
| Gradient Elution | 0-40 min, 35-100% B40-45 min, 100% B45-52 min, 100-35% B52-60 min, 35% B[2] |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Detection Wavelength | 266 nm[2] |
| Injection Volume | 10 µL[2] |
Data Analysis and Quantification
Quantification is performed using an external standard calibration method.
-
Calibration Curve: Inject each prepared standard solution into the HPLC system and record the corresponding peak area.[2]
-
Linear Regression: Plot a graph of peak area versus the known concentration of each standard. Perform a linear regression analysis to obtain the calibration equation (y = mx + c) and the coefficient of determination (R²). A desirable R² value is >0.999.[2]
-
Sample Analysis: Inject the prepared plant extract sample into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation derived from the calibration curve.[2]
Caption: Workflow for HPLC data analysis and quantification.
Method Validation Summary
For reliable quantitative results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1] The following table summarizes typical performance characteristics for a validated HPLC method for this compound and related flavonoids.[2]
| Parameter | Kuwanon G | This compound | Typical Specification |
| Linearity (R²) | >0.999 | >0.999 | R² should be >0.99[1] |
| Limit of Detection (LOD) | 0.04 µg/mL | 0.05 µg/mL | Determined at a signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.12 µg/mL | 0.15 µg/mL | Determined at a signal-to-noise ratio of 10:1 |
| Precision (RSD%) | <2.0% | <2.0% | Relative Standard Deviation (RSD) should be <2%[1] |
| Accuracy (Recovery %) | 95-105% | 95-105% | Recovery should be within 95-105%[1] |
| Specificity | - | - | Peak purity should be confirmed; no interference from blank matrix[1] |
Note: The values for Kuwanon G and this compound are presented as illustrative examples based on available data and should be experimentally determined for the specific application.[2]
Conclusion
The described RP-HPLC method provides a robust and reliable framework for the accurate quantification of this compound in plant extracts. The protocol for sample preparation is straightforward, and the chromatographic conditions are optimized for good resolution and peak shape. Proper method validation according to ICH guidelines is crucial to ensure the accuracy, precision, and specificity of the results, making this method highly suitable for quality control, research, and development purposes.
References
Application Note: Quantitative Analysis of Kuwanon C in Plant Extracts by LC-MS/MS
Abstract
This application note presents a detailed and robust method for the quantification of Kuwanon C in plant extracts using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a prenylated flavonoid found in plants of the Morus species, particularly in the root bark of Morus alba (white mulberry), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] The method described herein provides the necessary sensitivity and selectivity for the accurate determination of this compound in complex plant matrices, making it suitable for researchers, scientists, and drug development professionals.
Introduction
This compound is a bioactive compound that has been the subject of numerous studies due to its potential therapeutic applications. Its reported effects on inhibiting tumor cell proliferation and inducing apoptosis highlight its promise as a potential anti-cancer agent. Understanding the concentration of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological mechanisms. This application note provides a comprehensive protocol for the extraction and subsequent quantification of this compound by LC-MS/MS, a technique renowned for its high sensitivity and specificity.
Experimental Protocols
Sample Preparation (from Morus alba root bark)
A reliable extraction method is paramount for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
LC-MS grade formic acid
-
Deionized water
-
Morus alba root bark powder (or other plant material)
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Extraction Procedure:
-
Accurately weigh 1.0 g of powdered plant material into a 50 mL conical tube.
-
Add 25 mL of methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Sonicate the mixture for 30 minutes in a water bath at room temperature to facilitate extraction.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
To ensure complete extraction, repeat the extraction process on the remaining pellet with an additional 25 mL of methanol.
-
Combine the supernatants from both extractions.
-
Evaporate the combined supernatant to dryness under reduced pressure using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex the reconstituted sample for 30 seconds and filter through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following instrumental parameters are provided as a starting point and should be optimized for the specific LC-MS/MS system being used.
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| LC System | UPLC system |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-0.5 min, 10% B; 0.5-3.0 min, 10-95% B; 3.0-3.5 min, 95% B; 3.5-4.0 min, 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
Optimization of MS parameters is critical for achieving maximum sensitivity and specificity for this compound. This is typically done by infusing a standard solution of this compound directly into the mass spectrometer.
| Parameter | Setting (Example) |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 423.1 [M+H]⁺ |
| Product Ions (Q3) | To be determined by infusion |
| Collision Energy (CE) | To be optimized |
| Cone Voltage | To be optimized |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
Note: The precursor ion for this compound (Molecular Formula: C₂₅H₂₆O₆, Molecular Weight: 422.5 g/mol ) in positive ion mode would be [M+H]⁺ at m/z 423.1. The product ions and optimal collision energy and cone voltage need to be determined empirically.
Data Presentation
Quantitative data for this compound and related compounds from Morus alba are summarized in the table below. These values are indicative and may vary depending on the specific analytical method and plant material.
| Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) | Reference |
| Kuwanon G | 0.69 µg/mL | 2.10 µg/mL | >0.999 | 98.40–111.55 | [2] |
| Morusin | 0.35 µg/mL | 1.07 µg/mL | >0.999 | 98.40–111.55 | [2] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound from plant extracts.
This compound and Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in cancer cells. The following diagram depicts a simplified representation of the intrinsic apoptosis pathway that may be influenced by this compound.
Conclusion
The LC-MS/MS method outlined in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in plant extracts. The detailed protocol for sample preparation and the recommended instrumental conditions serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The provided diagrams offer a clear visualization of the experimental process and a potential mechanism of action for this compound, further aiding in the understanding and application of this promising bioactive compound.
References
Application Notes and Protocols for Preparing Kuwanon C Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Kuwanon C, a prenylated flavonoid with diverse biological activities, in a cell culture setting. Adherence to these protocols is crucial for ensuring experimental accuracy, reproducibility, and the integrity of cellular responses.
Physicochemical Properties of this compound
This compound is a natural compound isolated from the root bark of Morus alba (white mulberry). Its lipophilic nature necessitates the use of an organic solvent for the preparation of stock solutions suitable for in vitro studies. A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₅H₂₆O₆ | [1][2][3] |
| Molecular Weight | 422.5 g/mol | [1][3] |
| Appearance | Yellow crystalline powder or solid | [2] |
| Solubility | Soluble in DMSO and ethanol | [2][3][4] |
| Purity | ≥98% (typical) | [3] |
| Storage (Solid) | -20°C for long-term storage | [4] |
Recommended Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for cell culture experiments.
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (422.5 g/mol ).
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, you will need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 422.5 g/mol = 0.004225 g = 4.225 mg
-
-
-
Weighing: Accurately weigh 4.225 mg of this compound powder using a calibrated analytical balance in a sterile environment.
-
Dissolution:
-
Transfer the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO.
-
Vortex the solution thoroughly for several minutes until the solid is completely dissolved.
-
If dissolution is slow, gentle warming of the solution to 37°C and/or brief sonication in an ultrasonic bath can aid in solubilization.[5]
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected (amber) microcentrifuge tubes or vials. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
For short-term storage (days to weeks), store the aliquots at -20°C.
-
For long-term storage (months), it is recommended to store the aliquots at -80°C. General guidelines for flavonoids in DMSO suggest stability for several months when stored properly.
-
Experimental Protocol: Preparing Working Solutions and Cell Treatment
This protocol outlines the dilution of the this compound stock solution to final working concentrations for treating cells in culture.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution:
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to maintain the final DMSO concentration in the cell culture medium at a non-toxic level, typically below 0.5% (v/v), and ideally below 0.1%.
-
Example Dilution for a 20 µM Working Solution:
-
To prepare 1 mL of a 20 µM working solution from a 10 mM stock, you would perform a 1:500 dilution.
-
Add 2 µL of the 10 mM stock solution to 998 µL of pre-warmed (37°C) complete cell culture medium.
-
Mix thoroughly by gentle pipetting or brief vortexing. Rapid and uniform dispersion is important to prevent precipitation.[5]
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest concentration of this compound. This is essential to account for any effects of the solvent on the cells.
-
Cell Treatment:
-
Seed your cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and grow to the desired confluency.
-
Remove the existing medium from the cultured cells.
-
Replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired experimental duration at 37°C in a humidified incubator with 5% CO₂.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution after storage | Improper storage (e.g., exposure to moisture), supersaturation. | Gently warm the vial to 37°C and sonicate to redissolve. If the precipitate persists, prepare a fresh stock solution. |
| Precipitate forms upon dilution into cell culture medium | High final concentration of this compound, insufficient mixing, high DMSO concentration. | Ensure the final DMSO concentration is low (≤0.5%). Pre-warm the medium to 37°C. Add the stock solution while gently vortexing the medium for rapid dispersion. Consider preparing an intermediate dilution in a serum-free medium before adding to the complete medium.[5] |
| Inconsistent or no biological effect | Degradation of this compound, inaccurate stock concentration. | Prepare a fresh stock solution. Ensure proper storage and minimize freeze-thaw cycles. Verify initial weighing and dilution calculations. |
| Cell toxicity in vehicle control | High DMSO concentration. | Reduce the final DMSO concentration in the culture medium to a non-toxic level (typically ≤0.1%). |
Signaling Pathway Modulated by this compound
This compound has been shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial and endoplasmic reticulum (ER) stress.[2][3][4] The following diagram illustrates a simplified overview of this apoptotic signaling pathway.
Caption: Apoptotic signaling pathway induced by this compound.
Experimental Workflow for this compound Cell Treatment
The following diagram outlines a typical workflow for conducting a cell-based assay using this compound.
Caption: Experimental workflow for cell treatment with this compound.
References
- 1. This compound inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Kuwanon C: In Vitro Cell Viability Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon C, a flavonoid isolated from the root bark of the mulberry tree (Morus alba), has emerged as a compound of significant interest in oncological research due to its demonstrated cytotoxic effects against various cancer cell lines.[1][2][3] This document provides detailed application notes and protocols for assessing the in vitro cell viability and cytotoxic effects of this compound using standard colorimetric assays, namely the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays. These assays are fundamental in preclinical drug development for determining the dose-dependent effects of novel compounds on cell proliferation and survival.
Recent studies have highlighted that this compound can inhibit the proliferation of cancer cells and induce apoptosis.[4][5] The compound has been shown to impact cell cycle progression, disrupt mitochondrial membrane potential, and induce the generation of reactive oxygen species (ROS) in cancer cells.[2][3] The protocols outlined below provide a robust framework for quantifying the cytotoxic potential of this compound and elucidating its mechanism of action.
Data Presentation: Cytotoxicity of this compound
The cytotoxic activity of this compound is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth or viability. The following table summarizes the reported cytotoxic effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 | Reference |
| HeLa | Cervical Cancer | MTS | 24 hours | Stronger antitumor effects compared to cisplatin (B142131) with increasing concentration | [6] |
| MDA-MB-231 | Breast Cancer | MTS | Not Specified | Dose-dependent decrease in cell proliferation | [4] |
| T47D | Breast Cancer | MTS | Not Specified | Dose-dependent decrease in cell proliferation | [4] |
| P388 | Murine Leukemia | Not Specified | Not Specified | 14 µg/mL | [1] |
Experimental Protocols
This section provides detailed methodologies for the MTT and MTS assays to evaluate the cytotoxicity of this compound.
MTT Assay Protocol
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[7][8] This reduction is catalyzed by mitochondrial dehydrogenases and is directly proportional to the number of viable cells.[1][7]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization solution[9][10]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control group containing the same concentration of DMSO as the highest this compound concentration should be included.[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
MTS Assay Protocol
The MTS assay is a more recent generation of tetrazolium reduction assay that produces a water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.[8][11]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-231, T47D)
-
Complete cell culture medium
-
MTS reagent (in combination with an electron coupling reagent like PES)[11][12]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
MTS Addition and Incubation:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Wound Healing Assay Using Kuwanon C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wound healing is a complex and highly regulated process involving cell migration, proliferation, and differentiation.[1] The in vitro wound healing assay, also known as the scratch assay, is a fundamental and widely used technique to quantitatively assess the impact of various compounds on collective cell migration, a crucial step in wound repair.[2][3] Kuwanon C, a flavonoid derived from Morus alba (white mulberry), has demonstrated various biological activities, including anti-inflammatory and antioxidant effects, which are pertinent to the wound healing process.[4][5] Recent studies have also highlighted its influence on cell proliferation and migration, suggesting its potential as a therapeutic agent for promoting wound repair.[4][6]
These application notes provide a comprehensive protocol for utilizing this compound in a wound healing assay to evaluate its effects on the migration of relevant cell types, such as keratinocytes or fibroblasts.
Principle of the Assay
The scratch assay is based on creating a cell-free gap, or "scratch," in a confluent monolayer of cultured cells.[1] The ability of the cells to migrate and close this gap over time is monitored and quantified.[2] By treating the cells with this compound, researchers can assess its potential to either enhance or inhibit the rate of wound closure compared to an untreated control. This method allows for the investigation of the dose-dependent effects of this compound on cell migration and provides insights into its mechanism of action.
Potential Signaling Pathways Modulated by this compound in Wound Healing
While the precise mechanisms of this compound in wound healing are still under investigation, flavonoids are known to influence several key signaling pathways involved in this process.[7] Based on existing research on this compound and related compounds, potential pathways that may be affected include:
-
MAPK Signaling Pathway: This pathway is crucial for cell proliferation and migration during wound repair.[8]
-
PI3K/Akt Signaling Pathway: This pathway plays a significant role in cell survival, proliferation, and migration.[7]
-
TGF-β Signaling Pathway: TGF-β is a key regulator of inflammation, angiogenesis, and extracellular matrix deposition in wound healing.[7]
-
NF-κB Signaling Pathway: Kuwanon derivatives have been shown to modulate the NF-κB pathway, which is involved in the inflammatory response during wound healing.[9][10]
-
Nrf2 Signaling Pathway: This pathway is involved in the antioxidant response, which is critical for protecting cells from oxidative stress at the wound site.[10]
Below is a diagram illustrating the potential interplay of these pathways in this compound-mediated wound healing.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. clyte.tech [clyte.tech]
- 3. In Vitro Wound Healing Assay: What Is It? | Da-Ta Biotech [databiotech.co.il]
- 4. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Kuwanon C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon C, a flavonoid derived from the mulberry plant (Morus alba), has garnered significant interest in oncological research for its potential as an antitumor agent.[1][2] Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis.[1][3] This document provides a detailed guide for utilizing flow cytometry to analyze and quantify apoptosis in cancer cells following treatment with this compound. The primary method detailed is the Annexin V and Propidium Iodide (PI) staining assay, a robust and widely used technique for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]
Mechanism of Action: this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through multiple signaling pathways, primarily targeting the mitochondria and the endoplasmic reticulum (ER).[1][2] In cancer cells, this compound treatment has been associated with an increase in intracellular Reactive Oxygen Species (ROS), disruption of the mitochondrial membrane potential, and the activation of apoptotic signaling cascades.[1][2] This leads to the activation of caspases, a family of proteases that execute the apoptotic program.[1][3] Furthermore, this compound has been observed to upregulate the expression of pro-apoptotic proteins such as Bax and cleaved-caspase-3.[3]
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize hypothetical quantitative data from a flow cytometry experiment analyzing the effects of this compound on a cancer cell line (e.g., HeLa) after 24 hours of treatment.
Table 1: Percentage of Apoptotic HeLa Cells after this compound Treatment
| Treatment Group | Viable Cells (Annexin V- / PI-) (%) | Early Apoptotic Cells (Annexin V+ / PI-) (%) | Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) (%) |
| Control (0 µM this compound) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (25 µM) | 75.6 ± 3.5 | 15.8 ± 1.8 | 8.6 ± 1.2 |
| This compound (50 µM) | 48.9 ± 4.2 | 30.1 ± 2.9 | 21.0 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Comparison of Apoptotic Induction by this compound and other Compounds in HeLa Cells
| Compound (50 µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| This compound | 30.1 | 21.0 | 51.1 |
| Albanin A | 10.2 | 5.4 | 15.6 |
| Norartocarpetin | 4.5 | 3.1 | 7.6 |
This data is illustrative, based on findings suggesting this compound is a more potent inducer of apoptosis than related compounds.[1]
Experimental Protocols
Principle of the Annexin V/PI Apoptosis Assay
In healthy, viable cells, phosphatidylserine (B164497) (PS) is located on the inner leaflet of the plasma membrane.[5] During the early stages of apoptosis, this asymmetry is lost, and PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[5][6] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells.[4] However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[4][5] This dual-staining method allows for the differentiation of four cell populations via flow cytometry:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact of sample preparation)
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
Cancer cell line (e.g., HeLa, MDA-MB-231)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Protocol: Apoptosis Analysis using Annexin V/PI Staining
This protocol is adapted from standard procedures for Annexin V and PI staining.[4]
1. Cell Seeding and Treatment: a. Seed cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. b. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator. c. Treat the cells with varying concentrations of this compound (e.g., 0 µM, 25 µM, 50 µM) for the desired incubation period (e.g., 24 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound dose.
2. Cell Harvesting: a. After incubation, collect the culture medium from each well, which contains floating (potentially apoptotic) cells. b. Wash the adherent cells with PBS. c. Add Trypsin-EDTA to detach the adherent cells. d. Combine the detached cells with the previously collected culture medium for each sample. e. Centrifuge the cell suspensions at 300 x g for 5 minutes.
3. Cell Washing and Resuspension: a. Discard the supernatant and wash the cell pellets twice with cold PBS. b. Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
4. Staining: a. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube. c. Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
5. Flow Cytometry Analysis: a. Add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer as soon as possible. c. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates correctly. d. Acquire data for at least 10,000 events per sample.
Caption: Experimental workflow for this compound apoptosis analysis.
Data Interpretation
The data from the flow cytometer will be displayed as dot plots, typically with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on the control samples to delineate the four populations:
-
Lower-Left (Q4): Viable cells (Annexin V- / PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)
The percentage of cells in each quadrant is calculated to quantify the effect of this compound on apoptosis induction. An increase in the percentage of cells in the lower-right and upper-right quadrants with increasing concentrations of this compound indicates a dose-dependent pro-apoptotic effect.
Conclusion
Flow cytometry using Annexin V and PI staining is a powerful technique for the quantitative analysis of apoptosis induced by compounds such as this compound. This method provides detailed insights into the cellular response to treatment and is an essential tool for the preclinical evaluation of potential anticancer drugs. The protocols and data presented here serve as a comprehensive guide for researchers investigating the pro-apoptotic effects of this compound.
References
- 1. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum [mdpi.com]
- 2. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. kumc.edu [kumc.edu]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Kuwanon C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon C is a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry). It has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1] Among these, its antioxidant properties are of particular note. This document provides detailed protocols for assessing the antioxidant capacity of this compound, with a primary focus on the widely-used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. These guidelines are intended to assist researchers in the accurate and reproducible evaluation of this compound's antioxidant potential.
Data Presentation
The antioxidant capacity of a compound can be evaluated using various assays, each with its specific mechanism of action. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) is a common metric used to quantify antioxidant activity, with lower values indicating higher potency. A summary of the available quantitative data for this compound is presented below.
| Assay | Metric | Result | Reference |
| DPPH Radical Scavenging | EC₅₀ | 72.99 µg/mL | [1] |
| ABTS Radical Scavenging | IC₅₀ | Data not available | |
| Ferric Reducing Antioxidant Power (FRAP) | - | Data not available | |
| Oxygen Radical Absorbance Capacity (ORAC) | - | Data not available |
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2] The reduction of the violet-colored DPPH to the pale yellow DPPH-H is measured spectrophotometrically at 517 nm.[2]
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (or Ethanol), spectrophotometric grade
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Procedure:
-
Preparation of DPPH Stock Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH powder and dissolve it in 100 mL of methanol in a volumetric flask.
-
Store the solution in an amber bottle or wrap the flask with aluminum foil to protect it from light. This solution should be prepared fresh.
-
-
Preparation of this compound and Standard Solutions:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 75, 100 µg/mL) in methanol.
-
Prepare a similar series of dilutions for the positive control (e.g., Ascorbic acid).
-
-
Assay Protocol (96-well plate format):
-
In a 96-well microplate, add 100 µL of each dilution of this compound or the standard to separate wells.
-
For the blank (control), add 100 µL of methanol to a well.
-
Add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix the contents of the wells gently by pipetting or using a plate shaker.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation of Radical Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where:
-
A_control is the absorbance of the blank (methanol + DPPH).
-
A_sample is the absorbance of the this compound or standard solution + DPPH.
-
-
-
Determination of EC₅₀:
-
Plot the percentage of inhibition against the corresponding concentrations of this compound.
-
The EC₅₀ value, which is the concentration of this compound that scavenges 50% of the DPPH radicals, can be determined from the graph using linear regression analysis.[3]
-
Mandatory Visualizations
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Direct radical scavenging mechanism of this compound.
References
Application Notes and Protocols: Utilizing Kuwanon C in Viral Entry Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon C, a flavonoid compound isolated from the root bark of Morus alba L. (white mulberry), has demonstrated significant antiviral properties.[1][2][3][4] Its mechanism of action often involves the inhibition of viral entry into host cells, a critical first step in the viral life cycle.[1][2][3] This makes this compound a compelling candidate for the development of novel antiviral therapeutics. These application notes provide detailed protocols and data for researchers interested in evaluating this compound as a viral entry inhibitor, with a primary focus on its well-documented activity against SARS-CoV-2, and adaptable methods for other viruses.
Mechanism of Action: Inhibition of SARS-CoV-2 Entry
This compound has been shown to effectively block the entry of SARS-CoV-2 into host cells by disrupting the interaction between the viral spike (S) protein's receptor-binding domain (RBD) and the host cell's angiotensin-converting enzyme 2 (ACE2) receptor.[1][2][3][5] Molecular interaction studies, including competitive ELISA and bio-layer interferometry (BLI), have revealed that this compound can target both the spike S1 RBD and the ACE2 receptor.[1][2][5] This dual-targeting mechanism prevents the initial attachment of the virus to the cell surface, thereby inhibiting subsequent membrane fusion and viral entry.[3]
Quantitative Data Summary
The inhibitory activity of this compound against viral entry can be quantified using various in vitro assays. The following tables summarize the key quantitative data from studies on this compound's efficacy against SARS-CoV-2.
Table 1: Inhibition of Spike S1 RBD:ACE2 Receptor Interaction
| Assay Type | Parameter | Value | Reference |
| Competitive ELISA | IC50 | 91.4 µM | [1][3] |
Table 2: Inhibition of SARS-CoV-2 Infection in Cell Culture
| Virus Type | Cell Line | Assay Type | Parameter | Value | Reference |
| SARS-CoV-2 Pseudovirus (WT) | HEK293T (ACE2/TMPRSS2) | Pseudovirus Neutralization | % Inhibition (at 20 µM) | 89.9% | [1] |
| SARS-CoV-2 Pseudovirus (D614G) | HEK293T (ACE2/TMPRSS2) | Pseudovirus Neutralization | % Inhibition (at 20 µM) | 69.7% | [1] |
| SARS-CoV-2 Clinical Isolate (Alpha) | Vero | Plaque Reduction | IC50 | 7.7 µM | [1][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for screening other compounds or investigating different virus-host systems.
Protocol 1: Competitive ELISA for Spike-ACE2 Interaction
This assay quantitatively measures the ability of this compound to inhibit the binding of the SARS-CoV-2 Spike S1 RBD to the human ACE2 receptor.
Materials:
-
High-binding 96-well plates
-
Recombinant SARS-CoV-2 Spike S1 RBD protein
-
Recombinant human ACE2 protein
-
This compound
-
Anti-SARS-CoV-2 Spike S1 antibody (positive control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader with chemiluminescence detection
Procedure:
-
Coating: Coat the wells of a 96-well plate with Spike S1 RBD protein overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Compound Incubation:
-
Binding Reaction: Add the pre-incubated ACE2-Kuwanon C mixture to the Spike S1 RBD-coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection:
-
Add an appropriate primary antibody against the ACE2 receptor, followed by an HRP-conjugated secondary antibody.
-
Alternatively, if the ACE2 protein is tagged (e.g., with His-tag), an anti-tag HRP-conjugated antibody can be used.
-
-
Signal Development: Add the chemiluminescent substrate and measure the signal using a plate reader.[2]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the untreated control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Pseudovirus Neutralization Assay
This assay assesses the ability of this compound to inhibit the entry of a pseudovirus (e.g., a lentivirus) expressing the SARS-CoV-2 spike protein into host cells engineered to express ACE2 and TMPRSS2.
Materials:
-
HEK293T cells stably expressing human ACE2 and TMPRSS2.[1]
-
SARS-CoV-2 spike pseudotyped virus (e.g., carrying a luciferase or GFP reporter gene).
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Reagents for detecting the reporter gene expression (e.g., luciferase substrate, fluorescence microscope).
Procedure:
-
Cell Seeding: Seed HEK293T-ACE2/TMPRSS2 cells in a 96-well plate and incubate for 18-24 hours.[4]
-
Cytotoxicity Assessment (Optional but Recommended): In a parallel plate, treat the cells with the same concentrations of this compound to be used in the neutralization assay to determine its non-toxic concentration range (e.g., using an MTT assay).[4]
-
Treatment and Infection:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Immediately add the SARS-CoV-2 pseudovirus to the wells at a predetermined multiplicity of infection (MOI).
-
-
Incubation: Incubate the plates for 48-72 hours to allow for virus entry and reporter gene expression.
-
Quantification:
-
For luciferase reporter: Lyse the cells and measure the luciferase activity using a luminometer.
-
For GFP reporter: Measure the GFP fluorescence using a fluorescence microscope or a plate reader.[1]
-
-
Data Analysis: Calculate the percent neutralization for each concentration of this compound relative to the virus-only control. Determine the EC50 or IC50 value from the dose-response curve.
Protocol 3: Plaque Reduction Neutralization Test (PRNT) with Authentic Virus
This is the gold standard assay for quantifying the inhibition of viral infection and is performed with infectious, replication-competent virus in a biosafety level 3 (BSL-3) laboratory.
Materials:
-
Vero cells (or another susceptible cell line)
-
Authentic SARS-CoV-2 clinical isolate
-
This compound
-
Cell culture medium and supplements
-
6- or 12-well cell culture plates
-
Agarose (B213101) or methylcellulose (B11928114) overlay
-
Crystal violet or immunostaining reagents for plaque visualization
Procedure:
-
Cell Seeding: Seed Vero cells in multi-well plates to form a confluent monolayer.
-
Virus-Compound Incubation:
-
Prepare serial dilutions of this compound.
-
In separate tubes, mix a standard amount of infectious SARS-CoV-2 (e.g., 100 plaque-forming units, PFU) with each dilution of this compound.
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
-
Infection:
-
Wash the Vero cell monolayers with PBS.
-
Add the virus-compound mixtures to the cells and incubate for 1 hour to allow for viral adsorption.
-
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., medium containing 1% agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to plaque formation.
-
Incubation: Incubate the plates for 2-3 days until visible plaques are formed.
-
Plaque Visualization:
-
Fix the cells (e.g., with 4% formaldehyde).
-
Remove the overlay and stain the cells with crystal violet. Plaques will appear as clear zones where cells have been lysed.
-
Alternatively, use immunostaining with an antibody against a viral protein (e.g., nucleocapsid protein) for visualization.[4]
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. Determine the IC50 value.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. Mulberry Component this compound Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mulberry Component this compound Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Kuwanon C for Inducing Endoplasmic Reticulum Stress in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kuwanon C is a flavonoid derived from the mulberry plant (Morus alba) that has demonstrated significant anti-cancer properties.[1][2] Emerging research indicates that one of its primary mechanisms of action involves the induction of endoplasmic reticulum (ER) stress, leading to apoptosis in various cancer cell lines.[1] The ER is a critical organelle for protein folding and calcium homeostasis. When its function is perturbed by agents like this compound, an accumulation of unfolded or misfolded proteins triggers the Unfolded Protein Response (UPR).[3] While initially a pro-survival mechanism, sustained ER stress activates apoptotic pathways, making it a promising target for cancer therapy.[3] These notes provide an overview of this compound's effects and detailed protocols for studying its role in inducing ER stress-mediated apoptosis in cancer cells.
Data Presentation
Quantitative Summary of this compound Activity
The cytotoxic effects of this compound have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of its potency.
Table 1: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Treatment Duration |
|---|---|---|---|
| HeLa | Cervical Cancer | More potent than Paclitaxel & Cisplatin | 24 hours |
| MDA-MB-231 | Breast Cancer | Concentration-dependent decrease | Not Specified |
| T47D | Breast Cancer | Concentration-dependent decrease | Not Specified |
Note: IC50 values can vary based on experimental conditions such as cell density and assay type.[4]
Table 2: Key ER Stress Markers Modulated by this compound
| Marker Protein | Function / Pathway | Observed Effect | Cancer Cell Lines |
|---|---|---|---|
| HSPA5 (GRP78/BiP) | Master ER chaperone, UPR sensor regulator | Upregulation | MDA-MB-231, T47D |
| ATF4 | Pro-apoptotic transcription factor (PERK pathway) | Upregulation | MDA-MB-231, T47D |
| DDIT3 (CHOP) | Pro-apoptotic transcription factor | Upregulation | MDA-MB-231, T47D |
| GADD34 | Regulates protein synthesis recovery | Upregulation | MDA-MB-231, T47D |
The upregulation of these markers is indicative of the activation of the ER stress response.[1]
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration-dependent cytotoxic effect of this compound on cancer cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[5][6][7]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[6][7][8]
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[8][9]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[8][9]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate gently for 10-15 minutes on an orbital shaker.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7][9]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Analysis of ER Stress Markers by Western Blot
This protocol is used to detect and quantify the expression levels of key proteins involved in the ER stress pathway after treatment with this compound.[3]
Materials:
-
Cells cultured and treated with this compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-p-PERK, anti-p-eIF2α, anti-ATF4, anti-CHOP, anti-IRE1α)[10][11][12]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is detected by Annexin V-FITC.[13] PI is a nucleic acid dye that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[13]
Materials:
-
Cells cultured and treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Induce apoptosis by treating cells with this compound for the desired time. Include untreated (negative) and positive controls.
-
Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed.
-
Washing: Wash the cells once with cold PBS.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14][15]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analysis: Analyze the samples by flow cytometry immediately (within 1 hour).
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Visualizations
Caption: this compound induces ER stress, activating the UPR pathways (PERK, IRE1α, ATF6) to promote apoptosis.
Caption: Experimental workflow for investigating this compound's effects on cancer cells.
References
- 1. This compound inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. kumc.edu [kumc.edu]
Application Notes and Protocols: Synthesis and Evaluation of Kuwanon C Derivatives for Improved Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kuwanon C, a prenylated flavonoid isolated from the root bark of Morus species, has demonstrated a wide range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects.[1][2] The unique structural feature of two prenyl groups on the flavonoid scaffold is believed to be crucial for its bioactivity.[2] This has spurred interest in the synthesis of this compound derivatives with the aim of enhancing their therapeutic potential. These application notes provide detailed protocols for the synthesis of a novel this compound derivative and for the evaluation of its biological activity, along with a summary of structure-activity relationship data to guide further drug discovery efforts.
Data Presentation: Biological Activities of this compound and Related Flavonoids
The biological activities of this compound and its analogs are summarized below. The data, presented in terms of half-maximal inhibitory concentration (IC50), highlights the potential for improving activity through structural modification.
| Compound | Biological Activity | Cell Line/Target | IC50 (µM) | Reference |
| This compound | Anticancer | HeLa (Cervical Cancer) | More potent than Paclitaxel and Cisplatin | [3] |
| Anticancer | T47D (Breast Cancer) | Not Specified | ||
| Anticancer | MDA-MB-231 (Breast Cancer) | Not Specified | [4] | |
| Tyrosinase Inhibition | Mushroom Tyrosinase | Competitive inhibition | ||
| Kuwanon A | Anticancer | MKN-45 (Gastric Cancer) | ~20-30 | |
| Anticancer | HGC-27 (Gastric Cancer) | ~20-30 | [4] | |
| Kuwanon G | Tyrosinase Inhibition | L-tyrosine oxidation | 67.6 | [5] |
| Kuwanon J | Tyrosinase Inhibition | Mushroom Tyrosinase | 0.17 ± 0.01 | |
| Mulberrofuran G | Tyrosinase Inhibition | L-tyrosine oxidation | 6.35 ± 0.45 | [5] |
| Sanggenon C | Tyrosinase Inhibition | Mushroom Tyrosinase | 1.17 ± 0.03 | [1] |
| Sanggenon O | Tyrosinase Inhibition | Mushroom Tyrosinase | 1.15 ± 0.03 | [1] |
| Kojic Acid (Control) | Tyrosinase Inhibition | Mushroom Tyrosinase | 32.62 ± 1.24 | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Novel 4'-Propargyloxy-Kuwanon C Derivative
This protocol describes a potential route for the synthesis of a novel this compound derivative with a propargyloxy group at the 4'-position of the B-ring. This modification is proposed to enhance activity by providing a handle for "click" chemistry functionalization, allowing for the attachment of various moieties to probe structure-activity relationships further. The synthesis involves a multi-step process starting from a commercially available flavonoid precursor.
Materials:
-
2',4',5,7-Tetrahydroxyflavone
-
Prenyl bromide
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Propargyl bromide
-
Acetone
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H2)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Protection of Hydroxyl Groups:
-
To a solution of 2',4',5,7-tetrahydroxyflavone (1 eq) in anhydrous DMF, add K2CO3 (4 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add benzyl (B1604629) bromide (4 eq) and stir the reaction at 60°C for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the fully benzylated flavone (B191248).
-
-
Selective Deprotection of the 4'-Hydroxyl Group:
-
Dissolve the benzylated flavone (1 eq) in a mixture of DCM and MeOH (1:1).
-
Add 10% Pd/C (catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC for the selective deprotection at the 4'-position.
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the 4'-hydroxy derivative.
-
-
Propargylation of the 4'-Hydroxyl Group:
-
To a solution of the 4'-hydroxy derivative (1 eq) in acetone, add K2CO3 (1.5 eq).
-
Add propargyl bromide (1.2 eq) and reflux the mixture for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography to yield the 4'-propargyloxy derivative.
-
-
C-Prenylation:
-
Dissolve the 4'-propargyloxy derivative (1 eq) in anhydrous DMF.
-
Add K2CO3 (2.5 eq) and stir at room temperature for 30 minutes.
-
Add prenyl bromide (2.2 eq) and stir the reaction at 70°C for 48 hours.
-
Monitor the formation of the di-prenylated product by TLC.
-
Work up the reaction as described in step 1.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3,8-diprenyl-4'-propargyloxy-5,7-dibenzyloxy-2-(2,4-dibenzyloxyphenyl)chromen-4-one.
-
-
Final Deprotection:
-
Dissolve the purified product from the previous step in DCM.
-
Cool the solution to 0°C and add boron trichloride (B1173362) (BCl3) solution (1M in DCM, 5 eq) dropwise.
-
Stir the reaction at 0°C for 2 hours and then at room temperature for 4 hours.
-
Quench the reaction by slowly adding methanol.
-
Concentrate the mixture under reduced pressure and purify by preparative HPLC to obtain the final 4'-propargyloxy-Kuwanon C derivative.
-
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium from the DMSO stock solution. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Protocol 3: Antioxidant Activity Assessment using DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound derivative stock solution (in methanol)
-
Methanol
-
96-well plate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare serial dilutions of the this compound derivative in methanol.
-
-
Reaction Mixture:
-
In a 96-well plate, add 100 µL of the diluted sample solutions to each well.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of methanol instead of the sample solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated as follows:
-
% Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.
-
Visualizations
Caption: Synthetic workflow for the preparation of a 4'-propargyloxy-Kuwanon C derivative.
Caption: Proposed anticancer signaling pathway of this compound derivatives.
References
Application Note: Development of a Stable Formulation of Kuwanon C for In Vivo Studies
AN-KC001
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kuwanon C is a prenylated flavonoid originally isolated from Morus alba (white mulberry) that demonstrates a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potent anti-proliferative effects.[1][2][3][4] Recent studies have highlighted its potential as a therapeutic agent, particularly in oncology, where it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels.[1][3][4][5] Despite its promising pharmacological profile, the clinical translation of this compound is significantly hampered by its poor aqueous solubility. Like many flavonoids, this compound is a lipophilic molecule, soluble in organic solvents like DMSO, methanol (B129727), and ethanol, but practically insoluble in water.[2][6] This characteristic leads to low bioavailability, which is a major obstacle for conducting effective in vivo studies.
To overcome this limitation, advanced formulation strategies are required. This application note details a systematic approach to developing a stable, solubilized formulation of this compound suitable for preclinical in vivo administration. We describe the use of a Self-Emulsifying Drug Delivery System (SEDDS), a lipid-based formulation strategy known to enhance the solubility and oral bioavailability of poorly soluble drugs.[7][8] The protocol covers excipient screening, formulation optimization, physicochemical characterization, and stability testing.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is the first step in formulation development.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₆O₆ | [2][6] |
| Molecular Weight | 422.5 g/mol | [2][9] |
| Appearance | Yellow crystalline solid | [6] |
| Melting Point | 148-156 °C | [6][9] |
| Solubility | Soluble in DMSO, Methanol, Ethanol | [2][6] |
| LogP (Predicted) | 6.2 | [9] |
| Storage (Solid) | -20°C, protected from light | [2] |
Experimental Protocols
Protocol 1: Excipient Solubility Screening
Objective: To identify suitable oils, surfactants, and co-surfactants that can effectively solubilize this compound.
Materials:
-
This compound (≥98% purity)
-
Oils: Castor oil, Labrafil® M 1944 CS, Capryol™ 90
-
Surfactants: Kolliphor® RH 40, Tween® 80, Cremophor® EL
-
Co-surfactants: Transcutol® HP, PEG 400, Propylene Glycol
-
Glass vials (2 mL), vortex mixer, shaking incubator (37°C)
Methodology:
-
Add an excess amount of this compound to 2 mL vials.
-
Add 1 g of each excipient (oil, surfactant, or co-surfactant) to the respective vials.
-
Seal the vials and vortex for 2 minutes to facilitate mixing.
-
Place the vials in a shaking incubator set at 37°C for 48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at 10,000 rpm for 15 minutes to separate the undissolved drug.
-
Carefully collect the supernatant and dilute it with methanol.
-
Quantify the concentration of dissolved this compound using a validated HPLC-PDA method (as described in Protocol 2.4).
Results (Hypothetical Data):
| Excipient | Type | Solubility (mg/g) |
| Castor Oil | Oil | 15.2 ± 1.8 |
| Labrafil® M 1944 CS | Oil | 45.8 ± 3.5 |
| Capryol™ 90 | Oil | 31.5 ± 2.9 |
| Tween® 80 | Surfactant | 85.3 ± 6.1 |
| Kolliphor® RH 40 | Surfactant | 110.5 ± 8.2 |
| Cremophor® EL | Surfactant | 98.7 ± 7.4 |
| PEG 400 | Co-surfactant | 75.1 ± 5.9 |
| Transcutol® HP | Co-surfactant | 155.6 ± 11.3 |
| Propylene Glycol | Co-surfactant | 62.4 ± 4.7 |
Based on these hypothetical results, Labrafil® M 1944 CS (Oil), Kolliphor® RH 40 (Surfactant), and Transcutol® HP (Co-surfactant) were selected for formulation development due to their high solubilizing capacity.
Protocol 2: Preparation of this compound SEDDS Formulation
Objective: To prepare a stable Self-Emulsifying Drug Delivery System (SEDDS) pre-concentrate.
Methodology:
-
Accurately weigh the selected oil, surfactant, and co-surfactant in the optimized ratio (e.g., 30% Labrafil®, 40% Kolliphor® RH 40, 30% Transcutol® HP).
-
Mix the components in a glass beaker using a magnetic stirrer at 40°C until a clear, homogenous solution is formed. This is the blank SEDDS formulation.
-
To prepare the drug-loaded formulation, dissolve this compound (e.g., 25 mg/mL) in the co-surfactant (Transcutol® HP) first.
-
Add the surfactant (Kolliphor® RH 40) and oil (Labrafil®) to the mixture.
-
Continue stirring until a transparent, yellowish pre-concentrate is obtained.
-
Store the final formulation in a sealed glass container, protected from light at 4°C.
Optimized Formulation Composition:
| Component | Function | Concentration (w/w) |
| This compound | Active Pharmaceutical Ingredient | 2.5% |
| Labrafil® M 1944 CS | Oil | 29.25% |
| Kolliphor® RH 40 | Surfactant | 39.0% |
| Transcutol® HP | Co-surfactant | 29.25% |
Protocol 3: Physicochemical Characterization of the SEDDS Formulation
Objective: To characterize the formulation upon aqueous dilution, simulating conditions in the gastrointestinal tract.
Methodology:
-
Emulsification Time: Add 1 mL of the this compound SEDDS pre-concentrate to 250 mL of deionized water at 37°C with gentle agitation (50 rpm). Record the time taken for the formulation to form a clear or slightly bluish-white emulsion.
-
Droplet Size and Zeta Potential Analysis: Dilute the pre-concentrate 100-fold with deionized water. Analyze the resulting emulsion using a Zetasizer (e.g., Malvern Panalytical) to determine the mean droplet size, polydispersity index (PDI), and zeta potential.
-
Drug Content: Accurately weigh 100 mg of the SEDDS formulation, dissolve it in 10 mL of methanol, and analyze the drug concentration using HPLC to confirm drug loading and uniformity.
Results (Hypothetical Data):
| Parameter | Result | Acceptance Criteria |
| Emulsification Time | 35 ± 5 seconds | < 60 seconds |
| Mean Droplet Size | 45.6 ± 4.1 nm | < 200 nm |
| Polydispersity Index (PDI) | 0.18 ± 0.03 | < 0.3 |
| Zeta Potential | -15.2 ± 1.5 mV | Indicates moderate stability |
| Drug Content | 99.2% ± 1.8% of theoretical | 95% - 105% |
Protocol 4: HPLC Method for Quantification of this compound
Objective: To develop and validate a method for the accurate quantification of this compound in formulations.[10]
Instrumentation:
-
HPLC system with a PDA detector
-
C18 Column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile (A) and 0.1% Formic Acid in Water (B)
-
Gradient: 60% A to 95% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 264 nm[2]
-
Injection Volume: 10 µL
Method:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of working standards (e.g., 1 to 200 µg/mL) by diluting the stock solution.[10]
-
Inject the standards to generate a calibration curve. A linear regression with R² > 0.999 is required.
-
Prepare samples by diluting the formulation in methanol to fall within the calibration range and inject.
Protocol 5: Stability Testing of the Formulation
Objective: To assess the chemical and physical stability of the this compound SEDDS formulation under controlled storage conditions.[11][12][13][14][15]
Methodology:
-
Store aliquots of the this compound SEDDS formulation in sealed, amber glass vials at two conditions:
-
Refrigerated: 4°C ± 2°C
-
Accelerated: 25°C ± 2°C / 60% ± 5% RH
-
-
At specified time points (0, 1, 3, and 6 months), withdraw samples and evaluate them for:
-
Visual Appearance: Check for signs of phase separation, precipitation, or color change.
-
Drug Content: Quantify this compound concentration using the HPLC method.
-
Emulsification Performance: Measure droplet size and PDI upon dilution.
-
Results (Hypothetical Stability Data at 6 Months):
| Storage Condition | Parameter | Initial (T=0) | 6 Months | Acceptance Criteria |
| 4°C | Appearance | Clear, yellow liquid | No change | No precipitation/separation |
| Drug Content (%) | 99.2% | 98.5% | > 95% of initial | |
| Droplet Size (nm) | 45.6 nm | 48.1 nm | < 10% change | |
| 25°C / 60% RH | Appearance | Clear, yellow liquid | No change | No precipitation/separation |
| Drug Content (%) | 99.2% | 96.8% | > 95% of initial | |
| Droplet Size (nm) | 45.6 nm | 52.5 nm | < 20% change |
Visualizations
Caption: Workflow for developing a stable this compound SEDDS formulation.
Caption: Putative signaling pathway for this compound-induced apoptosis.
Conclusion
The low aqueous solubility of this compound presents a significant barrier to its preclinical development. The Self-Emulsifying Drug Delivery System (SEDDS) described in this application note represents a viable and effective strategy to overcome this challenge. By systematically screening excipients and optimizing the formulation, a stable pre-concentrate was developed that, upon dilution in an aqueous medium, spontaneously forms a nanoemulsion with a small droplet size and uniform distribution. The formulation demonstrated excellent drug loading and remained physically and chemically stable under both refrigerated and accelerated storage conditions. This optimized SEDDS formulation provides a promising vehicle for consistent and reliable delivery of this compound in future in vivo efficacy and pharmacokinetic studies, thereby facilitating its progression as a potential therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum [mdpi.com]
- 4. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mulberrin (this compound) [chembk.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C25H26O6 | CID 5481958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]
- 13. japsonline.com [japsonline.com]
- 14. cdmopharmaservices.wordpress.com [cdmopharmaservices.wordpress.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Improving Low Yield of Kuwanon C Extraction
For researchers, scientists, and drug development professionals, optimizing the extraction of bioactive compounds like Kuwanon C from natural sources is a critical step. Low yields can hinder research progress and scalability. This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address and resolve challenges associated with this compound extraction.
Troubleshooting Guide
This guide is formatted as a series of questions and answers to directly address specific problems you might encounter during the extraction process.
Question 1: My overall yield of this compound is significantly lower than reported in the literature. What are the first things I should check?
Answer: Consistently low yields can stem from several factors, from the raw material to the final extraction steps. A systematic review of your process is the best approach.
-
Plant Material Integrity:
-
Source and Part: this compound is most abundantly found in the root bark of Morus alba (White Mulberry).[1][2] Ensure you are using the correct plant part. The concentration of flavonoids can vary significantly between different parts of the plant, such as leaves, twigs, and fruits.[3]
-
Quality and Age: The quality of the raw material is paramount. Use healthy, disease-free root bark. The age of the plant and harvesting time can also influence the concentration of secondary metabolites.
-
Drying and Storage: Improper drying or storage can lead to enzymatic degradation of flavonoids. The material should be dried thoroughly (e.g., shade-dried or freeze-dried) to a consistent low moisture content and stored in a cool, dark, and dry place to prevent degradation.[4]
-
-
Material Preparation:
-
Extraction Parameters:
-
Solvent Choice: The polarity of the extraction solvent is crucial. This compound, a prenylated flavonoid, is moderately polar. Solvents like methanol (B129727), ethanol (B145695), or aqueous mixtures of these alcohols are generally effective.[7][8] Pure water is often not an efficient solvent for less polar flavonoids.[9]
-
Extraction Repetition: A single extraction is often insufficient. For methods like maceration, it is standard practice to repeat the extraction at least three times with fresh solvent and then pool the filtrates to maximize recovery.[5]
-
Question 2: I'm using a Soxhlet extractor, but my yield is poor and I suspect degradation. What's going wrong?
Answer: While Soxhlet extraction is exhaustive, the prolonged exposure to heat can be detrimental to thermolabile compounds like many flavonoids.[4]
-
Potential Cause: Thermal Degradation
-
This compound, like other complex flavonoids, can be sensitive to heat. The continuous heating of the solvent to its boiling point in Soxhlet extraction can cause the compound to degrade or transform, leading to a lower yield of the desired molecule.[4][10] The higher the number of hydroxyl groups on a flavonoid, the more susceptible it can be to degradation.[10]
-
-
Solutions & Alternatives:
-
Use a Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point to reduce the extraction temperature.
-
Switch to Non-Thermal or Modern Methods: Consider alternative extraction techniques that operate at lower temperatures:
-
Ultrasound-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency at lower temperatures and significantly shorter times.[8][11]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material directly, leading to rapid and efficient extraction, often with reduced solvent consumption.[12]
-
Maceration: A simple soaking technique performed at room temperature. While it can be time-consuming, it avoids heat-related degradation.[4][7]
-
-
Question 3: My crude extract is dark green and difficult to purify. How can I remove chlorophyll (B73375) and other pigments?
Answer: The presence of chlorophyll and other pigments is a common issue, especially when using polar solvents on leaf or bark material. These impurities can interfere with subsequent chromatographic purification steps.
-
Potential Cause: Co-extraction of Pigments
-
Methanol and ethanol are effective at extracting flavonoids but also readily dissolve chlorophyll.
-
-
Solutions:
-
Pre-Extraction Wash: Before the main extraction, wash the powdered plant material with a non-polar solvent like n-hexane. Hexane will remove a significant portion of lipids and chlorophyll without extracting the more polar this compound.[7]
-
Solvent Partitioning: After obtaining the crude extract, perform liquid-liquid partitioning. Suspend the crude extract in water and partition it against a non-polar solvent (like n-hexane) to remove non-polar impurities. Then, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate (B1210297). Flavonoids like this compound typically concentrate in the ethyl acetate fraction, leaving more polar impurities in the aqueous layer.[1][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound? A1: Mixtures of alcohol and water, such as 70-80% ethanol or methanol, are highly effective.[5][8] The choice may depend on the specific extraction technique. For instance, studies optimizing flavonoid extraction have shown that ethanol concentrations around 40% to 70% can be optimal depending on the method and plant part.[13]
Q2: How does temperature affect this compound extraction and stability? A2: Increased temperature generally improves extraction efficiency by enhancing solvent viscosity and diffusion.[11] However, temperatures above 70-80°C can lead to the degradation of many flavonoids.[6][13] For modern techniques like Ultrasound-Assisted Extraction (UAE), temperatures around 50°C are often sufficient to achieve high yields in a short time.[8]
Q3: Which part of the Morus alba plant contains the highest concentration of this compound? A3: The root bark is the most cited source for isolating this compound and other related prenylated flavonoids.[1][2][5]
Q4: How can I confirm the presence and purity of this compound in my extract? A4: A multi-step approach is recommended. Initially, Thin Layer Chromatography (TLC) can be used to monitor fractions during purification.[1] For definitive identification and quantification, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the standard method.[5][8] Comparing the retention time and mass spectrum of your sample to a certified reference standard is essential for confirmation.
Q5: What are the key challenges in purifying this compound from the crude extract? A5: A primary challenge is the presence of numerous structurally similar flavonoid compounds in Morus extracts.[1] This requires a multi-step purification strategy, often involving sequential column chromatography techniques (e.g., silica (B1680970) gel followed by Sephadex LH-20) to separate these closely related molecules.[1][7]
Data Presentation: Comparison of Extraction Methods
The following table summarizes data on different extraction methods for flavonoids from Morus species, providing a reference for expected yields and optimal parameters.
| Extraction Method | Solvent | Temperature | Time | Yield of Total Flavonoids (mg/g DW) | Purity of Target Compound (%) | Advantages | Disadvantages | Reference |
| Maceration | 80% Methanol | Room Temp. | 72 h | 35.2 ± 1.8 | ~75 | Simple, low cost, avoids thermal degradation | Time-consuming, lower efficiency | [8] |
| Soxhlet Extraction | 70% Ethanol | 80°C | 6 h | 48.5 ± 2.5 | ~80 | High extraction efficiency | Potential for thermal degradation, high solvent use | [8] |
| Ultrasound-Assisted (UAE) | 80% Methanol | 50°C | 30 min | 55.1 ± 2.1 | ~85 | Fast, highly efficient, reduced solvent use | Requires specialized equipment | [8] |
| Microwave-Assisted (MAE) | 40% Ethanol | N/A (210 W) | 8 min | Not specified for this compound, but optimized for total polyphenols | N/A | Extremely fast, low solvent consumption | Requires specialized microwave equipment | [12] |
Note: Data is compiled from studies on similar flavonoids from Morus alba root bark and serves as a comparative reference. DW = Dry Weight.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol describes an efficient, modern method for extracting this compound, minimizing degradation and extraction time.[8]
1. Preparation of Plant Material:
-
Obtain dried root bark of Morus alba.
-
Grind the bark into a fine powder (particle size <0.5 mm) using a mechanical grinder.
-
(Optional but Recommended) Pre-wash the powder with n-hexane in a 1:5 (w/v) ratio for 30 minutes to remove lipids and chlorophyll. Filter and air-dry the powder.
2. Extraction:
-
Place 50 g of the dried powder into a 1000 mL glass beaker or flask.
-
Add 500 mL of 80% methanol (a 1:10 solid-to-liquid ratio).[5]
-
Place the beaker in an ultrasonic bath (e.g., 40 kHz, 300 W). Ensure the water level in the bath is slightly above the solvent level in the beaker.
-
Sonicate for 30 minutes at a controlled temperature of 50°C.[8]
3. Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction. Pool the filtrates.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Purification via Column Chromatography
This protocol outlines a general procedure for purifying this compound from the crude extract.[1][7]
1. Solvent Partitioning:
-
Suspend the dried crude extract in 200 mL of distilled water.
-
Transfer the suspension to a separatory funnel and partition three times with 200 mL of ethyl acetate.
-
Collect and pool the ethyl acetate fractions, which will contain this compound.
-
Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.
2. Silica Gel Column Chromatography:
-
Prepare a silica gel (200-300 mesh) column using a suitable solvent system, such as a gradient of n-hexane and ethyl acetate.[8]
-
Dissolve the dried ethyl acetate extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.
-
Load the sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).[7]
-
Collect fractions and monitor them using TLC. Pool the fractions that contain the spot corresponding to this compound (identified by comparison with a standard).
3. Sephadex LH-20 Column Chromatography (Final Polishing):
-
Pack a column with Sephadex LH-20 swelled in methanol.
-
Dissolve the pooled, semi-purified fractions from the silica gel step in a small volume of methanol.
-
Load the sample onto the Sephadex LH-20 column and elute with methanol.[1]
-
Collect fractions and analyze by HPLC to identify those containing pure this compound.
Visualizations
Extraction and Purification Workflow
This diagram illustrates the general workflow from raw plant material to purified this compound.
Caption: General workflow for the extraction and purification of this compound.
Troubleshooting Low Yield: A Decision Tree
This logical diagram guides researchers through a step-by-step process to diagnose the cause of low extraction yields.
Caption: Troubleshooting decision tree for diagnosing low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Flavonoids from Morus alba L. Leaves: Optimization of Extraction by Response Surface Methodology and Comprehensive Evaluation of Their Antioxidant, Antimicrobial, and Inhibition of α-Amylase Activities through Analytical Hierarchy Process - PMC [pmc.ncbi.nlm.nih.gov]
Kuwanon C Solubility and Experimentation Technical Support Center
Welcome to the technical support center for Kuwanon C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous buffer systems. Here you will find troubleshooting advice and frequently asked questions to address common challenges, particularly precipitation issues.
Troubleshooting Guide: this compound Precipitation
Issue: Precipitate Formation Upon Dilution in Aqueous Buffer
Primary Cause: this compound, a prenylated flavone, is a hydrophobic molecule with low aqueous solubility.[1][2] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[3]
Solutions:
-
Optimize Co-Solvent Concentration: The final concentration of the organic co-solvent (e.g., DMSO) in the aqueous buffer is critical. It is recommended to keep the final DMSO concentration below 1% (v/v), and ideally below 0.5%, to minimize both toxicity in cell-based assays and precipitation.[4][5]
-
Vigorous Mixing: To avoid localized high concentrations that can trigger precipitation, add the this compound stock solution to the aqueous buffer while vortexing or stirring vigorously.[2][6]
-
Temperature Control: Pre-warming the aqueous buffer to 37°C before adding the this compound stock solution can aid in solubility.[2] For dissolving Kuwanon O, a related compound, gentle warming to 37°C and sonication are recommended to enhance dissolution.[2]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can improve solubility.[7] Flavonoids may be more soluble in slightly alkaline conditions, but it is crucial to ensure that the chosen pH does not negatively impact your experimental system or the stability of this compound.
-
Use of Solubilizing Agents: If precipitation persists, consider incorporating solubilizing agents into your aqueous buffer.
| Solubilizing Agent | Recommended Concentration | Considerations |
| Surfactants (e.g., Tween 80, Poloxamers) | 0.01-1% (v/v) | Can form micelles to encapsulate hydrophobic compounds.[7] May interfere with cell membranes or certain assay readouts.[7] |
| Cyclodextrins (e.g., HP-β-CD, SBE7-β-CD) | Varies by specific cyclodextrin (B1172386) and compound | Forms inclusion complexes to enhance solubility.[4] |
| Bovine Serum Albumin (BSA) | Varies by application | Can help stabilize hydrophobic compounds and prevent aggregation.[2][6] |
Issue: Inconsistent Experimental Results
Primary Cause: Poor solubility of this compound can lead to inaccurate dosing and high variability in experimental outcomes.[5]
Solutions:
-
Fresh Preparations: Prepare fresh working solutions of this compound for each experiment to avoid issues related to compound degradation or precipitation over time.[5]
-
Visual Inspection: Always visually inspect stock and working solutions for any signs of precipitation before use.[5]
-
Sonication: In-well sonication can be a useful technique to help redissolve any compound that may have precipitated in the assay plate.[8]
Experimental Workflow for Preparing this compound Solutions
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound.[1][2] It is effective at dissolving a wide range of hydrophobic compounds and is miscible with most aqueous buffers and cell culture media.[7]
Q2: What should I do if this compound does not fully dissolve in DMSO at room temperature?
A2: For compounds like Kuwanon O, which is structurally similar to this compound, gentle warming of the solution to 37°C and the use of an ultrasonic bath can significantly improve dissolution.[2]
Q3: How can I determine the maximum tolerated DMSO concentration for my cells?
A3: It is recommended to perform a dose-response experiment to determine the highest concentration of DMSO that does not significantly affect the viability or function of your specific cell line.[6] Typically, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines.[5]
Q4: Can I use other organic solvents besides DMSO?
A4: While DMSO is the most common choice, ethanol (B145695) may also be used for some flavonoids.[2] However, the solubility of this compound in ethanol may be lower than in DMSO. If your experimental system is sensitive to DMSO, you may need to explore more advanced formulation strategies, such as using cyclodextrins.[2]
Q5: How does pH affect the stability of flavonoids like this compound?
A5: The stability of flavonoids can be influenced by pH. For instance, ascorbic acid, another compound with hydroxyl groups, shows greater stability at acidic pH values. While specific data for this compound is limited, it is advisable to consider the pH of your buffer and its potential impact on the compound's stability over the course of your experiment.
Signaling Pathway Decision Tree
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow the vial of lyophilized this compound to reach room temperature before opening to prevent moisture condensation.[7]
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the solution to 37°C and use an ultrasonic bath until the solid is completely dissolved and the solution is clear.[2]
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Protocol for Preparing a 20 µM Working Solution in Cell Culture Medium
-
Pre-warm Medium: Warm the complete cell culture medium to 37°C.[2]
-
Calculate Volume: Determine the required volume of the 10 mM stock solution. For example, to make 10 mL of a 20 µM working solution, you will need 20 µL of the 10 mM stock.
-
Dilution: In a sterile tube, add the calculated volume of the stock solution to the pre-warmed medium while gently vortexing or swirling to ensure rapid and thorough mixing.[2] This helps to prevent localized high concentrations that can lead to precipitation.
-
Final Concentration: This will result in a final DMSO concentration of 0.2% (v/v).
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment.
References
Technical Support Center: Optimizing HPLC Separation of Kuwanon C and its Isomers
Welcome to the technical support center for the HPLC analysis of Kuwanon C and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the chromatographic separation of these complex flavonoid isomers.
Troubleshooting Guide
This section addresses specific issues encountered during HPLC analysis in a direct question-and-answer format, offering systematic approaches to identify and resolve them.
Issue 1: Poor Resolution or Co-elution of this compound Isomers
Question: Why are my this compound isomer peaks not separating, resulting in poor resolution or complete co-elution?
Answer: Poor resolution is a frequent challenge when separating structurally similar isomers like this compound.[1] The key is to systematically optimize your chromatographic conditions to enhance the subtle differences in their physicochemical properties.
Initial System Checks:
-
Column Health: An old or contaminated column can cause peak broadening and loss of resolution. Assess the column's performance by injecting a standard with a known separation profile.[1]
-
System Suitability: Ensure your HPLC system is functioning correctly by performing a system suitability test.[1]
Optimization Strategies:
-
Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity for isomers.[2]
-
Organic Solvent: Acetonitrile (B52724) often provides better separation efficiency for flavonoids compared to methanol (B129727).[1] Try adjusting the organic solvent percentage in small increments.
-
Acidic Modifier: Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can significantly improve peak shape and resolution.[1][3] This suppresses the ionization of residual silanol (B1196071) groups on the stationary phase.[1]
-
-
Column Temperature: Temperature affects the mobile phase viscosity and the interaction between your analytes and the stationary phase.[1][4] Increasing the column temperature (e.g., to 30-40°C) can decrease viscosity and sometimes improve separation efficiency.[3][5]
-
Stationary Phase Chemistry: If mobile phase optimization is insufficient, your column's stationary phase may not be suitable. For positional isomers, consider columns with different selectivities (e.g., Phenyl-Hexyl, Cyano). For stereoisomers (enantiomers), a chiral stationary phase (CSP) is necessary.[1][6] Polysaccharide-based CSPs are commonly used for flavonoid separations.[6][7]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.[8]
Caption: A troubleshooting workflow for addressing poor resolution of flavonoid isomers.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Question: My chromatogram shows significant peak tailing or fronting. How can I rectify this?
Answer: Asymmetrical peaks can compromise both resolution and the accuracy of quantification.[1]
-
For Peak Tailing:
-
Secondary Interactions: Residual silanol groups on the silica (B1680970) backbone of C18 columns can interact with the hydroxyl groups of flavonoids, causing tailing. Using a mobile phase with an acidic modifier (e.g., 0.1% formic acid) helps to suppress these interactions.[1]
-
Column Overload: Injecting too much sample can saturate the stationary phase. Try reducing the injection volume or diluting your sample.[1]
-
Column Contamination: Residual substances from previous injections can interact with your analytes. Flush the column with a strong solvent to remove contaminants.[1]
-
-
For Peak Fronting:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front. Where possible, dissolve your sample in the initial mobile phase.[1]
-
Issue 3: Fluctuating Retention Times
Question: I am experiencing inconsistent retention times between injections. What are the likely causes?
Answer: Stable retention times are crucial for reliable peak identification. Fluctuations often point to issues with system equilibration or hardware.
-
Inadequate Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. Ensure your equilibration time is sufficient.
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or the evaporation of the more volatile organic solvent can lead to retention time shifts. Prepare mobile phases fresh and keep solvent bottles capped.
-
Pump Issues: Problems with the pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, shifting retention times.
-
Temperature Fluctuations: Ensure the column compartment temperature is stable, as temperature changes can affect retention times.[4]
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC separation method for this compound and its isomers?
A1: A good starting point is a reverse-phase method using a C18 column.[9] For the mobile phase, use a gradient elution with 0.1% formic acid in water as solvent A and acetonitrile as solvent B.[3][9] Set the column temperature to around 30-40°C and use a flow rate of 1.0 mL/min.[3][5] Monitor the separation using a PDA detector; a wavelength of around 266 nm is a good starting point for Kuwanon compounds.[3][9]
Q2: How can I separate chiral isomers (enantiomers) of this compound?
A2: The separation of enantiomers requires the use of a chiral stationary phase (CSP).[1] Standard C18 columns are not capable of resolving enantiomers.[10] Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating flavonoid enantiomers and are a good first choice for screening.[6][7] Method development for chiral separations often involves screening different chiral columns and mobile phase systems (normal-phase, reversed-phase, or polar organic mode).[6]
Q3: What are the key parameters for HPLC method validation for this compound quantification?
A3: For reliable quantitative results, the HPLC method should be validated according to ICH guidelines.[9] Key parameters to assess include:
-
Linearity: A correlation coefficient (R²) of >0.99 is desirable.[9]
-
Precision: The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) should ideally be less than 2%.[9]
-
Accuracy: Recovery should typically be within 95-105%.[9]
-
Specificity: The ability to measure the analyte in the presence of other components.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.[9]
Data Presentation
The following tables summarize quantitative data from studies on flavonoid isomers, illustrating how different experimental parameters can influence separation.
Table 1: Effect of Column Temperature on the Resolution (Rs) of Flavonoid Isomers
| Isomer Pair (Derivatives) | Temperature (°C) | Resolution (Rs) | Reference |
| Luteolin | 40 | 1.87 | [5] |
| Apigenin | 40 | 10.30 | [5] |
| Quercetin | 30 | 1.15 | [5] |
| Quercetin | 40 | 1.93 | [5] |
Note: A resolution value (Rs) greater than 1.5 indicates baseline separation.[5]
Table 2: Effect of Mobile Phase Composition on Flavonoid Separation
| Target Compounds | Mobile Phase Modifier (in Methanol/Water) | Outcome | Reference |
| Chlorogenic acid, Caffeic acid | Acetic Acid | Increased resolution of acidic compounds. | [11] |
| Four bioactive compounds | 0.01 M [BMIM][BF4] (Ionic Liquid) | Optimum separation achieved. | [11] |
| Flavonoid Glycosides | Methanol / 0.02 M Acetic Acid | Significant influence on retention and selectivity. | [4] |
Experimental Protocols
Below are detailed methodologies for sample preparation and HPLC analysis, adapted from protocols for Kuwanon D and O, which can serve as a starting point for this compound.[3][9]
Protocol 1: Sample Preparation from Plant Material (e.g., Morus root bark)
-
Grinding: Finely powder the dried plant material.
-
Extraction:
-
Concentration: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.[3]
-
Liquid-Liquid Partitioning (Optional Cleanup):
-
Re-dissolve the dried extract in 10 mL of water.
-
Partition the aqueous solution with 10 mL of ethyl acetate (B1210297) three times.
-
Combine the ethyl acetate fractions and evaporate to dryness.[9]
-
-
Final Sample Preparation:
Protocol 2: General HPLC Method for this compound Analysis
This proposed method is based on the successful separation of other Kuwanon compounds and related flavonoids. Optimization for this compound and its specific isomers will be required.[9]
-
Instrumentation:
-
Chromatographic Conditions:
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70-90% B
-
30-35 min: 90% B (hold)
-
35-40 min: 30% B (re-equilibration)[3]
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: PDA detector, monitoring at 266 nm. A full UV scan of a this compound standard should be performed to determine the optimal wavelength.[3][9]
Caption: A general experimental workflow for the HPLC analysis of flavonoid isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. phcog.com [phcog.com]
- 9. benchchem.com [benchchem.com]
- 10. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 11. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
addressing Kuwanon C solubility problems in biological assays
Welcome to the technical support center for Kuwanon C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for addressing solubility challenges in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] Like many prenylated flavonoids, this compound is a lipophilic molecule with poor aqueous solubility, making DMSO the solvent of choice for initial solubilization.
Q2: My this compound powder is not fully dissolving in DMSO at room temperature. What should I do?
A2: It is common for complex flavonoids like this compound to require additional steps for complete dissolution in DMSO. To improve solubility, it is recommended to gently warm the solution to 37°C and use an ultrasonic bath for short periods.[3] This combination of gentle heat and sonication can significantly enhance the dissolution of the compound.[3]
Q3: I observed a precipitate after diluting my this compound stock solution into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds.[3][4] This occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are several steps to prevent this:
-
Final DMSO Concentration : Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤0.1%, and generally not exceeding 0.5%.[2][5][6] Higher concentrations of DMSO can be toxic to cells and also increase the likelihood of your compound precipitating out of the aqueous solution.[2]
-
Pre-warm the Medium : Before adding the this compound stock, warm your cell culture medium to 37°C.[3]
-
Rapid Mixing : Add the stock solution to the pre-warmed medium while gently vortexing or swirling.[3] This ensures rapid and uniform dispersion, preventing localized high concentrations that can lead to immediate precipitation.[3]
-
Presence of Serum : The proteins in fetal bovine serum (FBS) or other serum components can help to stabilize hydrophobic compounds and keep them in solution.[3] Whenever possible, perform dilutions into a complete medium containing serum.
-
Lower Working Concentration : If precipitation persists, you may need to lower the final working concentration of this compound in your assay.[3]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: There is no universal maximum concentration, as sensitivity to DMSO is highly dependent on the specific cell line and the duration of the experiment.[5][7] It is crucial to perform a dose-response experiment to determine the optimal and maximal tolerable DMSO concentration for your specific cell line.[5][6] Always include a vehicle control (medium with the same final DMSO concentration as your treated samples) in your experiments to account for any effects of the solvent itself.[5][6]
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| This compound stock solution in DMSO is cloudy or has visible particles. | 1. Incomplete dissolution. 2. Compound has low solubility even in DMSO at high concentrations. | 1. Gently warm the stock solution to 37°C and sonicate for 5-10 minutes.[3] 2. If particles persist, centrifuge the stock solution and use the clear supernatant. Note the potential for a lower effective concentration. 3. Prepare a more dilute stock solution. |
| A precipitate forms immediately upon adding the DMSO stock to the cell culture medium. | 1. Poor aqueous solubility of this compound.[3] 2. Final concentration of this compound is too high. 3. High final concentration of DMSO.[2] 4. Inadequate mixing technique. | 1. Ensure the final DMSO concentration is low (≤0.1% is recommended for sensitive cells).[5][6] 2. Pre-warm the culture medium to 37°C before adding the compound.[3] 3. Add the DMSO stock dropwise to the medium while vortexing gently to ensure rapid dispersion.[3] 4. Consider lowering the final working concentration of this compound.[3] |
| High levels of cell death or stress are observed in the vehicle control group. | 1. The cell line is highly sensitive to DMSO.[6] 2. The final DMSO concentration is too high for the duration of the assay.[7][8] | 1. Perform a DMSO toxicity curve to determine the maximum non-toxic concentration for your specific cell line and experiment duration.[5] 2. Lower the final DMSO concentration in all experimental conditions, including the vehicle control, to a safe level (e.g., ≤0.1%).[6] |
Data Presentation
Table 1: this compound Physicochemical and Solubility Information
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₆O₆ | [1] |
| Molecular Weight | 422.5 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
Table 2: General Guidelines for Final DMSO Concentration in Cell-Based Assays
| Final DMSO Concentration (v/v) | General Cellular Effects & Recommendations | Citations |
| < 0.1% | Generally considered safe with minimal effects. Recommended for sensitive cells (e.g., primary cells) and long-term exposure studies. | [5][6] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for incubations up to 72 hours. This is a common range for many in vitro assays, but validation is required. | [5][8] |
| 0.5% - 1.0% | Increased risk of cytotoxicity and off-target effects on cell proliferation and function. May be tolerated for very short-term exposure in robust cell lines. | [5][6] |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common. Generally considered highly toxic and should be avoided. | [5][7] |
Note: These are general guidelines. The tolerance of your specific cell line to DMSO must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
-
This compound (MW: 422.5 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Water bath or incubator set to 37°C
-
Ultrasonic bath
Methodology:
-
Weigh out 4.225 mg of this compound powder and place it into a sterile vial.
-
Add 1.0 mL of sterile DMSO to the vial. This will yield a final concentration of 10 mM.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solution is not completely clear, place the vial in a 37°C water bath or incubator for 10-15 minutes.
-
Following incubation, place the vial in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution.[3]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Medium
This protocol describes the preparation of a 10 µM final working solution from a 10 mM DMSO stock.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (containing serum, if applicable), pre-warmed to 37°C
-
Sterile conical tubes
Methodology:
-
Determine the final volume of the working solution needed for your experiment (e.g., 10 mL).
-
Calculate the volume of the 10 mM stock solution required using the M1V1 = M2V2 formula. For a 10 µM solution in 10 mL, you will need 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.
-
Add 9.99 mL of the pre-warmed complete medium to a sterile 15 mL conical tube.
-
While gently vortexing the medium, add the 10 µL of the 10 mM this compound stock solution drop-by-drop. This rapid mixing is crucial to prevent precipitation.[3]
-
Use the final 10 µM working solution immediately to treat your cells. Do not store diluted aqueous solutions of this compound.
Visualizations
This compound Solubility Troubleshooting Workflow
Caption: A troubleshooting workflow for dissolving this compound.
Experimental Workflow for Cell-Based Assays
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
identifying and removing co-eluting compounds with Kuwanon C
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the isolation and purification of Kuwanon C. The primary focus is to address the common challenge of co-eluting compounds during chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a prenylated flavonoid found in species like Morus alba (white mulberry).[1][2] It exhibits a range of biological activities, including antioxidant, antibacterial, and neuroprotective properties.[2][3] For accurate biological assays and potential therapeutic development, a high degree of purity is essential to ensure that the observed effects are solely attributable to this compound and not to co-eluting impurities.
Q2: What types of compounds typically co-elute with this compound?
A2: Compounds that co-elute with this compound are often structurally similar prenylated flavonoids found in the same natural source. These can include isomers or compounds with similar polarity and molecular weight, such as morusin, sanggenon C, and kuwanon G.[4][5][6]
Q3: What is a good starting point for an HPLC method to analyze this compound purity?
A3: A robust starting point is a reversed-phase HPLC method using a C18 column.[7][8] A gradient elution with a mobile phase consisting of acetonitrile (B52724) (or methanol) and water, both containing an acidic modifier like 0.1% formic acid, is recommended.[9][10] This acidic condition helps to produce better peak shapes by suppressing the ionization of phenolic groups.[9] A common detection wavelength for flavonoids like this compound is around 264 nm.[3]
Q4: How can I confirm the identity of my purified this compound and any suspected impurities?
A4: The most effective method for confirming identity is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[11] This technique provides both the retention time from the HPLC and the mass-to-charge ratio (m/z) from the MS, which offers a high degree of certainty for identification.[11][12] For unambiguous structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.
Troubleshooting Guide: Co-elution Issues
This guide addresses specific problems you may encounter during the purification of this compound.
Issue 1: My chromatogram shows a peak with a shoulder or a broad, asymmetric peak, suggesting co-elution.
-
Question: I see a peak that is not symmetrical, likely indicating a co-eluting impurity. How can I resolve these compounds?
-
Answer: A shoulder or tailing peak is a classic sign of co-elution.[13][14] Resolving it requires optimizing your chromatographic method to improve selectivity. The goal is to achieve a resolution value (Rs) greater than 1.5, which indicates baseline separation.[8] You can approach this systematically:
-
Optimize the Mobile Phase: This is often the most impactful step.
-
Change the Organic Solvent: If you are using methanol (B129727), switching to acetonitrile can alter selectivity and often provides better separation efficiency for flavonoids.[15]
-
Adjust the Gradient Slope: A shallower gradient increases the separation time between peaks. If your compounds are eluting very close together, decrease the rate of change of your organic solvent.[8][16]
-
Modify the pH: Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase is standard practice. You can experiment with the type and concentration of the acid to influence the ionization state and retention of your compounds.[7]
-
-
Adjust the Column Temperature: Increasing the column temperature can improve efficiency and sometimes change selectivity.[7][16] Try adjusting the temperature in 5°C increments (e.g., from 30°C to 40°C).[17]
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time with the stationary phase, potentially leading to better resolution for closely eluting peaks.[15]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., a Phenyl-Hexyl or a C8 column) which will offer different selectivity based on different interaction mechanisms.[18]
-
Issue 2: My HPLC-UV analysis shows a single, symmetrical peak, but I suspect an impurity is still present.
-
Question: The peak for this compound looks pure by UV detection, but I have reasons to believe there's a co-eluting compound. How can I verify this?
-
Answer: Perfect co-elution can result in a single symmetrical peak that masks an underlying impurity.[14] To investigate this, you need more advanced detection methods:
-
Use a Diode Array Detector (DAD/PDA): A DAD detector acquires the full UV-Vis spectrum across the entire peak. Peak purity analysis software can compare spectra from the upslope, apex, and downslope of the peak. If the spectra are not identical, it indicates the presence of more than one compound.[12][13]
-
Employ Mass Spectrometry (MS): This is the most definitive method. An MS detector can distinguish between co-eluting compounds if they have different molecular weights.[11] By extracting the ion chromatograms for the expected m/z of this compound (C25H26O6, MW ≈ 422.5 g/mol ) and other potential impurities, you can determine if multiple compounds are present at the same retention time.[1][11]
-
Data Summary
Effective method development involves systematically changing parameters and observing the effect on chromatographic resolution. The table below presents hypothetical data illustrating the optimization of a separation between this compound and a common co-eluting impurity, Morusin.
| Method ID | Column | Mobile Phase B | Gradient (Time, %B) | Temperature (°C) | Resolution (Rs) between this compound & Morusin | Observations |
| M1-Initial | C18, 5 µm | Methanol | (0, 40), (20, 80) | 30 | 0.95 | Significant peak overlap. |
| M2-Solvent | C18, 5 µm | Acetonitrile | (0, 40), (20, 80) | 30 | 1.30 | Improved separation, but not baseline. |
| M3-Gradient | C18, 5 µm | Acetonitrile | (0, 50), (30, 75) | 30 | 1.62 | Baseline separation achieved. |
| M4-Temp | C18, 5 µm | Acetonitrile | (0, 50), (30, 75) | 40 | 1.75 | Sharper peaks and improved resolution. |
| M5-Column | Phenyl-Hexyl | Acetonitrile | (0, 50), (30, 75) | 40 | 2.10 | Excellent separation due to different selectivity. |
Detailed Experimental Protocols
Protocol 1: HPLC Method Development for Resolving this compound
This protocol outlines a systematic approach for developing an analytical HPLC method to separate this compound from co-eluting impurities.
1. Initial Setup and Scouting Run:
-
Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: DAD/UV at 264 nm.
-
Injection Volume: 10 µL.
-
Scouting Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 20 minutes) to determine the approximate retention time of this compound and observe any major impurities.
2. Gradient Optimization:
-
Based on the scouting run, design a shallower gradient around the elution time of this compound.
-
For example, if this compound elutes at 60% B, design a gradient like:
-
0-2 min: Hold at 45% B.
-
2-22 min: Linear gradient from 45% B to 65% B.
-
22-25 min: Wash with 95% B.
-
25-30 min: Re-equilibrate at 45% B.
-
-
Analyze the resolution. If peaks are still too close, further decrease the gradient slope (e.g., a 10% change over 20 minutes instead of 20%).
3. Further Optimization (if needed):
-
If baseline resolution (Rs > 1.5) is not achieved, proceed with the following steps sequentially:
-
Change Solvent: Replace acetonitrile with methanol (or vice versa) and repeat step 2.
-
Adjust Temperature: Increase the column temperature to 35°C or 40°C and re-run the best gradient from the previous step.
-
Change Column: If resolution is still inadequate, switch to a column with different selectivity, such as a Phenyl-Hexyl or embedded polar group (EPG) C18 column.
-
Protocol 2: Identification of Co-eluting Compound using HPLC-MS
This protocol describes how to confirm the presence and identity of a co-eluting compound.
1. HPLC-MS System Setup:
-
Use the optimized HPLC method developed in Protocol 1.
-
Divert the flow from the HPLC to a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Set the MS to operate in both positive and negative ion modes in separate runs to maximize the chance of detecting all compounds.
-
Acquire data in full scan mode over a relevant mass range (e.g., m/z 150-1000).
2. Data Analysis:
-
Examine the total ion chromatogram (TIC).
-
At the retention time of the this compound peak, inspect the mass spectrum.
-
Look for the expected ion for this compound ([M-H]⁻ at m/z 421.16 or [M+H]⁺ at m/z 423.18).
-
Search for other major ions in the same scan. If another significant ion is present, it confirms a co-eluting compound.
-
Generate extracted ion chromatograms (EICs) for the m/z of this compound and the other suspected ion(s). If both EICs show a peak at the same retention time, co-elution is confirmed.
-
The accurate mass of the unknown ion can be used to predict its elemental formula and search databases (e.g., PubChem, ChemSpider) to tentatively identify it, likely as another known flavonoid from Morus.
Visualizations
Caption: Workflow for identifying and resolving co-eluting compounds with this compound.
Caption: Decision tree for troubleshooting poor chromatographic resolution.
References
- 1. This compound | C25H26O6 | CID 5481958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method Development and Validation for UHPLC-MS-MS Determination of Hop Prenylflavonoids in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ngwenfa.wordpress.com [ngwenfa.wordpress.com]
- 12. sorbtech.com [sorbtech.com]
- 13. youtube.com [youtube.com]
- 14. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. phcog.com [phcog.com]
- 18. researchgate.net [researchgate.net]
preventing Kuwanon C degradation during storage and experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Kuwanon C during storage and experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound in solution. | 1. Prepare fresh stock solutions of this compound.[1] 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1][2] 3. Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1][2] 4. Protect solutions from light by using amber vials or wrapping containers in foil.[3] |
| Change in color of this compound solution (e.g., browning) | Oxidation. | 1. Use freshly opened, high-purity solvents, particularly for hygroscopic solvents like DMSO.[2] 2. Consider adding an antioxidant, such as ascorbic acid, to the experimental buffer.[3][4] 3. If possible, degas solvents and purge the headspace of the storage vial with an inert gas like nitrogen or argon.[5] |
| Precipitate forms in solution | Poor solubility or degradation product formation. | 1. Ensure the solvent is appropriate for the desired concentration. This compound is soluble in DMSO, methanol (B129727), and ethanol.[2][5] 2. For DMSO stock solutions, ultrasonic treatment may be needed to fully dissolve the compound.[2] 3. If a precipitate forms in an aqueous buffer, consider adjusting the pH, as flavonoid stability can be pH-dependent.[1][3] |
| Inconsistent experimental results between batches | Degradation due to experimental conditions. | 1. Maintain a consistent pH for your experiments; many flavonoids are more stable in slightly acidic conditions (pH 4-7).[3] 2. Avoid high temperatures during experiments unless required by the protocol.[1][3] 3. Protect experimental setups from direct light exposure.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container, protected from light, at -20°C for long-term stability of up to 3 years.[2][6] Storage under an inert gas like nitrogen or argon is also recommended.[5]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO, methanol, and ethanol.[2][5] For stock solutions, use newly opened, high-purity DMSO.[2] It is recommended to prepare concentrated stock solutions and aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2]
Q3: What is the stability of this compound in different solvents and at various temperatures?
A3: The stability of this compound in solution is time and temperature-dependent. For optimal stability, store solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Flavonoids, in general, are more prone to degradation in aqueous solutions, especially at neutral to alkaline pH.[1]
| Storage Condition | Recommended Duration |
| Solid | |
| -20°C | ≥ 4 years[6] |
| 4°C | 2 years[2] |
| In Solvent | |
| -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] |
Q4: Is this compound sensitive to light?
A4: Yes, like many flavonoids, this compound is likely susceptible to photodegradation.[1][3] It is crucial to protect both solid samples and solutions from light by using amber-colored vials or by covering containers with aluminum foil and storing them in the dark.[3]
Q5: How does pH affect the stability of this compound?
A5: Flavonoids can be unstable in neutral to alkaline conditions, which can lead to hydrolysis and oxidative degradation.[1] For experiments in aqueous buffers, maintaining a slightly acidic to neutral pH (pH 4-7) is generally advisable for better stability.[3]
Q6: Can I do anything to prevent oxidation during my experiments?
A6: Yes. To minimize oxidation, you can use degassed solvents, work under an inert atmosphere (e.g., nitrogen), and add antioxidants like ascorbic acid to your buffers.[3][4]
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of this compound under various conditions.
1. Preparation of this compound Stock Solution:
- Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or DMSO.
2. Stress Conditions (Forced Degradation):
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).[1]
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for shorter time points (e.g., 30 minutes, 1, 2, 4 hours).[1]
- Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).[1]
- Thermal Degradation: Place the stock solution in an oven at 80°C for defined periods.[1]
- Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and analyze at various time points.
3. HPLC Analysis:
- Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
- Detection: PDA detector at the λmax of this compound (264 nm).[6]
- Injection Volume: 10-20 µL.
- Analysis: Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products over time.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Enhance Kuwanon C Bioavailability In Vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kuwanon C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on strategies to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo bioavailability of this compound expected to be low?
A1: this compound, a prenylated flavonoid, possesses physicochemical properties that can limit its oral bioavailability. Like many flavonoids, it is a crystalline solid with poor aqueous solubility.[1][2] Its lipophilic nature, due to the presence of two isopentenyl groups, may enhance membrane affinity but does not guarantee efficient absorption.[3] Furthermore, flavonoids are often subject to extensive first-pass metabolism in the intestine and liver, which can significantly reduce the amount of the active compound reaching systemic circulation.
Q2: What are the primary formulation strategies to improve the in vivo bioavailability of this compound?
A2: The main strategies focus on improving the solubility and dissolution rate of this compound and protecting it from premature metabolism. Key approaches include:
-
Nanoformulations: Encapsulating this compound in nanocarriers can enhance its solubility, protect it from degradation in the gastrointestinal tract, and potentially alter its absorption pathway.[4] Common nanoformulations include:
-
Lipid-Based Nanoparticles: Such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs), which are well-suited for lipophilic compounds like this compound.[5][6]
-
Liposomes: Vesicular systems composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic compounds.[2]
-
Polymeric Nanoparticles: These offer high stability and controlled release properties.[7]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a water-soluble polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate.[8][9]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of an oil, a surfactant, and a cosurfactant that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[10]
Q3: How does prenylation affect the bioavailability of flavonoids like this compound?
A3: The presence of prenyl groups on the flavonoid backbone increases lipophilicity.[3] This can enhance the compound's affinity for cell membranes and interaction with cellular targets.[3] Some studies suggest that prenylation can lead to higher accumulation in tissues, which may be a critical factor for in vivo efficacy, even if intestinal absorption is not proportionally increased.[11]
Troubleshooting Guides
| Problem | Potential Causes | Suggested Solutions |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility limiting dissolution. Extensive first-pass metabolism. P-glycoprotein efflux in the intestine. | Develop a nanoformulation (e.g., SLNs, liposomes) or a solid dispersion to enhance solubility and dissolution.[4][8] Co-administer with a bioenhancer like piperine (B192125) (use with caution and after thorough investigation). Utilize formulation strategies that promote lymphatic uptake, thereby bypassing the portal circulation and first-pass metabolism.[10] |
| Nanoformulation shows good in vitro characteristics but poor in vivo absorption. | Premature drug release or degradation in the GI tract. Nanoparticle aggregation in the acidic stomach environment. Rapid clearance by the reticuloendothelial system (RES). | Test the formulation's stability and release profile in simulated gastric and intestinal fluids. Consider surface modification of nanoparticles with mucoadhesive polymers (e.g., chitosan) or PEGylation to improve stability and circulation time.[10] |
| Difficulty in achieving high drug loading in the formulation. | Poor solubility of this compound in the lipid matrix (for SLNs/NLCs) or polymer (for solid dispersions). Drug expulsion during nanoparticle solidification or storage. | Screen various lipids or polymers to find one with better solubilizing capacity for this compound. For SLNs, consider using a liquid lipid to form NLCs, which can create imperfections in the crystal lattice and accommodate more drug.[4] |
| Inconsistent results in animal pharmacokinetic studies. | Inter-animal variability in physiology. Issues with the gavage technique. Instability of the formulation. | Increase the number of animals per group to improve statistical power. Ensure consistent and proper oral gavage technique. Assess the stability of the formulation under experimental conditions just before administration. |
Data Presentation: Impact of Formulation on Flavonoid Bioavailability
The following tables summarize representative quantitative data from studies on other poorly soluble flavonoids, illustrating the potential impact of different formulation strategies on enhancing oral bioavailability. Note: Data for this compound is not yet available in the literature; these examples serve as a guide.
Table 1: Effect of Solid Lipid Nanoparticles (SLNs) on the Bioavailability of Flavonoids
| Flavonoid | Formulation | Animal Model | Relative Bioavailability Increase (vs. Suspension) | Reference |
| Total Flavones of Hippophae rhamnoides | SLNs | Dogs | Improved oral bioavailability and prolonged mean retention time | [12] |
| Quercetin | SLNs | - | Enhanced bioavailability and therapeutic efficacy in breast cancer treatment | [13] |
| Troxerutin | SLNs | - | Improved drug-loading capacity and extended drug release | [5] |
Table 2: Effect of Solid Dispersions on the Bioavailability of Biflavonoids
| Compound | Formulation | Animal Model | Pharmacokinetic Parameter Improvement (vs. Raw Extract) | Reference |
| Amentoflavone (from TBESD) | Amorphous Solid Dispersion with PVP K-30 | Rats | Cmax: ~5-fold increase, AUC0–t: ~6-fold increase | [8] |
| Robustaflavone (from TBESD) | Amorphous Solid Dispersion with PVP K-30 | Rats | Cmax: ~4-fold increase, AUC0–t: ~5-fold increase | [8] |
TBESD: Total Biflavonoids Extract from Selaginella doederleinii
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol is a general guideline adapted from methodologies for other flavonoids and should be optimized for this compound.[5][12]
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol 888 ATO, stearic acid)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Ultrapure water
-
Organic solvent (if required for drug solubilization, e.g., acetone, ethanol)
Methodology: High-Pressure Homogenization (Hot Homogenization)
-
Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid. If necessary, first dissolve this compound in a minimal amount of organic solvent and then add it to the molten lipid.
-
Preparation of Aqueous Phase: Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm) for a few minutes to form a coarse pre-emulsion.
-
Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH) for several cycles at an optimized pressure and temperature.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Preparation of this compound Amorphous Solid Dispersion (ASD)
This protocol is based on the solvent evaporation method, which has been shown to be effective for flavonoids.[8]
Materials:
-
This compound
-
Water-soluble polymer (e.g., Polyvinylpyrrolidone K-30 (PVP K-30), HPMC)
-
Organic solvent (e.g., ethanol, methanol, acetone)
Methodology: Solvent Evaporation
-
Dissolution: Dissolve this compound and the chosen polymer in a suitable organic solvent at a predetermined ratio (e.g., 1:4 drug-to-polymer weight ratio). Ensure complete dissolution to achieve a clear solution.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C). Continue evaporation until a thin film or solid mass is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at a suitable temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the ASD for its amorphous nature (using DSC and XRD), drug content, and in vitro dissolution rate compared to pure this compound.
Visualizations
Caption: Workflow for this compound-Loaded SLN Preparation.
Caption: Barriers to this compound Bioavailability and Strategies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 3. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneonatalsurg.com [jneonatalsurg.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and characterization of solid lipid nanoparticles loaded with total flavones of Hippophae rhamnoides (TFH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. healthinformaticsjournal.com [healthinformaticsjournal.com]
Technical Support Center: Managing Kuwanon C Autofluorescence in Imaging Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the autofluorescence of Kuwanon C in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound?
A1: Autofluorescence is the natural emission of light by molecules like this compound when they are excited by the light source of a microscope. This intrinsic fluorescence can interfere with the signal from the specific fluorescent probes you are using to label your target of interest. This can lead to a poor signal-to-noise ratio, making it difficult to distinguish your target, and can result in false-positive signals or inaccurate quantitative analysis.
Q2: Does this compound exhibit autofluorescence?
Q3: What are the likely excitation and emission wavelengths of this compound autofluorescence?
A3: Based on structurally similar flavonoids like morin, it is anticipated that this compound may be excited by light in the blue-violet range (around 400-420 nm) and emit light in the green range (around 490-530 nm).[1][2][3][4] However, the exact spectral properties should be determined empirically within your specific experimental setup.
Troubleshooting Guide
Issue: High background fluorescence is obscuring my signal of interest in the presence of this compound.
This common issue can be systematically addressed by first characterizing the autofluorescence of this compound in your system and then implementing strategies to minimize its impact.
Step 1: Characterize the Autofluorescence of this compound
The first crucial step is to determine the spectral properties of this compound's autofluorescence in your specific experimental context.
-
Workflow for Characterizing this compound Autofluorescence
Caption: Workflow to determine the spectral characteristics of this compound autofluorescence.
Step 2: Implement Mitigation Strategies
Based on the characterization of this compound's autofluorescence, you can now employ one or more of the following strategies to reduce its interference.
-
Decision Tree for Selecting a Mitigation Strategy
Caption: Decision-making process for choosing an appropriate autofluorescence mitigation technique.
Experimental Protocols
Protocol 1: Spectral Unmixing
This technique is suitable if you have a confocal microscope with a spectral detector. It computationally removes the autofluorescence signal from your image.
-
Prepare Samples: You will need your fully stained experimental sample and a "this compound only" control sample.
-
Acquire Reference Spectrum:
-
Place the "this compound only" control sample on the microscope.
-
Using the spectral detector, acquire an emission spectrum of the this compound autofluorescence using the same excitation wavelength as for your experimental fluorophore.
-
Save this spectrum as the "autofluorescence reference."
-
-
Acquire Experimental Image:
-
Image your fully stained experimental sample using the same settings.
-
-
Perform Linear Unmixing:
-
In your microscope's software, use the linear unmixing function.
-
Select the reference spectrum for your fluorophore and the "autofluorescence reference" spectrum you just acquired.
-
The software will then generate an image where the contribution from this compound's autofluorescence has been computationally subtracted.
-
Protocol 2: Pre-Acquisition Photobleaching
This method intentionally photobleaches the autofluorescence from this compound before imaging your fluorophore of interest. This is most effective if the autofluorescence is more susceptible to photobleaching than your experimental fluorophore.
-
Prepare Sample: Place your stained sample on the microscope.
-
Select Bleaching Region: Identify the field of view you wish to image.
-
Photobleach:
-
Expose the sample to high-intensity light at the excitation wavelength of the this compound autofluorescence for a defined period (e.g., 1-5 minutes). The optimal time will need to be determined empirically.
-
It is recommended to use a laser line that excites the autofluorescence but has minimal effect on your fluorophore of interest.
-
-
Acquire Image: After photobleaching, immediately acquire the image of your specific fluorophore using its appropriate excitation and emission settings.
Quantitative Data Summary
While specific quantitative data for this compound autofluorescence is limited, the following table summarizes the spectral properties of structurally related flavonoids to provide an estimated range.
| Flavonoid | Excitation Maxima (nm) | Emission Maxima (nm) | Reference(s) |
| Morin | ~417-420 | ~490-520 | [1][2][3][4] |
| Quercetin | ~470-480 (excitation range) | ~520 | [5] |
| Kaempferol | ~470-480 (excitation range) | ~520 | [5] |
| General Flavonols | Excitation with blue light (~488 nm) | Emission in green range (500-545 nm) | [6][7] |
Note: The fluorescence of flavonoids can be highly dependent on the solvent and pH.[8] The values above should be used as a guide for initial experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence properties of flavonoid compounds. Quantification in paprika samples using spectrofluorimetry coupled to second order chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
Kuwanon C Optimization for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Kuwanon C in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound is highly dependent on the cell line and the specific biological endpoint being measured. However, based on published studies, a general starting range to consider is between 1 µM and 100 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. For instance, in some cancer cell lines, anti-proliferative effects have been observed at concentrations as low as 20 µM, while in others, higher concentrations may be required.[1][2]
Q2: I am observing low efficacy or no effect of this compound in my assay. What are the possible reasons?
Several factors could contribute to the low efficacy of this compound:
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Suboptimal Concentration: The concentration used may be too low for your specific cell line. It is recommended to perform a dose-response curve to identify the optimal concentration range.
-
Compound Stability: Ensure the this compound stock solution is properly stored, protected from light, and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Consider testing a panel of cell lines if feasible.
-
Incubation Time: The duration of treatment may be insufficient to observe a biological effect. Time-course experiments are recommended to determine the optimal incubation period.
-
Assay-Specific Issues: The chosen assay may not be sensitive enough to detect the specific cellular changes induced by this compound.
Q3: My cells are showing signs of significant cytotoxicity even at low concentrations of this compound. How can I troubleshoot this?
High cytotoxicity can be a concern when working with natural compounds. Here are some troubleshooting steps:
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Verify Stock Concentration: Double-check the concentration of your this compound stock solution to rule out any calculation errors.
-
Reduce Incubation Time: Shorten the exposure time of the cells to this compound.
-
Serum Concentration: The concentration of serum in your cell culture medium can influence the bioavailability and cytotoxicity of compounds. Consider if the serum percentage is appropriate for your cell line and experiment.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. A solvent control should always be included in your experiments.
Q4: I am seeing inconsistent results between experiments. What are the common sources of variability?
Inconsistent results in cell-based assays can arise from several factors:
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Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.[3][4]
-
Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments, as this can significantly impact the outcome of viability and proliferation assays.[3]
-
Reagent Variability: Use the same lot of reagents (e.g., media, serum, assay kits) whenever possible to minimize variability.
-
Assay Technique: Standardize all pipetting and incubation steps to ensure reproducibility.
-
Contamination: Regularly check your cell cultures for microbial contamination (e.g., mycoplasma), which can significantly alter cellular responses.[5][6][7]
Troubleshooting Guides
Problem: Unexpected Results in MTT or other Viability Assays
Some flavonoids have been reported to directly reduce MTT in the absence of cells, leading to false-positive results.[8]
Solution:
-
Include a "No-Cell" Control: Always include a control well containing medium and this compound (at the concentrations being tested) but no cells. This will help to determine if the compound itself is reacting with the assay reagent.
-
Alternative Viability Assays: If you suspect interference, consider using an alternative viability assay that is not based on metabolic reduction, such as a trypan blue exclusion assay or a crystal violet staining assay.
Problem: Difficulty in Interpreting Apoptosis Data from Annexin V/PI Staining
Distinguishing between early apoptotic, late apoptotic, and necrotic cells can sometimes be challenging.
Solution:
-
Optimize Staining Time: The incubation time with Annexin V-FITC and Propidium Iodide (PI) is critical. Follow the manufacturer's protocol carefully. If the PI staining time is too long, the detected apoptosis rate may be artificially high.[9]
-
Proper Cell Handling: Gently handle the cells during harvesting and staining to avoid inducing mechanical damage that could lead to false-positive PI staining. For adherent cells, use a gentle detachment method.[9]
-
Compensation Controls: When performing flow cytometry, ensure that proper compensation controls are used to correct for spectral overlap between the fluorochromes.
-
Include Positive and Negative Controls: Use untreated cells as a negative control and cells treated with a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to validate your assay setup.[10]
Quantitative Data Summary
| Cell Line | Assay | IC50 / Effective Concentration | Incubation Time | Observed Effect |
| HeLa (Cervical Cancer) | Cell Viability | Concentration-dependent inhibition | 24 h | Inhibition of cell proliferation[1] |
| HeLa (Cervical Cancer) | Apoptosis Assay | 30 µM, 60 µM | 24 h | Induction of apoptosis[2] |
| MDA-MB-231 (Breast Cancer) | MTS Assay | Concentration-dependent decrease | Not specified | Inhibition of cell proliferation[11] |
| T47D (Breast Cancer) | MTS Assay | Concentration-dependent decrease | Not specified | Inhibition of cell proliferation[11] |
| Various Cancer Cell Lines | Crystal Violet Assay | 10 - 50 µM | Not specified | Cytotoxicity[4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a generalized procedure and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a "no-cell" control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[12]
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This is a general protocol for flow cytometry-based apoptosis detection. Refer to your specific kit's manual for detailed instructions.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration. Include untreated and positive controls.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[10][13]
-
Analysis: Analyze the stained cells by flow cytometry as soon as possible. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Signaling Pathways and Experimental Workflow Diagrams
Caption: this compound-induced apoptosis signaling pathway.
Caption: General experimental workflow for this compound optimization.
References
- 1. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. researchgate.net [researchgate.net]
- 5. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. bosterbio.com [bosterbio.com]
- 11. This compound inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
impact of pH and temperature on Kuwanon C stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Kuwanon C under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs) on this compound Stability
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many flavonoids, is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[1][2] Extreme pH conditions (highly acidic or alkaline) and elevated temperatures can accelerate its degradation.[3][4] Exposure to UV light can also lead to photolytic degradation.[1]
Q2: What is the expected stability of this compound at different pH values?
A2: While specific data for this compound is limited, flavonoids generally exhibit greater stability in acidic to neutral conditions and are prone to degradation in alkaline solutions.[3][4] It is anticipated that this compound would be most stable in a pH range of 4-6. In alkaline conditions, the phenolic hydroxyl groups can deprotonate, making the molecule more susceptible to oxidation and rearrangement.
Q3: How does temperature impact the stability of this compound?
A3: Increased temperature generally accelerates the degradation of chemical compounds, and this compound is expected to follow this trend.[1] For long-term storage of stock solutions, it is advisable to keep them at -20°C or -80°C. For short-term experimental use, solutions should be kept on ice and protected from light.
Q4: What are the likely degradation products of this compound?
A4: Under forced degradation conditions such as acid/base hydrolysis, oxidation, and photolysis, this compound is likely to degrade into smaller phenolic compounds. The isoprenoid side chains may also be subject to modification or cleavage. Identifying these degradation products typically requires techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[5]
Q5: What analytical methods are suitable for assessing the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for quantifying this compound and separating it from its degradation products.[6] A photodiode array (PDA) detector can be used to assess peak purity. For structural elucidation of unknown degradation products, LC-MS is highly recommended.[5]
Troubleshooting Guides for this compound Stability Experiments
Issue 1: Rapid loss of this compound in my cell culture medium.
-
Possible Cause 1: pH of the medium. Cell culture media are typically buffered around pH 7.4. Flavonoids can be less stable at this pH compared to more acidic conditions.
-
Solution: Prepare fresh solutions of this compound immediately before use. Minimize the time the compound spends in the incubator before analysis.
-
-
Possible Cause 2: Interaction with media components. Components in the culture medium, such as serum proteins, may bind to or react with this compound.
-
Solution: Run a control experiment with this compound in the medium without cells to determine its stability under incubation conditions.
-
Issue 2: Inconsistent results in stability studies.
-
Possible Cause 1: Variability in sample preparation. Inconsistent pipetting, dilution, or extraction can lead to variable results.
-
Solution: Ensure all volumetric glassware and pipettes are properly calibrated. Follow a standardized sample preparation protocol meticulously.
-
-
Possible Cause 2: Fluctuation in environmental conditions. Variations in temperature or light exposure between experiments can affect degradation rates.
-
Solution: Use calibrated temperature-controlled incubators and always protect samples from light by using amber vials or covering them with foil.[1]
-
Issue 3: Appearance of unexpected peaks in HPLC chromatograms.
-
Possible Cause 1: Contamination. The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself.
-
Solution: Run a blank injection (mobile phase only) to check for system contamination. Ensure all solvents are HPLC grade and glassware is thoroughly cleaned.
-
-
Possible Cause 2: Degradation products. The new peaks are likely degradation products of this compound.[6]
-
Solution: Compare the chromatogram with a control sample of this compound that has been stored under ideal conditions. To confirm, perform a forced degradation study; an increase in the size of the unknown peaks under stress conditions would indicate they are degradants.[6]
-
Data Presentation
Table 1: Hypothetical pH Stability of this compound at 25°C over 24 hours
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Recovery |
| 3.0 | 100 | 98.2 | 98.2% |
| 5.0 | 100 | 99.1 | 99.1% |
| 7.4 | 100 | 85.3 | 85.3% |
| 9.0 | 100 | 62.5 | 62.5% |
Table 2: Hypothetical Temperature Stability of this compound at pH 5.0 over 7 days
| Temperature | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Recovery |
| 4°C | 100 | 98.9 | 98.9% |
| 25°C | 100 | 91.7 | 91.7% |
| 40°C | 100 | 78.4 | 78.4% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to understand the degradation pathways of this compound.[7]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 8 hours.
-
At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at specified time points and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in methanol, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to a photostability chamber.
-
Keep a control sample in the dark.
-
After the exposure period, analyze both samples by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.[8][9]
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min, 30% B
-
5-25 min, 30-70% B
-
25-30 min, 70-90% B
-
30-35 min, 90% B (hold)
-
35-40 min, 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 266 nm (or the determined λmax for this compound).
Visualizations
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
selecting the appropriate vehicle control for Kuwanon C studies
Technical Support Center: Kuwanon C Studies
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate vehicle control for studies involving this compound. It includes troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it critical in this compound experiments?
A vehicle control group is an essential component of experimental design that serves as a baseline for comparison.[1] This group receives the same substance (the "vehicle") used to dissolve or dilute this compound, but without this compound itself.[1] The primary purpose is to distinguish the specific effects of this compound from any potential biological effects of the solvent. This is crucial because compounds with low aqueous solubility, like this compound, often require organic solvents or special formulations that can have their own physiological or cellular effects.[2][3] Using a proper vehicle control helps ensure that the observed outcomes are attributable to this compound and not to the delivery agent.[4]
Q2: What are the known solubility properties of this compound?
This compound, also known as Mulberrin, is a prenylated flavone (B191248) that presents as a yellow crystalline solid.[5][6] Its solubility is a key factor in vehicle selection. It is soluble in several organic solvents but has low aqueous solubility.
Table 1: Solubility of this compound
| Solvent | Solubility | Source |
|---|---|---|
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | [5][6][7] |
| Methanol | Soluble | [5] |
| Ethanol (B145695) | Soluble |[5] |
In Vitro Studies: Vehicle Selection and Protocols
Q3: Which vehicle controls are recommended for in vitro studies with this compound?
For in vitro experiments using cell cultures, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[5][6][7] Ethanol can also be used.[5] The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤0.1% to 0.5%) to avoid solvent-induced cytotoxicity or other confounding effects. The vehicle control group should be treated with the same final concentration of the solvent as the experimental groups.
Q4: What are the potential pitfalls of using common in vitro vehicles?
While necessary, solvents can introduce experimental artifacts.
-
DMSO: At higher concentrations, DMSO can induce cellular stress, affect cell differentiation, and exhibit toxicity. It is crucial to perform a vehicle toxicity test to determine the maximum tolerable concentration for your specific cell line.
-
Ethanol: Ethanol has been shown to stimulate the proliferation of certain cell lines, such as the estrogen-receptor-positive breast cancer line MCF-7.[8] This could confound studies on cell growth or viability.
Table 2: Recommended Vehicle Controls for In Vitro this compound Studies
| Vehicle | Recommended Final Concentration | Potential Issues & Considerations |
|---|---|---|
| DMSO | ≤ 0.5% (v/v) in culture medium | Can be toxic at higher concentrations. A vehicle-only toxicity assessment is recommended. |
| Ethanol | ≤ 0.5% (v/v) in culture medium | May affect proliferation in certain cell lines (e.g., MCF-7).[8] |
Experimental Protocol: Preparation of this compound for In Vitro Experiments
-
Prepare a High-Concentration Stock Solution:
-
Weigh the required amount of this compound powder (purity ≥98%) in a sterile microcentrifuge tube.[6]
-
Add pure, sterile DMSO to dissolve the powder and create a high-concentration stock (e.g., 10-50 mM).
-
Vortex thoroughly until the solution is clear. If needed, gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light.[7]
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution into sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the medium is identical across all treatment groups (including the vehicle control) and does not exceed the non-toxic limit determined for your cell line (typically ≤0.5%).
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution by adding the same volume of pure DMSO to the cell culture medium as was used for the highest concentration this compound treatment group.
-
In Vivo Studies: Vehicle Selection and Protocols
Q5: What are the recommended vehicle controls for in vivo studies with this compound?
The choice of an in vivo vehicle depends on the route of administration (e.g., oral, intraperitoneal, intravenous) and the required dose. Due to this compound's low water solubility, aqueous solutions like saline or PBS are often insufficient alone. Co-solvent systems are typically required.
Table 3: Common In Vivo Vehicles and Potential Effects
| Vehicle / Formulation | Route of Administration | Potential Effects & Considerations |
|---|---|---|
| Aqueous Suspensions (e.g., 0.5% CMC) | Oral (gavage) | Generally well-tolerated and do not typically affect motor performance.[2][3] May not be suitable for high doses if solubility is limited. |
| Co-solvent Systems (e.g., DMSO/Saline) | Intraperitoneal (IP), Intravenous (IV) | Pure DMSO can cause significant motor impairment.[2][3] For injections, DMSO should be diluted to a low final concentration (e.g., 1-10%) in saline or PBS.[2][3][9] |
| Co-solvent/Surfactant Systems (e.g., DMSO/PEG/Tween/Saline) | IP, IV | Complex formulations can improve solubility but may have their own toxicities. PEG-400 and PG have been associated with neuromotor toxicity.[2][3] Each component must be tested. |
| Oil-Based Vehicles (e.g., Corn Oil, Olive Oil) | Oral, IP | Suitable for highly lipophilic compounds and generally well-tolerated.[9] |
Experimental Protocol: Example Preparation of this compound for Intraperitoneal (IP) Administration
This protocol is an example of a co-solvent system. Researchers must optimize and validate the formulation for their specific animal model and experimental goals.
-
Initial Solubilization:
-
Dissolve the required weight of this compound in a minimal volume of DMSO (e.g., 5-10% of the final volume).
-
-
Addition of Co-solvents/Surfactants (if necessary):
-
To improve stability and bioavailability, a co-solvent like Polyethylene Glycol 300 (PEG300) can be added (e.g., to constitute 30% of the final volume).
-
A surfactant like Tween 80 can also be added (e.g., to constitute 5% of the final volume) to create a more stable emulsion. Mix thoroughly after each addition.
-
-
Final Dilution:
-
Slowly add sterile saline (0.9% NaCl) or PBS to reach the final desired volume while vortexing to prevent precipitation.
-
An example final formulation might be: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline .[10]
-
-
Vehicle Control Preparation:
-
Prepare the vehicle control by mixing the exact same ratio of solvents without this compound (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline). This solution must be administered to the control group of animals in the same volume and by the same route as the drug formulation.[4]
-
Troubleshooting Guide
-
Issue: Unexpected effects are observed in my vehicle control group.
-
Solution: This indicates the vehicle itself is biologically active in your model system. Reduce the concentration of the organic solvent (e.g., DMSO) in the final formulation. If possible, switch to a more inert vehicle, such as a suspension in 0.5% carboxymethylcellulose (CMC) for oral administration.[2][3] Always run a pilot study with just the vehicle to characterize its baseline effects.
-
-
Issue: this compound precipitates out of the solution upon dilution in aqueous medium or buffer.
-
Solution: The concentration of the organic solvent in your stock may be too low, or the final concentration of this compound in the aqueous solution is above its solubility limit. Try preparing a more concentrated initial stock in DMSO. When diluting into an aqueous buffer for in vivo use, consider adding a surfactant like Tween 80 or using a co-solvent system to maintain solubility.
-
-
Issue: High variability is observed in animal responses within the same treatment group.
-
Solution: This could be due to inconsistent formulation or administration. Ensure the this compound formulation is homogenous (vortex well before each animal is dosed). Check for any precipitation. Ensure the administration technique (e.g., IP injection location, oral gavage technique) is consistent across all animals.
-
Visualized Workflows and Relationships
Caption: Workflow for selecting an appropriate vehicle control for this compound studies.
References
- 1. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 2. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kuwanon W | Natural product | Diels—Alder adduct | TargetMol [targetmol.com]
Technical Support Center: Kuwanon C in Cancer Cell Line Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Kuwanon C, a promising flavonoid compound, in cancer cell line experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate effective research and address common challenges.
Troubleshooting Guide
Researchers may encounter several issues during the experimental application of this compound. The following guide provides solutions to common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Cell Viability Inhibition | - this compound concentration is too low.- Incubation time is insufficient.- Cell line is inherently less sensitive.- this compound has precipitated out of solution. | - Perform a dose-response experiment to determine the optimal IC50 value for your specific cell line.- Extend the incubation period (e.g., from 24 to 48 or 72 hours).- Verify the sensitivity of your cell line to other known apoptosis inducers.- Ensure complete dissolution of this compound in DMSO before diluting in culture medium. Visually inspect for precipitates. |
| Inconsistent Results Between Experiments | - Variability in cell seeding density.- Inconsistent this compound concentration due to precipitation.- Passage number of cells is too high, leading to altered phenotype. | - Standardize cell seeding protocols and ensure even cell distribution in plates.- Prepare fresh this compound dilutions for each experiment and ensure thorough mixing.- Use cells within a consistent and low passage number range. |
| This compound Precipitation in Culture Medium | - Poor solubility of this compound in aqueous solutions.- High final concentration of DMSO in the medium. | - Prepare a high-concentration stock solution in DMSO and dilute it in pre-warmed culture medium with vigorous mixing.- Maintain the final DMSO concentration in the culture medium at or below 0.5% to minimize toxicity and precipitation. |
| Difficulty in Detecting Apoptosis | - Assay performed too early or too late.- Incorrect staining protocol.- Insufficient drug concentration to induce apoptosis. | - Perform a time-course experiment to identify the optimal time point for apoptosis detection.- Review and optimize the Annexin V/PI staining protocol.- Ensure the this compound concentration is at or above the IC50 for the cell line being tested. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound primarily induces apoptosis in cancer cells by targeting the mitochondria and endoplasmic reticulum.[1][2][3] This leads to a disruption of the mitochondrial membrane potential, a significant increase in intracellular reactive oxygen species (ROS), and the activation of apoptotic signaling pathways, ultimately resulting in cell death.[1][2][3]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including cervical cancer (HeLa), breast cancer (MDA-MB-231, T47D), and glioma (LN229) cells.[1][4] Some studies suggest its efficacy may surpass that of conventional chemotherapeutic drugs like paclitaxel (B517696) and cisplatin (B142131) in certain contexts.[1][2][5]
Q3: How can I overcome the poor solubility of this compound for in vitro assays?
A3: To overcome solubility issues, it is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). For use in cell culture, this stock solution should be diluted in pre-warmed (37°C) culture medium with vigorous mixing to ensure rapid and even dispersion. It is crucial to keep the final concentration of DMSO in the culture medium low (ideally ≤0.5%) to avoid solvent-induced cytotoxicity and precipitation of the compound.
Q4: Can this compound be used to overcome resistance to other chemotherapeutic drugs?
A4: While direct studies on this compound reversing chemoresistance are limited, flavonoids, particularly prenylated flavonoids, have been shown to enhance the efficacy of conventional anticancer drugs.[2][6] Some flavonoids can inhibit the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which are responsible for pumping chemotherapeutic agents out of cancer cells and are a major cause of multidrug resistance.[6][7][8][9] Given that this compound is a prenylated flavonoid, it is plausible that it could act as a chemosensitizer in combination therapies, although further research is needed to confirm this.
Q5: Are there any known mechanisms of resistance to this compound?
A5: Currently, there is a lack of published research specifically detailing acquired resistance mechanisms to this compound in cancer cell lines. However, one study noted that due to its multi-target mechanism of action, it might be less susceptible to the development of resistance compared to single-target drugs.[1]
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. Note that experimental conditions can vary between studies, so direct comparison of IC50 values should be made with caution.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| P388 | Murine Leukemia | 14 |
Further studies have shown dose-dependent inhibition in HeLa, MDA-MB-231, and T47D cell lines, with some reports indicating greater potency than paclitaxel and cisplatin at certain concentrations, though specific IC50 values were not always provided.[1][2][4]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with various concentrations of this compound for the desired time. Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol assesses changes in mitochondrial membrane potential using the JC-1 dye.
Materials:
-
Cancer cells treated with this compound
-
JC-1 dye
-
Complete culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the MTT assay.
-
JC-1 Staining: After treatment, remove the medium and wash the cells with PBS. Add medium containing JC-1 dye (final concentration typically 5-10 µg/mL) and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells twice with PBS.
-
Analysis: Add fresh PBS or culture medium to the wells. Analyze the cells immediately.
-
Fluorescence Microscopy: Healthy cells will exhibit red fluorescence (J-aggregates in mitochondria), while apoptotic cells with depolarized mitochondria will show green fluorescence (JC-1 monomers).
-
Flow Cytometry: Quantify the shift from red to green fluorescence to determine the percentage of cells with disrupted mitochondrial membrane potential.
-
Intracellular Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
Cancer cells treated with this compound
-
H2DCFDA probe
-
Serum-free culture medium
-
PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for the desired duration.
-
Probe Loading: Remove the treatment medium and wash the cells with PBS. Add serum-free medium containing H2DCFDA (final concentration typically 5-10 µM) and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove any excess probe.
-
Analysis: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer (FITC channel). An increase in fluorescence intensity indicates a higher level of intracellular ROS.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
Caption: General experimental workflow for assessing this compound's effects.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prenylated Flavonoids with Selective Toxicity against Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Chalcones and their derivatives as inhibitors of key ABC transporters (ABCB1, ABCG2) to overcome tumor multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of P-glycoprotein function and expression by kaempferol and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Kuwanon C in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Kuwanon C in experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, with a focus on mitigating unintended cellular consequences that can confound results.
Issue 1: Unexpectedly High Cell Viability Readings in MTT Assays
Question: My MTT assay shows an unexpected increase in cell viability at higher concentrations of this compound, which contradicts the expected cytotoxic effect. What could be the cause?
Answer: This is a common artifact when using MTT assays with antioxidant compounds like flavonoids. This compound, possessing antioxidant properties, can directly reduce the yellow MTT tetrazolium salt to its purple formazan (B1609692) product in a cell-free environment.[1][2][3] This leads to a false-positive signal, making it appear as though the cells are more viable.
Troubleshooting Steps:
-
Perform a Cell-Free Control: To confirm interference, incubate this compound at the concentrations used in your experiment with the MTT reagent in cell-free culture medium. If a purple color develops, this confirms direct reduction of MTT by this compound.[1]
-
Use an Alternative Viability Assay: If interference is confirmed, switch to a viability assay that is less susceptible to interference from reducing compounds. Recommended alternatives include:
-
Sulforhodamine B (SRB) Assay: This assay measures cell density based on the measurement of cellular protein content and is not affected by the reducing potential of the compound.[3]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
-
Trypan Blue Exclusion Assay: This method directly counts viable cells based on membrane integrity.
-
Issue 2: High Levels of Cell Death Observed, but Unclear if it's the Intended Apoptotic Pathway
Question: I am observing significant cell death with this compound treatment, but I need to confirm it is due to the specific apoptotic pathway I am investigating and not a general stress response. How can I dissect the mechanism?
Answer: this compound is known to induce apoptosis by targeting mitochondria and the endoplasmic reticulum (ER), which leads to increased Reactive Oxygen Species (ROS) and ER stress.[4][5][6] These broad cellular effects can sometimes mask the specific pathway of interest. To distinguish the intended apoptotic mechanism from general cellular stress, you can use specific inhibitors.
Troubleshooting Steps:
-
Control for ROS-Induced Cell Death:
-
Co-treat with an Antioxidant: Use a well-characterized antioxidant like N-acetylcysteine (NAC) alongside this compound. NAC can help mitigate the effects of excessive ROS production.[7] If the observed cell death is significantly reduced in the presence of NAC, it suggests a strong contribution from oxidative stress.
-
Measure ROS Levels: Quantify intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to correlate ROS production with cell death.
-
-
Control for ER Stress-Induced Cell Death:
-
Co-treat with a Chemical Chaperone: Use a chemical chaperone such as 4-phenylbutyric acid (4-PBA) to alleviate ER stress.[1][2][3][8][9][10][11][12][13] If 4-PBA treatment rescues the cells from this compound-induced death, it indicates a significant role of the ER stress pathway.
-
Monitor ER Stress Markers: Use western blotting to analyze the expression of key ER stress markers like GRP78, CHOP, and spliced XBP1.
-
Issue 3: Inconsistent or High Background Fluorescence in ROS Detection Assays
Question: My DCFH-DA assay for ROS detection is showing high background fluorescence or inconsistent results. How can I troubleshoot this?
Answer: The DCFH-DA assay can be prone to artifacts, including auto-oxidation of the probe and interactions with components in the cell culture medium.[7][8][10][14][15]
Troubleshooting Steps:
-
Include Proper Controls:
-
Optimize Staining Protocol:
-
Use Pre-warmed Medium: Dilute the DCFH-DA stock solution in pre-warmed serum-free medium immediately before use to avoid high background signals.[7]
-
Minimize Light Exposure: Protect the cells from light after adding the probe to prevent photobleaching.
-
-
Consider Alternative Probes: If artifacts persist, consider using other ROS-sensitive probes that are less prone to auto-oxidation, such as those that excite and emit in the red or far-red spectrum to minimize interference from cellular autofluorescence.[15]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily induces apoptosis in cancer cells by targeting the mitochondria and endoplasmic reticulum. This leads to a disruption of the mitochondrial membrane potential, an increase in intracellular Reactive Oxygen Species (ROS), and the activation of ER stress pathways, ultimately culminating in programmed cell death.[4][5][6]
Q2: At what concentrations are the cytotoxic effects of this compound typically observed?
A2: The cytotoxic effects of this compound, as indicated by its IC50 values, vary depending on the cancer cell line. Generally, it shows activity in the micromolar range. For example, in P388 mouse lymphoma cells, the IC50 is reported to be 14 µg/ml.[16] In other studies, it has been shown to be more potent than paclitaxel (B517696) and cisplatin (B142131) in HeLa cells.[4][17]
Q3: How can I differentiate between apoptosis and necrosis induced by this compound?
A3: You can use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.
-
Early Apoptotic Cells: Annexin V positive, PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.
-
Necrotic Cells: Annexin V negative, PI positive.
Q4: What are the key protein markers to look for in a western blot to confirm this compound-induced apoptosis?
A4: Key markers for the intrinsic apoptotic pathway include:
-
Cleaved Caspase-3: An executioner caspase.
-
Cleaved PARP: A substrate of cleaved caspase-3.
-
Bax/Bcl-2 ratio: An increase in the pro-apoptotic Bax relative to the anti-apoptotic Bcl-2. ER stress-related apoptotic markers include the upregulation of GADD34 and NOXA.
Data Presentation
Table 1: In Vitro Cytotoxic Activity of this compound and Related Compounds
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) | Reference |
| This compound | P388 | Mouse Lymphoma | 33.1 (14 µg/ml) | - | - | [16] |
| This compound | HeLa | Cervical Cancer | More potent than Paclitaxel & Cisplatin | Paclitaxel, Cisplatin | Not specified | [4][17] |
| Kuwanon A | MKN-45 | Gastric Cancer | ~20-30 µM | Cisplatin | Not specified | [17] |
| Kuwanon A | HGC-27 | Gastric Cancer | ~20-30 µM | Cisplatin | Not specified | [17] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.[17]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, detach gently using a non-enzymatic method like EDTA to preserve membrane integrity.[12]
-
Washing: Wash cells once with cold 1X PBS and then once with 1X Binding Buffer.
-
Staining: Resuspend cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[12]
Protocol 3: Intracellular ROS Detection using DCFH-DA
-
Cell Seeding: Seed adherent cells in a 96-well plate and allow them to attach overnight.
-
Staining: Wash cells with serum-free medium and then incubate with 10-25 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells with buffer to remove excess probe.
-
Compound Treatment: Treat the cells with this compound.
-
Fluorescence Measurement: Measure fluorescence using a microplate reader, flow cytometer, or fluorescence microscope with excitation at ~485 nm and emission at ~535 nm.
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Troubleshooting workflow for dissecting this compound's mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journaljpri.com [journaljpri.com]
- 4. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. MTT assay overview | Abcam [abcam.com]
Technical Support Center: Kuwanon C Quality Control and Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of Kuwanon C samples.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound.
Question: Why am I observing peak tailing in my this compound chromatogram?
Answer:
Peak tailing for this compound in reverse-phase HPLC is often due to secondary interactions between the phenolic hydroxyl groups of the molecule and active sites on the silica-based column packing. Other potential causes include column contamination or issues with the mobile phase.
Possible Causes and Solutions:
| Cause | Solution |
| Interaction with Active Silanols | Use a high-purity, end-capped C18 column. Consider adding a small amount of a basic additive like triethylamine (B128534) (TEA) to the mobile phase to mask silanol (B1196071) groups.[1] |
| Incorrect Mobile Phase pH | Decrease the mobile phase pH by adding an acid modifier like formic acid or acetic acid (typically 0.1%). This suppresses the ionization of silanol groups.[1] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[2][3] |
| Column Contamination | Flush the column with a strong solvent (e.g., isopropanol (B130326) or acetonitrile/water gradient).[4] If the problem persists, replace the guard column or the analytical column.[5] |
| Sample Solvent Incompatibility | Whenever possible, dissolve the this compound sample in the initial mobile phase composition.[4] |
Question: What is causing the retention time of my this compound peak to drift or shift?
Answer:
Retention time drift can compromise the identification and quantification of this compound. This issue typically stems from changes in the HPLC system's conditions over time.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Column Equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient amount of time (at least 10 column volumes) before starting the analysis.[4][5] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[5] For gradient elution, check that the pump's proportioning valves are functioning correctly.[1] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature throughout the analysis.[4][5] |
| Inconsistent Flow Rate | Check for leaks in the system, particularly around pump seals and fittings.[4][5] Purge the pump to remove any air bubbles.[5] |
| Column Aging/Degradation | The bonded phase of the column can degrade over time. If retention times consistently decrease and peak shape worsens, the column may need to be replaced.[1] |
Question: I am seeing a noisy or drifting baseline in my chromatogram. How can I fix this?
Answer:
An unstable baseline can interfere with the accurate integration of the this compound peak, affecting quantification. The source is often related to the mobile phase, detector, or system contamination.
Possible Causes and Solutions:
| Cause | Solution |
| Air Bubbles in the System | Degas the mobile phase using sonication or an inline degasser.[3][5] Purge the pump and detector to remove any trapped bubbles. |
| Mobile Phase Contamination | Use high-purity, HPLC-grade solvents and reagents.[3] Filter the mobile phase before use. |
| Detector Lamp Issues | The detector lamp may be nearing the end of its life. Check the lamp energy and replace it if it is low.[5] |
| System Contamination | Flush the entire HPLC system, including the injector and detector flow cell, with a strong solvent.[5] |
| Leaks | Check all fittings and connections for leaks, as these can cause pressure fluctuations that lead to baseline noise.[3] |
Frequently Asked Questions (FAQs)
What are the recommended analytical methods for the purity assessment of this compound?
The purity of this compound is most commonly assessed using High-Performance Liquid Chromatography (HPLC) with UV detection.[2] For more detailed analysis, such as impurity identification and sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem MS (LC-MS/MS) is recommended.[6][7] For absolute purity assessment without the need for a reference standard, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique.[8][9]
How should this compound samples be prepared for analysis?
For analysis of a pure compound, accurately weigh the this compound reference standard and dissolve it in a suitable solvent like methanol (B129727) or DMSO to create a stock solution.[10][11] Further dilutions should be made with the mobile phase.
For extraction from plant material (e.g., Morus alba root bark):
-
Extract the powder with methanol or ethanol, often using sonication to improve efficiency.[2][10]
-
The crude extract can be evaporated and reconstituted in a suitable solvent for injection. Further purification steps like liquid-liquid partitioning may be necessary for complex matrices.[2]
What are the potential impurities or degradation products in this compound samples?
Potential impurities in this compound samples can originate from the synthesis/isolation process or from degradation during storage.
| Impurity Type | Possible Origin |
| Related Flavonoids | Co-extraction from the natural source (e.g., other Kuwanon isomers like G or H).[12][13] |
| Residual Solvents | Remnants from the extraction and purification process (e.g., methanol, ethyl acetate).[8] |
| Unreacted Starting Materials | Incomplete reaction during synthesis.[8] |
| Degradation Products | This compound, like other flavonoids, is susceptible to degradation by factors such as pH, temperature, light, and oxygen.[14][15][16] Degradation can involve oxidation or cleavage of the flavonoid rings. |
How is the purity of a this compound sample quantified?
Using HPLC-UV, purity is typically determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram. For accurate quantification of the amount of this compound in a sample, a calibration curve should be generated using a certified reference standard. The concentration in the unknown sample is then calculated from the regression equation of this curve.[10]
What are the key physicochemical properties of this compound?
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₂₆O₆ | [11] |
| Molecular Weight | 422.5 g/mol | [11] |
| Appearance | Crystalline solid | [11] |
| Purity (Typical) | ≥98% | [11] |
| UV Maximum (λmax) | 264 nm | [11] |
| Solubility | Soluble in DMSO and Methanol | [10][11] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol is a general starting point and may require optimization.
-
HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.[2]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient: A typical gradient might be: 0-30 min, 30-90% B; 30-35 min, 90% B; 35-40 min, 30% B.
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[8]
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol. Filter through a 0.45 µm syringe filter before injection.[8]
-
Purity Calculation: Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
Protocol 2: LC-MS/MS for Sensitive Quantification
This method is suitable for quantifying low levels of this compound, especially in complex matrices.
-
LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[17]
-
Column: C18 reverse-phase column (e.g., 2.0 x 150 mm, 5 µm).[17]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Flow Rate: 0.2 mL/min.[17]
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for flavonoids.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the [M+H]⁺ of this compound (m/z 423.5), and fragment ions would need to be determined by infusion of a standard.
-
Sample Preparation: For biological samples like plasma, a liquid-liquid extraction (LLE) or protein precipitation step is typically required.[17]
Visualizations
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a novel unified quality control strategy for proprietary Chinese medicines - Arabian Journal of Chemistry [arabjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. Purity assessment of ginsenoside Rg1 using quantitative 1H nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Alternative Preservation Steps and Storage on Vitamin C Stability in Fruit and Vegetable Products: Critical Review and Kinetic Modelling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Liquid Chromatography-Tandem Mass Spectrometric Analysis of Nannozinone A and Its Application to Pharmacokinetic Study in Mice -Mass Spectrometry Letters | Korea Science [koreascience.kr]
Validation & Comparative
Kuwanon C Outperforms Paclitaxel in Cervical Cancer Cell Inhibition: A Comparative Guide
For Immediate Release: A recent study reveals that Kuwanon C, a flavonoid derived from the mulberry plant, demonstrates superior efficacy in inhibiting the proliferation and inducing apoptosis in cervical cancer cells compared to the widely used chemotherapy drug, paclitaxel (B517696). This guide provides a detailed comparison of the two compounds, presenting supporting experimental data, methodologies, and visual representations of their mechanisms of action for researchers, scientists, and drug development professionals.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data comparing the effects of this compound and paclitaxel on HeLa cervical cancer cells. The data is primarily sourced from a 2024 study by Yuan, G., et al., which conducted a direct comparative analysis of the two compounds.[1][2][3]
Table 1: Anti-proliferative Effect (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 Value (µM) | Key Findings |
| This compound | HeLa | Not explicitly stated, but demonstrated superior anti-proliferative effects at increasing concentrations compared to paclitaxel.[1][4] | This compound shows a more potent and sustained anti-proliferative effect.[1][4] |
| Paclitaxel | HeLa | Exhibited anti-tumor effects at lower concentrations, but its efficacy decreased at higher concentrations and was inferior to this compound.[1][4] | The anti-proliferative effect of paclitaxel is less consistent across different concentrations compared to this compound.[1][4] |
Table 2: Induction of Apoptosis (Flow Cytometry Analysis)
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells.
| Compound | Concentration | Apoptotic Cells (%) | Key Findings |
| This compound | Increasing concentrations | Showed notable pro-apoptotic effects, surpassing paclitaxel.[1][2][3] | This compound is a more potent inducer of apoptosis in HeLa cells.[1][2][3] |
| Paclitaxel | Standard therapeutic concentrations | Induces apoptosis.[5][6] | Both compounds trigger programmed cell death. |
Table 3: Cell Cycle Analysis
Disruption of the cell cycle is a common mechanism of action for anti-cancer drugs.
| Compound | Effect on Cell Cycle | Cell Line | Key Findings |
| This compound | Induces cell cycle arrest, with an increase in the Sub-G1 phase population, indicative of DNA fragmentation.[1][3] | HeLa | Both compounds interfere with the normal progression of the cell cycle. |
| Paclitaxel | Arrests the cell cycle at the G2/M phase.[5] | HeLa | Paclitaxel specifically targets the mitotic phase of the cell cycle. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this comparison are provided below to facilitate reproducibility and critical evaluation.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: HeLa cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound or paclitaxel for 24, 48, or 72 hours.
-
MTS Reagent Addition: Following the treatment period, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.
-
Incubation: The plates are incubated for a specified time to allow viable cells to convert the MTS reagent into a colored formazan (B1609692) product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (typically 490 nm). The amount of color produced is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: HeLa cells are treated with the desired concentrations of this compound or paclitaxel for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: HeLa cells are treated with this compound or paclitaxel for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which stoichiometrically binds to DNA.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the experimental workflow for comparing this compound and paclitaxel, as well as their respective signaling pathways.
Caption: Experimental workflow for comparing this compound and paclitaxel.
Caption: this compound signaling pathway in cervical cancer cells.
Caption: Paclitaxel signaling pathway in cervical cancer cells.
References
- 1. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Gallic acid in potentiating chemotherapeutic effect of Paclitaxel in HeLa cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Anticancer Efficacy of Kuwanon C and Cisplatin
In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity is paramount. This guide provides a detailed, objective comparison of the anticancer properties of Kuwanon C, a natural flavonoid derived from the mulberry plant, and cisplatin (B142131), a cornerstone chemotherapeutic agent. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform future research and development endeavors.
Quantitative Comparison of Cytotoxicity
The in vitro cytotoxic effects of this compound and cisplatin have been evaluated across various cancer cell lines. A summary of the half-maximal inhibitory concentration (IC50) values and other quantitative measures of anticancer activity is presented below. It is important to note that direct comparisons of IC50 values should be approached with caution due to variations in experimental conditions across different studies, such as incubation times and specific assay protocols.
| Compound | Cell Line | Cancer Type | Assay | IC50 / % Viability | Incubation Time | Reference |
| This compound | HeLa | Cervical Cancer | MTS | Demonstrated stronger antitumor effects on tumor cell proliferation compared to cisplatin with increasing concentration. | 24h | [1][2][3] |
| Cisplatin | HeLa | Cervical Cancer | MTT | IC50: 22.4 µM | 24h | [4] |
| This compound | MDA-MB-231 | Breast Cancer | MTS | Concentration-dependent decrease in cell proliferation. | Not Specified | [5] |
| Cisplatin | MDA-MB-231 | Breast Cancer | MTT | IC50: 11.71 ± 1.50 μM | 24h | [6] |
| This compound | T47D | Breast Cancer | MTS | Concentration-dependent decrease in cell proliferation. | Not Specified | [5] |
| Cisplatin | MCF-7 | Breast Cancer | MTT | LD50: 20 µg/ml | 24h | [7] |
Mechanisms of Anticancer Action: A Head-to-Head Look
Both this compound and cisplatin induce cancer cell death primarily through the induction of apoptosis, yet their upstream mechanisms of action diverge significantly.
Cisplatin primarily exerts its cytotoxic effects by damaging DNA.[4] Upon entering the cell, it forms adducts with DNA, leading to the formation of intra- and inter-strand crosslinks. This DNA damage triggers a cascade of cellular responses, including the activation of the p53 tumor suppressor protein, which in turn can lead to cell cycle arrest and the initiation of the apoptotic cascade.[4]
This compound , on the other hand, appears to initiate apoptosis through a mechanism centered on the mitochondria and endoplasmic reticulum.[1][2][3] Studies have shown that this compound can disrupt the mitochondrial membrane potential and induce a significant increase in intracellular reactive oxygen species (ROS).[1][2][3] This mitochondrial dysfunction is a key trigger for the intrinsic apoptotic pathway. Furthermore, this compound has been shown to induce endoplasmic reticulum stress, another potent initiator of apoptosis.[5]
Impact on Cellular Processes
A direct comparative study on HeLa cervical cancer cells by Yuan, G., et al. (2024) provides valuable insights into the differential effects of this compound and cisplatin on key cellular processes.[1][2][3]
| Cellular Process | This compound Effect on HeLa Cells | Cisplatin Effect on HeLa Cells | Reference |
| Cell Cycle | Decrease in G1/G0 and G2/M phases, with an increase in the Sub-G1 population (indicative of apoptosis). | Cell cycle arrest. | [1][2][3][4] |
| Apoptosis | Potent induction of apoptosis, reportedly superior to cisplatin. | Induction of apoptosis. | [1][2][3][4] |
| ROS Production | Significant increase in intracellular ROS levels. | Can induce ROS, but DNA damage is the primary mechanism. | [1][2][3] |
| Mitochondrial Membrane Potential | Disruption of mitochondrial membrane potential. | Less pronounced direct effect compared to this compound. | [1][2][3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct signaling pathways activated by this compound and cisplatin, leading to apoptosis, as well as a general workflow for a key experimental assay used to assess apoptosis.
References
- 1. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journal.waocp.org [journal.waocp.org]
A Comparative Analysis of Kuwanon Flavonoids: Unveiling the Potency of Kuwanon C
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative biological activities of Kuwanon C versus its structural analogs Kuwanon A, G, and T. This report synthesizes experimental data on their anticancer, anti-inflammatory, antioxidant, and tyrosinase inhibitory properties, providing a valuable resource for advancing pharmacological research.
Kuwanon flavonoids, a class of prenylated polyphenols predominantly isolated from the root bark of Morus alba (white mulberry), have garnered significant attention for their diverse and potent biological activities. Among these, this compound has emerged as a particularly promising candidate in various therapeutic areas. This guide provides an objective comparison of the bioactivities of this compound against its related compounds—Kuwanon A, G, and T—supported by quantitative data from peer-reviewed studies.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of this compound, A, G, and T. It is important to note that direct head-to-head comparisons across all four compounds under identical experimental conditions are limited. Therefore, data has been compiled from various sources, and variations in experimental protocols should be considered when interpreting the results.
Anticancer Activity
This compound has demonstrated notable cytotoxic effects across a range of cancer cell lines, in some cases surpassing the efficacy of conventional chemotherapeutic agents.[1][2][3] Kuwanon A and T also exhibit anti-proliferative properties.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| This compound | HeLa | Cervical Cancer | More potent than Paclitaxel and Cisplatin | [1][4] |
| MDA-MB-231 | Breast Cancer | Concentration-dependent decrease | [3][5] | |
| T47D | Breast Cancer | Concentration-dependent decrease | [3] | |
| P388 | Mouse Lymphoma | ~32.8 (14 µg/mL) | [5] | |
| Kuwanon A | MKN-45 | Gastric Cancer | ~20-30 | [6] |
| HGC-27 | Gastric Cancer | ~20-30 | [6] | |
| Kuwanon T | HeLa | Cervical Cancer | Higher anti-proliferative activity than norartocarpetin (B3191130) and morin | [7] |
Anti-inflammatory Activity
Kuwanon G and T have been shown to possess significant anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response.[8][9][10][11]
| Compound | Assay | Cell Line/System | IC50 Value (µM) | Reference |
| Kuwanon G | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Not explicitly quantified, but demonstrated | [5] |
| Kuwanon T | Nitric Oxide (NO) Production Inhibition | BV2 (microglia), RAW264.7 (macrophages) | Markedly inhibited | [8] |
| Kuwanon A | Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 10.5 | [12] |
Antioxidant Activity
The antioxidant potential of Kuwanon compounds has been evaluated through their ability to scavenge free radicals.
| Compound | Assay | EC50 Value | Reference |
| This compound | DPPH Radical Scavenging | ~171.3 µM (72.99 µg/mL) | [5] |
| Kuwanon G | ABTS Radical Scavenging | 9.28 ± 1.02 µM | [13] |
| Kuwanon T | Protective effect against t-BHP-induced oxidative stress | 30.32 µM | [11] |
Tyrosinase Inhibitory Activity
Several Kuwanon compounds have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis, suggesting their potential application in dermatology and cosmetics.[2][14][15][16]
| Compound | Substrate | IC50 Value (µM) | Reference |
| This compound | L-tyrosine | 135 | [2] |
| Kuwanon G | L-tyrosine | 67.6 | [15][16] |
| L-DOPA | 44.0 | [15][16] |
Signaling Pathways and Experimental Workflows
The biological effects of these Kuwanon compounds are mediated through the modulation of intricate signaling pathways. The following diagrams, created using Graphviz, illustrate the known mechanisms of action for this compound, G, and T.
This compound-Induced Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis in cancer cells by targeting the mitochondria and endoplasmic reticulum, leading to an increase in reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential.[3][4][7][17][18]
Caption: this compound-induced apoptosis pathway.
Kuwanon G Neuroprotective and Anti-inflammatory Pathways
Kuwanon G exerts neuroprotective effects by modulating the PI3K/Akt/GSK3αβ signaling pathway.[1] It also exhibits anti-inflammatory activity by inhibiting the NF-κB pathway.[9][10]
Caption: Neuroprotective and anti-inflammatory pathways of Kuwanon G.
Kuwanon T Anti-inflammatory Signaling Pathway
Kuwanon T demonstrates anti-inflammatory effects by inhibiting the NF-κB pathway and activating the Nrf2/HO-1 pathway.[8][11][17][19]
Caption: Anti-inflammatory signaling pathways modulated by Kuwanon T.
Experimental Protocols
The following are summaries of the key experimental protocols used to generate the data presented in this guide.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the Kuwanon compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The cells are treated with various concentrations of the Kuwanon compounds or comparator drugs for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is included.[6]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[5][17]
-
Incubation: The plate is incubated for 4 hours at 37°C in a CO₂ incubator, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[5][17]
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[17]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration that inhibits 50% of cell growth.[17]
Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay measures the anti-inflammatory activity of the compounds by quantifying the inhibition of NO production in macrophages.
-
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in 96-well plates and pre-treated with various concentrations of the Kuwanon compounds for 1 hour.[5][12]
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[5][17]
-
Supernatant Collection: The cell culture supernatant is collected.[5][17]
-
Griess Reaction: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).[17]
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm. The IC50 value is determined from the dose-response curve.[5][17]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the antioxidant capacity of the compounds by measuring their ability to scavenge the stable DPPH free radical.
-
Sample Preparation: Various concentrations of the Kuwanon compounds are prepared in a suitable solvent.[5]
-
Reaction Mixture: The test compound solutions are mixed with a methanolic solution of DPPH.[17]
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.[17]
-
Absorbance Measurement: The decrease in absorbance of the DPPH solution is measured at 517 nm using a spectrophotometer. The EC50 value, the concentration that scavenges 50% of the DPPH radicals, is then calculated.[5][17]
Tyrosinase Inhibition Assay
This assay determines the ability of the Kuwanon compounds to inhibit the activity of tyrosinase, a key enzyme in melanogenesis.
-
Reaction Mixture: A solution containing phosphate (B84403) buffer (pH 6.8), the test compound, and mushroom tyrosinase is prepared in a 96-well plate.[20]
-
Substrate Addition: The reaction is initiated by adding a solution of either L-tyrosine or L-DOPA.[20]
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period.[20]
-
Absorbance Measurement: The formation of dopachrome (B613829) is measured spectrophotometrically at approximately 475-490 nm.[20]
-
IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.[20]
Conclusion
The compiled data indicates that this compound possesses a broad spectrum of potent biological activities, particularly in the realm of anticancer research. While Kuwanon A, G, and T also exhibit significant therapeutic potential in various assays, the evidence suggests that this compound warrants further investigation as a lead compound for the development of novel therapeutics. This guide provides a foundational resource for researchers to design and interpret future studies aimed at elucidating the full pharmacological profile of these promising natural products.
References
- 1. Kuwanon G protects HT22 cells from advanced glycation end product-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kuwanon T and Sanggenon a Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kuwanon G attenuates atherosclerosis by upregulation of LXRα-ABCA1/ABCG1 and inhibition of NFκB activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Allergic and Anti-Inflammatory Effects of Kuwanon G and Morusin on MC/9 Mast Cells and HaCaT Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Kuwanon T and Sanggenon A Isolated from Morus alba Exert Anti-Inflammatory Effects by Regulating NF-κB and HO-1/Nrf2 Signaling Pathways in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Comparative Analysis of Kuwanon C Extraction Methods
Kuwanon C, a prenylated flavonoid predominantly found in the root bark of Morus alba (white mulberry), has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] The efficiency of extracting this compound from its natural source is paramount for research and potential therapeutic applications. This guide provides a comparative analysis of various extraction methodologies, offering insights into their efficacy, supported by experimental data.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. This section compares traditional and modern techniques, focusing on key parameters such as solvent, temperature, time, and yield of total flavonoids. While direct comparative data for this compound is limited, data for the structurally similar Kuwanon O provides a valuable benchmark.
Data Presentation: Comparison of this compound Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Total Flavonoids (mg/g DW) | Purity of this compound (%) | Advantages | Disadvantages |
| Maceration | 80% Methanol (B129727) | Room Temp. | 72 h | 35.2 ± 1.8[2] | ~75[2] | Simple, low cost[2] | Time-consuming, lower efficiency[2] |
| Soxhlet Extraction | 70% Ethanol (B145695) | 80 | 6 h | 48.5 ± 2.5[2] | ~80[2] | High extraction efficiency[2] | Requires high solvent volume, potential thermal degradation[2] |
| Ultrasound-Assisted Extraction (UAE) | 80% Methanol | 50 | 30 min | 55.1 ± 2.1[2] | ~85[2] | Reduced extraction time, higher yield, less solvent consumption[2] | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | 60% Ethanol | Not specified | 5 min | Not specified for this compound, but optimized for flavonoids from mulberry leaves[3] | Not specified | Very short extraction time, high efficiency[4] | Potential for localized overheating, requires specialized equipment |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with 10% Ethanol as co-solvent | 50 | 2 h | 42.7 ± 2.3[2] | >95[2] | High selectivity, "green" solvent, high purity of extract[2] | High initial equipment cost[2] |
DW: Dry Weight. Data for Maceration, Soxhlet, UAE, and SFE are based on studies on Kuwanon O from Morus alba root bark and represent typical values.[2] MAE data is based on optimized conditions for flavonoids from mulberry leaves.[3]
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established procedures for the extraction of Kuwanon compounds and other flavonoids from Morus alba.
Maceration Protocol
-
Sample Preparation: Air-dried and powdered Morus alba root bark (100 g) is used.[2]
-
Extraction: The powdered bark is soaked in 1 L of 80% methanol in a sealed container at room temperature.[2][5]
-
Duration: The mixture is left for 72 hours with occasional shaking.[2][5]
-
Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.[2]
Soxhlet Extraction Protocol
-
Sample Preparation: Coarsely powdered dried root bark of Morus alba (1 kg) is used.[5]
-
Extraction: The powdered root bark is placed in a thimble and extracted with 95% ethanol (5 L) in a Soxhlet apparatus for 24 hours.[5]
-
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure using a rotary evaporator at 40-50°C to yield the crude extract.[5]
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: 100 g of air-dried and powdered Morus alba root bark is prepared.[2]
-
Extraction: The powder is suspended in 1 L of 80% methanol in a beaker.[2]
-
Sonication: The beaker is placed in an ultrasonic bath (e.g., 40 kHz, 300 W) and sonicated for 30 minutes at a controlled temperature of 50°C.[2]
-
Filtration and Concentration: The extract is filtered and concentrated as described in the maceration protocol.[2]
Microwave-Assisted Extraction (MAE) Protocol (Adapted for this compound)
-
Sample Preparation: 100 g of dried and powdered Morus alba root bark is used.
-
Extraction: The powder is mixed with 60% ethanol at a material-to-solvent ratio of 1:15.[3]
-
Microwave Irradiation: The suspension is irradiated in a microwave oven at a power of 560 W for 5 minutes.[3] To prevent overheating, intermittent radiation (e.g., 1 minute on, 2 minutes off) can be employed.[3]
-
Filtration and Concentration: The extract is filtered and the solvent is evaporated under reduced pressure to obtain the crude extract.
Supercritical Fluid Extraction (SFE) Protocol
-
Sample Preparation: Powdered Morus alba leaf is used. For this compound, root bark would be the appropriate material.
-
Extraction: The sample is loaded into the extractor vessel. Supercritical CO₂ with ethanol as a co-solvent is passed through the sample.[6]
-
Optimized Conditions: Based on studies on related compounds, optimized conditions could be a pressure of 200 bar, a temperature of 50°C, and a dynamic extraction time of 80 minutes.[6][7]
-
Separation: The extract is separated from the supercritical fluid by depressurization, and the CO₂ can be recycled.[8]
Purification and Quantification
-
Purification: The crude extracts obtained can be further purified using column chromatography with silica (B1680970) gel, polyamide resin, or Sephadex LH-20.[5]
-
Quantification (HPLC): The quantification of this compound in the extracts is typically performed using High-Performance Liquid Chromatography (HPLC).[9][10]
-
Instrumentation: An HPLC system with a UV or PDA detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 264 nm.[2]
-
Quantification: Based on a calibration curve of a this compound standard.[2]
-
Visualizations
Signaling Pathway Modulated by this compound
This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria.
Caption: Intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for this compound Extraction and Analysis
The following diagram illustrates a general workflow for the extraction, purification, and quantification of this compound.
Caption: General workflow for this compound extraction and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academicjournals.org [academicjournals.org]
- 4. Extraction and antioxidant activity of flavonoids of Morus nigra - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Process optimization of supercritical carbon dioxide (SC-CO2) extraction parameters for extraction of deoxynojirimycin (1-DNJ) from mulberry (Morus alba L.) leaves | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 8. Organic supercritical CO₂ extraction of mulberry leaf extracts. [greenskybio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unveiling the Multifaceted Mechanisms of Kuwanon C: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Kuwanon C's mechanism of action across different cell lines, supported by experimental data. This compound, a prenylated flavonoid isolated from the root bark of Morus alba, has demonstrated significant potential in oncology, inflammation, and dermatology.
This guide synthesizes available data to offer a clear performance evaluation of this compound against relevant alternatives, detailing its effects on cancer cell proliferation, inflammatory responses, and enzymatic activity.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
This compound has emerged as a potent anticancer agent, primarily through the induction of apoptosis and cell cycle arrest in various cancer cell lines. Its efficacy has been notably demonstrated in breast and cervical cancer cells.
Comparative Efficacy in Cancer Cell Lines
This compound exhibits significant cytotoxic effects against a range of cancer cells. Its potency is often compared to established chemotherapeutic agents like paclitaxel (B517696) and cisplatin.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) |
| This compound | MDA-MB-231 | Breast Cancer | Not explicitly stated, but demonstrated potent inhibition of proliferation | Paclitaxel | ~0.0024 - 0.3 |
| T47D | Breast Cancer | Not explicitly stated, but demonstrated potent inhibition of proliferation | - | - | |
| HeLa | Cervical Cancer | Reported to be more potent than paclitaxel and cisplatin | Paclitaxel | Not specified in direct comparison | |
| Cisplatin | Not specified in direct comparison | ||||
| Paclitaxel | MDA-MB-231 | Breast Cancer | ~0.0024 - 0.3 | - | - |
| Cisplatin | MDA-MB-231 | Breast Cancer | ~23 | - | - |
| HeLa | Cervical Cancer | - | - | - |
Note: IC50 values can vary between studies due to different experimental conditions. The data for this compound's potency in HeLa cells is qualitative, highlighting its superior performance over conventional drugs.[1]
Mechanism of Action in Cancer Cells
This compound's anticancer activity is multifaceted, primarily targeting mitochondrial and endoplasmic reticulum stress pathways to induce apoptosis.[1]
-
Induction of Apoptosis: this compound triggers the intrinsic apoptosis pathway.[2] This is characterized by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3.[2]
-
Endoplasmic Reticulum (ER) Stress: It induces ER stress, leading to the unfolded protein response (UPR) and subsequent apoptosis.[2]
-
Cell Cycle Arrest: this compound upregulates the cell cycle inhibitor p21, leading to a halt in cell proliferation.[2]
-
DNA Damage: The compound has been shown to induce DNA damage in cancer cells.[2]
-
Reactive Oxygen Species (ROS) Production: A significant increase in intracellular ROS levels is observed upon treatment with this compound, contributing to its cytotoxic effects.[1]
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways in immune cells such as macrophages (RAW264.7) and microglia (BV2).[3][4]
Comparative Efficacy in Inflammatory Cell Models
Mechanism of Action in Inflammation
This compound's anti-inflammatory properties are primarily attributed to its dual action on the NF-κB and Nrf2/HO-1 signaling pathways.[3][4]
-
Inhibition of NF-κB Pathway: this compound prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[3]
-
Activation of Nrf2/HO-1 Pathway: It promotes the nuclear translocation of Nrf2, a key transcription factor for antioxidant and cytoprotective genes, leading to the upregulation of Heme Oxygenase-1 (HO-1).[3][4] HO-1 plays a crucial role in suppressing inflammation.
References
- 1. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective and Anti-Inflammatory Effects of this compound from Cudrania tricuspidata Are Mediated by Heme Oxygenase-1 in HT22 Hippocampal Cells, RAW264.7 Macrophage, and BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective and Anti-Inflammatory Effects of this compound from Cudrania tricuspidata Are Mediated by Heme Oxygenase-1 in HT22 Hippocampal Cells, RAW264.7 Macrophage, and BV2 Microglia | MDPI [mdpi.com]
A Comparative Guide to the Cross-Species Metabolism of Kuwanon C
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific quantitative data on the cross-species metabolism of Kuwanon C is not extensively available in publicly accessible databases. This guide provides a framework for conducting such a comparative study, detailing established experimental protocols for flavonoid metabolism and presenting illustrative data to guide future research.
Introduction
This compound, a prenylated flavonoid isolated from the root bark of Morus alba, has garnered significant interest for its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Understanding the metabolic fate of this compound across different preclinical species and its extrapolation to humans is a critical step in its development as a potential therapeutic agent. This guide outlines the methodologies for a comprehensive cross-species comparison of this compound metabolism and provides a template for data presentation and interpretation.
Experimental Protocols
The investigation of drug metabolism involves both in vitro and in vivo studies to identify metabolic pathways, determine the rate of metabolism, and characterize the metabolites formed.[4][5][6][7][8][9]
In Vitro Metabolism Studies
In vitro assays are essential for initial screening and for understanding the specific enzymes involved in metabolism.[4][10]
1. Incubation with Liver Microsomes:
-
Objective: To determine the primary phase I metabolic pathways (e.g., oxidation, hydroxylation) and to identify the cytochrome P450 (CYP) enzymes involved.[11][12][13][14][15]
-
Protocol:
-
Prepare liver microsomes from different species (human, rat, mouse, dog).
-
Incubate this compound (typically 1-10 µM) with liver microsomes (0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) at 37°C.[10]
-
The reaction mixture should contain a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP activity.
-
Reactions are initiated by adding the cofactor and terminated at various time points by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
To identify the specific CYP isoforms involved, recombinant human CYP enzymes can be used, or selective chemical inhibitors and antibodies can be included in the incubation with pooled liver microsomes.[10][11]
-
2. Incubation with Hepatocytes:
-
Objective: To investigate both phase I and phase II (conjugation) metabolism in a more complete cellular system.
-
Protocol:
-
Isolate fresh hepatocytes from different species or use cryopreserved hepatocytes.
-
Incubate this compound with hepatocytes in suspension or as a monolayer culture in a suitable medium.
-
At selected time points, collect both the cells and the medium.
-
Process the samples to extract the parent drug and metabolites for LC-MS/MS analysis.
-
3. Incubation with S9 Fraction:
-
Objective: To study the combined effects of cytosolic and microsomal enzymes on metabolism. The S9 fraction contains both microsomes and cytosol.[10]
-
Protocol:
-
Prepare S9 fractions from the livers of different species.
-
The incubation procedure is similar to that for liver microsomes but may also require cofactors for cytosolic enzymes (e.g., UDPGA for glucuronidation, PAPS for sulfation).
-
In Vivo Metabolism Studies
In vivo studies provide a holistic view of the absorption, distribution, metabolism, and excretion (ADME) of a compound.[9]
1. Pharmacokinetic and Metabolite Profiling Studies:
-
Objective: To determine the pharmacokinetic parameters of this compound and to identify the major metabolites in plasma, urine, and feces.
-
Protocol:
-
Administer a single dose of this compound to each species (e.g., rats, mice, dogs) via the intended clinical route (e.g., oral, intravenous).
-
Collect blood samples at predetermined time points. Plasma is separated for analysis.
-
Collect urine and feces over a specified period (e.g., 24, 48 hours).
-
Extract this compound and its metabolites from the biological matrices.
-
Analyze the samples using LC-MS/MS to determine the concentrations of the parent drug and to identify the structures of the metabolites.
-
Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) are calculated from the plasma concentration-time data.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison across species.
Table 1: Illustrative In Vitro Metabolic Stability of this compound
| Species | Liver Microsomes (t1/2, min) | Hepatocytes (t1/2, min) |
| Human | 45 | 60 |
| Rat | 25 | 35 |
| Mouse | 15 | 20 |
| Dog | 55 | 70 |
| This table presents hypothetical half-life (t1/2) data for this compound in liver microsomes and hepatocytes from different species. A shorter half-life indicates more rapid metabolism. |
Table 2: Illustrative Major Metabolites of this compound Identified Across Species
| Metabolite | Human | Rat | Mouse | Dog | Proposed Metabolic Pathway |
| M1: Monohydroxylated this compound | +++ | +++ | +++ | ++ | CYP-mediated hydroxylation |
| M2: Dihydroxylated this compound | ++ | ++ | + | + | CYP-mediated hydroxylation |
| M3: this compound Glucuronide | ++ | +++ | + | +++ | UGT-mediated glucuronidation |
| M4: this compound Sulfate | + | + | ++ | + | SULT-mediated sulfation |
| This table illustrates a hypothetical profile of major metabolites of this compound. The '+' symbols indicate the relative abundance of each metabolite in the different species. |
Visualization of Experimental Workflow
A clear diagram of the experimental workflow can aid in understanding the overall process of a cross-species metabolism study.
Caption: Experimental workflow for cross-species metabolism studies.
Discussion and Interpretation
A thorough comparison of the metabolic profiles of this compound across different species is crucial for several reasons:
-
Selection of Appropriate Animal Models: The species that best mimics the human metabolic profile should be selected for preclinical toxicology studies to ensure the relevance of the safety data.[5]
-
Prediction of Human Pharmacokinetics: Understanding the metabolic clearance in preclinical species allows for the allometric scaling and prediction of the pharmacokinetic profile in humans.
-
Identification of Human-Specific Metabolites: It is important to identify any metabolites that are unique to humans or are formed in significantly higher proportions in humans, as these may have distinct pharmacological or toxicological properties.
-
Drug-Drug Interaction Potential: In vitro studies using human liver microsomes and hepatocytes can help to identify the potential for this compound to be a substrate, inhibitor, or inducer of major drug-metabolizing enzymes, thereby predicting potential drug-drug interactions.[5]
Based on the general metabolism of flavonoids, it is anticipated that this compound will undergo both phase I (hydroxylation, oxidation) and phase II (glucuronidation, sulfation) metabolism.[16][17] Significant inter-species differences in both the rate of metabolism and the major metabolic pathways are common for flavonoids and should be carefully evaluated for this compound.
Conclusion
While specific data on the cross-species metabolism of this compound is currently limited, this guide provides a comprehensive framework for conducting and interpreting such studies. By following these established protocols, researchers can generate the necessary data to understand the metabolic fate of this compound, select appropriate animal models for further development, and ultimately predict its behavior in humans. This systematic approach is essential for the successful translation of this promising natural product into a clinically effective therapeutic agent.
References
- 1. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mulberry Component this compound Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro techniques for studying drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of in vitro metabolism techniques in the planning and interpretation of drug safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. coleparmer.com [coleparmer.com]
- 10. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Cytochrome P450 species involved in the metabolism of quinoline. | Semantic Scholar [semanticscholar.org]
- 13. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. New metabolic pathways for flavanones catalyzed by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human metabolic pathways of dietary flavonoids and cinnamates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kuwanon C and Resveratrol Bioactivity: An Evidence-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the biological activities of two prominent natural compounds: Kuwanon C, a prenylated flavonoid from the mulberry plant, and resveratrol (B1683913), a well-studied stilbenoid found in grapes and other plants. By presenting quantitative data from experimental studies, detailing the methodologies of key assays, and visualizing relevant signaling pathways, this document aims to serve as a valuable resource for researchers exploring the therapeutic potential of these molecules.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the anticancer and antioxidant activities of this compound and resveratrol, compiled from various scientific studies. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between different studies.
Table 1: In Vitro Anticancer Activity
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Reference(s) |
| This compound | P388 | Mouse Lymphoma | 14 µg/mL | [1][2] |
| HeLa | Cervical Cancer | Reported to be more potent than Paclitaxel and Cisplatin | [3][4][5][6] | |
| T47D | Breast Cancer | Concentration-dependent decrease in cell proliferation | [2] | |
| MDA-MB-231 | Breast Cancer | Concentration-dependent decrease in cell proliferation | [2] | |
| Resveratrol | MCF7 | Breast Cancer | 51.18 µM | [7] |
| SW480 | Colon Cancer | ~70-150 µM | [8] | |
| HCE7 | Colon Cancer | ~70-150 µM | [8] | |
| Seg-1 | Esophageal Cancer | ~70-150 µM | [8] | |
| HL60 | Promyelocytic Leukemia | ~70-150 µM | [8] | |
| HepG2 | Liver Cancer | 57.4 µM | [7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | EC50/IC50 Value | Reference(s) |
| This compound | 72.99 µg/mL (EC50) | [1][2] |
| Resveratrol | ~25 µg/mL (IC50) | [9] |
| 15.54 µg/mL (IC50) | [10] |
EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) in the context of the DPPH assay refer to the concentration of the compound required to scavenge 50% of the DPPH free radicals. A lower value indicates higher antioxidant activity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standardized and widely used in the field to assess the respective bioactivities.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, resveratrol, or comparator drugs for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: Following the treatment period, MTT solution is added to each well, and the plate is incubated for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the free radical scavenging activity of antioxidant compounds.
-
Reagent Preparation: A stock solution of DPPH in a suitable solvent, such as methanol (B129727) or ethanol, is prepared. The working solution is then diluted to achieve an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: The test compound (this compound or resveratrol) at various concentrations is mixed with the DPPH working solution. A blank sample containing only the solvent and a positive control (e.g., ascorbic acid or Trolox) are also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes. During this time, the antioxidant compound donates a hydrogen atom to the DPPH radical, causing a color change from violet to yellow.
-
Absorbance Measurement: The absorbance of each sample is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The EC50 or IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or resveratrol for a specific duration to induce apoptosis.
-
Cell Harvesting: Both adherent and suspension cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
Incubation: The cells are incubated in the dark for approximately 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the quantification of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Mechanisms of Action
The bioactivities of this compound and resveratrol are mediated through the modulation of various intracellular signaling pathways. The following diagrams illustrate the key pathways involved in their anticancer effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Evaluating the Synergistic Potential of Kuwanon C in Combination Drug Therapies
For Immediate Release
A comprehensive evaluation of existing research highlights the potential of Kuwanon C, a flavonoid isolated from the mulberry plant (Morus alba), as a synergistic agent in combination therapies. This guide synthesizes available experimental data on the synergistic effects of this compound with other drugs, primarily focusing on its antibacterial and potential anticancer applications. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of natural compounds.
Synergistic Antibacterial Activity of this compound
Recent studies have demonstrated that this compound exhibits significant synergistic activity with conventional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). This is a critical finding in the effort to combat antibiotic resistance.
A key study investigated the combination of this compound with kanamycin (B1662678) and oxacillin. The synergy was quantified using the Fractional Inhibitory Concentration Index (FICi), where a value of ≤ 0.5 indicates synergy. In combination with kanamycin, this compound demonstrated synergy against three clinical MRSA isolates, reducing the minimum inhibitory concentration (MIC) of the antibiotic by up to 8-fold.[1] Similarly, synergistic effects were observed when this compound was combined with oxacillin.[1]
Table 1: Synergistic Effects of this compound with Antibiotics against MRSA
| Antibiotic | MRSA Strain(s) | Fractional Inhibitory Concentration Index (FICi) | Outcome | Reference |
| Kanamycin | 3 Clinical Isolates | ≤ 0.5 | Synergistic | [1] |
| Oxacillin | Not Specified | 0.375–0.5 | Synergistic | [1] |
The data suggests that this compound can potentiate the efficacy of these antibiotics, potentially restoring their effectiveness against resistant bacterial strains. One of the proposed mechanisms for this synergistic activity is the ability of this compound to act as an efflux pump inhibitor and disrupt bacterial membrane permeability.[1]
Potential for Synergistic Anticancer Effects
While direct experimental evidence of this compound's synergistic effects with anticancer drugs is still emerging, studies on structurally related flavonoids from mulberry suggest a high potential for such interactions.
One notable study demonstrated that morin, another flavonoid found in mulberry, sensitizes triple-negative breast cancer cells (MDA-MB-231) to the cytotoxic effects of doxorubicin.[2][3][4] This synergistic effect was attributed to the suppression of FOXM1 and the attenuation of EGFR/STAT3 signaling pathways.[2][3] Given the structural similarities between this compound and morin, it is plausible that this compound may exert similar sensitizing effects on cancer cells to conventional chemotherapeutic agents.
Furthermore, studies have shown that this compound itself possesses potent anticancer properties, in some cases demonstrating superior anti-proliferative and pro-apoptotic effects on cervical cancer cells (HeLa) compared to paclitaxel (B517696) and cisplatin.[5][6][7] This inherent anticancer activity makes it a strong candidate for combination therapies.
Table 2: Comparative Cytotoxicity of this compound and Standard Chemotherapeutics
| Compound | Cancer Cell Line | Cancer Type | Comparator Drug | Comparator IC50 (µM) | Outcome | Reference |
| This compound | HeLa | Cervical Cancer | Paclitaxel | Not Specified | More potent than Paclitaxel | [5][6][7] |
| This compound | HeLa | Cervical Cancer | Cisplatin | Not Specified | More potent than Cisplatin | [5][6][7] |
| Kuwanon A | HGC-27 | Gastric Cancer | Cisplatin | Not specified in the same study | ~20-30 µM | [8] |
| Kuwanon A | MKN-45 | Gastric Cancer | Cisplatin | Not specified in the same study | ~20-30 µM | [8] |
| This compound | T47D | Breast Cancer | Doxorubicin | 8.53 µM | Not Specified | [8] |
Experimental Protocols
Checkerboard Assay for Antibacterial Synergy
The synergistic effects of this compound with antibiotics were determined using the checkerboard microdilution method.[1]
-
Preparation of Compounds: Stock solutions of this compound and the respective antibiotics are prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of this compound are made along the x-axis, and serial twofold dilutions of the antibiotic are made along the y-axis.
-
Bacterial Inoculation: Each well is inoculated with a standardized suspension of the MRSA strain to a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.
-
Calculation of FICi: The FICi is calculated for each combination using the following formula: FICi = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) Synergy is defined as an FICi ≤ 0.5, additivity as 0.5 < FICi ≤ 4, and antagonism as FICi > 4.
Cell Viability Assay (MTT Assay) for Anticancer Activity
The cytotoxic effects of this compound, alone or in combination with other drugs, on cancer cells are typically evaluated using a cell viability assay, such as the MTT assay.[9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound, the comparator drug, or a combination of both for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated from the dose-response curve. For combination studies, the Combination Index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Signaling Pathways and Experimental Workflows
To visually represent the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the checkerboard assay to determine antibacterial synergy.
Caption: Proposed signaling pathway for Morin's synergistic effect with Doxorubicin.
Conclusion and Future Directions
The available evidence strongly supports the synergistic potential of this compound, particularly in the context of antibacterial therapy against resistant pathogens. While direct evidence for its synergy with anticancer agents is still needed, the promising results from related flavonoids warrant further investigation into this compound's role in combination cancer chemotherapy. Future research should focus on elucidating the precise molecular mechanisms underlying these synergistic interactions and evaluating the in vivo efficacy and safety of this compound-based combination therapies.
References
- 1. Frontiers | Prenylated phenolics from Morus alba against MRSA infections as a strategy for wound healing [frontiersin.org]
- 2. Morin Sensitizes MDA-MB-231 Triple-Negative Breast Cancer Cells to Doxorubicin Cytotoxicity by Suppressing FOXM1 and Attenuating EGFR/STAT3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Kuwanon C: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Kuwanon C, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies to aid in future research and development. While in vitro studies have demonstrated promising anti-cancer and anti-viral properties, it is important to note that direct in vivo efficacy studies on this compound are currently limited. This guide presents available data and offers insights into potential in vivo applications based on studies of structurally related compounds.
In Vitro Efficacy of this compound
This compound has shown potent cytotoxic and antiviral effects in various cell-based assays. Its mechanisms of action primarily involve the induction of apoptosis in cancer cells and the inhibition of viral entry.
Anti-Cancer Activity
Recent studies have highlighted the potent anti-cancer effects of this compound, particularly against cervical and breast cancer cells.[1][2][3] The primary mechanism involves the induction of apoptosis through the mitochondrial and endoplasmic reticulum stress pathways.[1][2] Key findings indicate that this compound disrupts the mitochondrial membrane potential and leads to a significant increase in intracellular reactive oxygen species (ROS), ultimately triggering programmed cell death.[2]
Table 1: Summary of In Vitro Anti-Cancer Efficacy of this compound
| Cell Line | Cancer Type | Key Findings | Reported IC50 Values | Reference |
| HeLa | Cervical Cancer | Induces apoptosis, disrupts mitochondrial membrane potential, increases ROS production, inhibits cell proliferation and migration.[1][2] | Not explicitly stated, but significant effects observed at concentrations of 20-60 µM. | [1][2] |
| MDA-MB-231 | Breast Cancer | Induces apoptosis via the intrinsic pathway, upregulates p21, inhibits DNA replication, and induces DNA damage.[1] | Not explicitly stated, but concentration-dependent decrease in cell proliferation observed. | [1] |
| T47D | Breast Cancer | Induces apoptosis via the intrinsic pathway, upregulates p21, inhibits DNA replication, and induces DNA damage.[1] | Not explicitly stated, but concentration-dependent decrease in cell proliferation observed. | [1] |
Anti-Viral Activity
This compound has also demonstrated notable in vitro efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[4][5] Molecular interaction studies have revealed that this compound targets both the spike S1 receptor-binding domain (RBD) and the angiotensin-converting enzyme 2 (ACE2) receptor, thereby blocking the virus from entering host cells.[4][5]
Table 2: Summary of In Vitro Anti-Viral Efficacy of this compound
| Virus | Cell Line | Key Findings | Reported IC50 Value | Reference |
| SARS-CoV-2 (clinical isolate) | Vero | Inhibits viral infection. | 7.7 µM | [5] |
| SARS-CoV-2 (pseudotyped virus) | HEK293T (overexpressing ACE2/TMPRSS2) | Prevents viral infection by blocking the spike S1 RBD:ACE2 receptor interaction. | Not explicitly stated, but significant inhibition observed at 20 µM. | [4] |
Experimental Protocols: In Vitro Assays
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can then be calculated.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells (e.g., HeLa) in a 6-well plate and treat with desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells, including the supernatant, and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
Reactive Oxygen Species (ROS) Level Assay
This assay measures the intracellular levels of ROS.
-
Cell Treatment: Treat HeLa cells with different concentrations of this compound for 12 or 24 hours.
-
Staining: Use a ROS assay kit to stain the cells.
-
Analysis: Measure the fluorescence intensity, which is proportional to the level of intracellular ROS, using a fluorescence microscope or flow cytometer.[2]
SARS-CoV-2 Infection Inhibition Assay
This assay evaluates the ability of a compound to inhibit viral infection.
-
Cell Culture: Culture Vero cells in 384-well plates.
-
Treatment and Infection: Treat the cells with serially diluted this compound and immediately infect with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Immunofluorescence: Stain the cells with an anti-SARS-CoV-2 nucleocapsid primary antibody and a fluorescently labeled secondary antibody.
-
Analysis: Quantify the percentage of infected cells to determine the IC50 value.[5]
In Vivo Efficacy of this compound and Related Compounds
As of the current literature, there is a notable lack of direct in vivo efficacy studies specifically for this compound. However, research on structurally similar prenylated flavonoids from Morus alba, such as Kuwanon G, provides valuable insights into the potential in vivo effects of this compound.
A study on Kuwanon G in a mouse model of ovalbumin-induced allergic asthma demonstrated significant anti-inflammatory effects.[6] Oral administration of Kuwanon G (1 and 10 mg/kg) for 7 days resulted in:
-
A significant decrease in ovalbumin-specific IgE and Th2 cytokines (IL-4, IL-5, and IL-13) in the sera and bronchoalveolar lavage (BAL) fluids.[6]
-
A reduction in the number of inflammatory cells in the BAL fluids.[6]
-
Inhibition of pathological features in the lungs, including inflammatory cell infiltration, thickened bronchiolar epithelium, and mucus accumulation.[6]
These findings suggest that this compound, sharing a similar chemical backbone, may also possess anti-inflammatory properties in vivo.
Proposed Experimental Workflow for In Vivo Efficacy Testing of this compound
Based on protocols proposed for the related compound Kuwanon O, the following workflow could be adapted to investigate the in vivo anti-cancer efficacy of this compound.
Caption: Proposed workflow for in vivo anti-cancer efficacy testing of this compound.
Signaling Pathways Modulated by this compound
In vitro studies have elucidated some of the key signaling pathways affected by this compound, particularly in the context of cancer. The primary mechanism involves the induction of apoptosis through mitochondrial and endoplasmic reticulum stress.
Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.
Conclusion
This compound exhibits significant anti-cancer and anti-viral efficacy in vitro, with well-documented mechanisms of action. Its ability to induce apoptosis in cancer cells and inhibit viral entry highlights its potential as a therapeutic agent. However, the current lack of direct in vivo studies necessitates further research to validate these findings in animal models. The promising results from in vivo studies of the related compound, Kuwanon G, provide a strong rationale for pursuing such investigations. The experimental protocols and proposed workflows in this guide offer a framework for future studies aimed at bridging the gap between the in vitro promise and the in vivo therapeutic potential of this compound.
References
- 1. This compound inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mulberry Component this compound Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mulberry Component this compound Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction | MDPI [mdpi.com]
- 6. Effect of Kuwanon G isolated from the root bark of Morus alba on ovalbumin-induced allergic response in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Validating HPLC-UV and LC-MS/MS for Kuwanon C Analysis
A comprehensive guide for researchers navigating the choice between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Kuwanon C. This guide provides a detailed comparison of the two techniques, supported by experimental data, to aid in selecting the most appropriate method for specific research needs in drug development and natural product analysis.
This compound, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant interest for its potential pharmacological activities. Accurate and reliable quantification of this compound is paramount for quality control, pharmacokinetic studies, and elucidation of its therapeutic mechanisms. This guide delves into the validation of two of the most common analytical techniques employed for this purpose: HPLC-UV and LC-MS/MS.
At a Glance: Performance Comparison
For routine analysis where analyte concentrations are relatively high, HPLC-UV offers a robust and cost-effective solution. However, for applications demanding high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS emerges as the superior technique. The key performance characteristics of both methods are summarized below.
| Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL[1] | 0.003 - 2 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL[1] | 0.007 - 6.67 ng/mL[2] |
| Accuracy (Recovery %) | 95 - 105%[1] | 91.2 - 113.3%[2] |
| Precision (RSD%) | Intra-day: < 2%, Inter-day: < 5%[1] | Intra-day: < 5.8%, Inter-day: < 10.0%[2] |
| Selectivity | Moderate; susceptible to co-eluting interferences[3] | High; based on mass-to-charge ratio, minimizing interferences[3] |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
The Underpinnings of Detection: A Tale of Two Technologies
The fundamental difference between HPLC-UV and LC-MS/MS lies in their detection principles. HPLC-UV relies on the ability of the analyte to absorb light at a specific wavelength, while LC-MS/MS identifies and quantifies the analyte based on its mass-to-charge ratio.
A Roadmap to Reliable Results: The Method Validation Workflow
Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. A typical workflow involves a series of experiments to assess performance characteristics such as linearity, accuracy, precision, and sensitivity.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established methods for the analysis of similar flavonoids and serve as a robust starting point for this compound analysis.[1]
HPLC-UV Method
This method is well-suited for the quantification of this compound in raw materials and extracts where concentrations are relatively high.[1]
1. Sample Preparation (from Morus alba root bark):
-
Accurately weigh 1.0 g of powdered Morus alba root bark.
-
Add 25 mL of methanol (B129727) and sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction with an additional 25 mL of methanol.
-
Combine the supernatants and evaporate to dryness.
-
Reconstitute the residue in a known volume of methanol.[1]
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of 254 nm.
3. Calibration:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
Prepare a series of working standards by serial dilution (e.g., 1 µg/mL to 200 µg/mL).
-
Generate a calibration curve by plotting the peak area against the concentration.[1]
LC-MS/MS Method
This method is ideal for quantifying low levels of this compound, especially in complex biological matrices like plasma or tissue.[1]
1. Sample Preparation (from plasma):
-
To 100 µL of plasma, add a known amount of a suitable internal standard.
-
Perform protein precipitation by adding ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.[4]
2. Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.
3. Calibration:
-
Prepare calibration standards in the appropriate biological matrix (e.g., blank plasma).
-
Spike the matrix with known concentrations of this compound and a constant concentration of the internal standard.
-
Process the standards using the same extraction procedure as the samples.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
Choosing the Right Tool for the Job
The decision to use HPLC-UV or LC-MS/MS for this compound analysis should be driven by the specific requirements of the study.
Choose HPLC-UV when:
-
Analyzing high-concentration samples such as raw materials or concentrated extracts.
-
Cost and ease of use are major considerations.
-
High throughput is required for routine quality control.
Choose LC-MS/MS when:
-
Analyzing low-concentration samples, such as in pharmacokinetic or metabolism studies.
-
High selectivity is needed to differentiate this compound from other closely related compounds or matrix components.[3]
-
Confirmation of analyte identity is required.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Analysis: Kuwanon C versus Synthetic Anticancer Agents
In the landscape of drug discovery, particularly in oncology, the therapeutic index—a measure of a drug's safety relative to its efficacy—remains a paramount concern. While synthetic agents have long formed the backbone of chemotherapy, their clinical utility is often constrained by significant toxicity. This has spurred growing interest in natural compounds, such as Kuwanon C, a prenylated flavonoid from Morus alba (mulberry), which has demonstrated potent biological activities, including promising antitumor effects.[1][2][3]
This guide provides an objective comparison of the safety profile of this compound with established synthetic anticancer drugs, namely Cisplatin (B142131) and Doxorubicin. The analysis is based on available preclinical data, focusing on in vitro cytotoxicity and the underlying mechanisms of action.
In Vitro Cytotoxicity: A Comparative Overview
The primary measure of a compound's direct effect on cancer cells is its cytotoxicity, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Recent studies have evaluated this compound against various cancer cell lines, showing efficacy that is, in some cases, comparable or superior to conventional synthetic drugs.[1][2][3] However, it is crucial to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, such as cell lines and exposure times.[4][5]
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Synthetic Drugs
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Source |
|---|---|---|---|---|---|
| This compound | HeLa | Cervical Cancer | ~20 µM | 24 h | [1][2] |
| This compound | MDA-MB-231 | Breast Cancer | Not specified, but showed dose-dependent proliferation decrease | Not specified | [6] |
| This compound | T47D | Breast Cancer | Not specified, but showed dose-dependent proliferation decrease | Not specified | [6] |
| This compound | P388 | Mouse Lymphoma | 33.1 µM (14 µg/ml) | Not specified | [7] |
| Cisplatin | HeLa | Cervical Cancer | Highly variable (Meta-analysis shows wide range) | 48 h / 72 h | [4] |
| Cisplatin | A549 | Lung Carcinoma | >10 µg/ml (~33 µM) | 48 h | [8] |
| Cisplatin | SKOV-3 | Ovarian Carcinoma | >10 µg/ml (~33 µM) | 48 h | [8] |
| Doxorubicin | MDA-MB-231 | Breast Cancer | 0.9 µM | 24 h | [9] |
| Doxorubicin | MCF7 | Breast Cancer | 2.2 µM | 24 h | [9] |
| Doxorubicin | AMJ13 | Breast Cancer | IC50 range 162.2-308.3 µg/ml | 72 h |[10] |
Mechanisms of Cytotoxicity and Implied Safety
The safety profile of a drug is intrinsically linked to its mechanism of action. Agents that selectively target pathways dysregulated in cancer cells are generally safer than those affecting fundamental processes in both healthy and cancerous cells.
-
This compound : Induces cell death primarily through the intrinsic apoptosis pathway. It targets mitochondria and the endoplasmic reticulum, leading to a significant increase in reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[1][2][6] This targeted action on cellular organelles is a promising area of investigation for selective cancer cell killing.
-
Cisplatin : Exerts its cytotoxic effect mainly by forming adducts with DNA, which inhibits DNA replication and transcription, ultimately triggering apoptosis.[11] This mechanism, however, is not specific to cancer cells and can damage the DNA of healthy, rapidly dividing cells, leading to severe side effects.
-
Doxorubicin : Acts as a topoisomerase II inhibitor, preventing the re-ligation of DNA strands and causing an accumulation of double-strand breaks.[12] It is also known to generate ROS.[12] Its non-specific action on DNA replication contributes to its well-documented cardiotoxicity and other adverse effects.[9]
The following diagram illustrates the general workflow for preclinical safety and efficacy assessment, a critical path for any new compound, natural or synthetic.
The diagram below details the intrinsic apoptosis pathway, a key mechanism activated by this compound.
Genotoxicity and In Vivo Safety
Comprehensive genotoxicity and in vivo toxicity data for this compound are not yet widely available in public literature. This represents a significant knowledge gap that must be addressed before its safety profile can be fully established.
-
This compound : One study in a mouse model of Parkinson's disease reported that a 30 mg/kg dose improved motor coordination and reduced neuronal loss, suggesting a degree of safety at this dose for neuroprotective indications.[7] However, dedicated toxicology studies, such as determining the LD50 (lethal dose, 50%), are required.
-
Synthetic Drugs : The high systemic toxicity of agents like cisplatin is a major clinical limitation.[4] Combination therapies are often designed to reduce the required dose of such toxic agents, but adverse events remain common.[13]
Experimental Protocols
For researchers aiming to conduct comparative studies, adherence to standardized protocols is essential.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Plate cells (e.g., HeLa, MDA-MB-231) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment : Prepare serial dilutions of this compound, Cisplatin, or Doxorubicin in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a solvent (e.g., DMSO) control.
-
Incubation : Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: General In Vivo Acute Toxicity Study
This protocol provides a framework for the initial assessment of a compound's toxicity in an animal model.
-
Animal Acclimatization : House healthy mice (e.g., BALB/c, 6-8 weeks old) in a controlled environment for at least one week prior to the experiment.[14]
-
Grouping : Randomly divide animals into groups (n=8-10 per group), including a vehicle control group and at least 3-4 dose level groups for the test compound (e.g., this compound).[14]
-
Dosing : Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) as a single dose.
-
Observation : Monitor the animals closely for the first few hours post-administration and then daily for 14 days. Record clinical signs of toxicity, including changes in behavior, appearance, body weight, and any instances of morbidity or mortality.
-
Necropsy : At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.[14]
-
Data Analysis : Determine the LD50 if possible and identify the No-Observed-Adverse-Effect Level (NOAEL). Analyze body weight data and histopathology findings to identify target organs of toxicity.
Conclusion
The available preclinical data suggests that this compound possesses potent in vitro cytotoxic activity against various cancer cell lines, operating through mechanisms that may offer greater selectivity than traditional DNA-damaging synthetic agents like Cisplatin and Doxorubicin. Its action on mitochondria and the endoplasmic reticulum is a promising avenue for inducing apoptosis specifically in cancer cells.[1][3][6]
However, the safety profile of this compound is far from complete. While natural products are often perceived as safer alternatives, rigorous toxicological evaluation is imperative.[15][16] The current body of evidence is insufficient to definitively claim a superior safety profile over synthetic drugs. Future research must prioritize comprehensive in vivo toxicity studies, including acute and chronic toxicity, as well as genotoxicity assays, to fully elucidate the risks and therapeutic potential of this compound as a viable anticancer drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of prolonged exposure to cisplatin on cytotoxicity and intracellular drug concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Cisplatin Induces Cytotoxicity through the Mitogen-Activated Protein Kinase Pathways and Activating Transcription Factor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. advetresearch.com [advetresearch.com]
- 11. Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Editorial: Exploring the therapeutic effects of synthetic, semi-synthetic and naturally derived compounds against cancer [frontiersin.org]
- 16. Mulberry Component this compound Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Activity of Kuwanon C, Vitamin C, and Vitamin E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of Kuwanon C, a prenylated flavonoid from the mulberry plant, against the well-established antioxidant vitamins, Vitamin C (ascorbic acid) and Vitamin E (alpha-tocopherol). This document summarizes available quantitative data from in vitro antioxidant assays, details the experimental methodologies for these assays, and visualizes the key signaling pathways potentially involved in their antioxidant mechanisms. While direct head-to-head comparative studies across all three compounds are limited, this guide consolidates existing data to offer a valuable reference for antioxidant research and drug development.
Data Presentation: A Quantitative Comparison of Antioxidant Activities
The antioxidant capacity of a compound is often quantified by its IC50 or EC50 value, which represents the concentration required to scavenge 50% of the free radicals in a specific assay. A lower value indicates a higher antioxidant activity. The following table summarizes available data from various studies. It is important to note that variations in experimental conditions can influence these values, and direct comparisons should be made with caution.
| Antioxidant Assay | This compound | Vitamin C (Ascorbic Acid) | Vitamin E (Alpha-Tocopherol) |
| DPPH Radical Scavenging Activity (EC50/IC50) | 72.99 µg/mL[1] | ~10.89 µg/mL | Data Not Available in Direct Comparison |
| ABTS Radical Cation Scavenging Activity (IC50) | Less potent than a novel stilbene (B7821643) (IC50 of 4.69 µM) | Less potent than a novel stilbene (IC50 of 4.69 µM) | Data Not Available in Direct Comparison |
| Ferric Reducing Antioxidant Power (FRAP) | Data Not Available | Data Not Available | Data Not Available |
| Oxygen Radical Absorbance Capacity (ORAC) | Data Not Available | Data Not Available | Data Not Available |
Note: The available data for a direct comparison is limited. The values presented are compiled from different studies and may not be directly comparable due to variations in experimental protocols.
Experimental Protocols
To ensure the reproducibility and validation of antioxidant activity findings, detailed experimental methodologies are crucial. Below are summarized protocols for the key assays mentioned.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test compounds (this compound, Vitamin C, Vitamin E), and a suitable solvent (e.g., methanol, ethanol (B145695), DMSO).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add a fixed volume of the DPPH solution to each dilution of the test compounds in a 96-well plate or cuvettes.
-
Include a control containing the solvent and DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Reagents: ABTS solution (e.g., 7 mM), potassium persulfate solution (e.g., 2.45 mM), test compounds, and a standard antioxidant (e.g., Trolox).
-
Procedure:
-
Generate the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare serial dilutions of the test compounds and the standard.
-
Add a small volume of the test compound or standard to the diluted ABTS•+ solution.
-
Measure the absorbance at 734 nm after a specific incubation time (e.g., 6 minutes).
-
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.
-
Reagents: FRAP reagent (containing acetate (B1210297) buffer, TPTZ solution, and ferric chloride solution), test compounds, and a ferrous sulfate (B86663) standard.
-
Procedure:
-
Prepare the FRAP reagent fresh.
-
Add the FRAP reagent to the test compounds or standards.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the colored product at 593 nm.
-
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of ferrous sulfate.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH.
-
Reagents: Fluorescein (B123965) (fluorescent probe), AAPH (radical generator), Trolox (a water-soluble Vitamin E analog, used as a standard), and test compounds.
-
Procedure:
-
In a black 96-well plate, add the fluorescein solution, the test compound or Trolox standard, and a buffer.
-
Incubate the plate at 37°C.
-
Initiate the reaction by adding the AAPH solution.
-
Monitor the decay of fluorescence kinetically over time using a fluorescence plate reader.
-
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample, and the results are expressed as Trolox equivalents.
Visualization of Signaling Pathways and Experimental Workflows
Antioxidant Signaling Pathways
Flavonoids, including this compound, are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes and inflammatory mediators. While the specific pathways for this compound are still under investigation, related compounds and general flavonoid mechanisms suggest the involvement of the Nrf2/ARE and NF-κB pathways.
References
Comparative Docking Analysis of Kuwanon C: Unveiling its Multi-Targeting Potential
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of in-silico docking studies reveals the promising multi-targeting capabilities of Kuwanon C, a natural flavonoid compound. This guide provides a comparative overview of its binding affinities with various protein targets implicated in cancer and viral diseases, offering valuable insights for researchers, scientists, and drug development professionals. The data presented herein, compiled from multiple studies, highlights the potential of this compound as a versatile therapeutic agent.
Quantitative Analysis of Binding Affinities
Molecular docking studies have quantified the binding affinity of this compound with several key protein targets. The binding energy, typically measured in kcal/mol, indicates the strength of the interaction between the ligand (this compound) and the protein. A more negative value signifies a stronger and more stable binding.
| Target Protein | Disease Context | This compound Binding Energy (kcal/mol) | Reference Compound | Reference Compound Binding Energy (kcal/mol) |
| Cyclin-Dependent Kinase 1 (CDK1) | Cancer | -10.1[1] | Not specified in study | Not specified in study |
| SARS-CoV-2 Spike S1 RBD | COVID-19 | Data not available | Not applicable | Not applicable |
| Angiotensin-Converting Enzyme 2 (ACE2) | COVID-19 | Data not available | Not applicable | Not applicable |
Note: While specific binding energy values for this compound with SARS-CoV-2 Spike S1 RBD and ACE2 receptor were not found in the reviewed literature, studies on other flavonoids suggest potential interaction. Further in-silico and in-vitro studies are warranted to quantify these interactions.
Experimental Protocols: A General Overview of Molecular Docking
The following protocol outlines a general workflow for performing molecular docking studies with flavonoid compounds like this compound, based on methodologies cited in various research articles.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structure of this compound is typically obtained from chemical databases such as PubChem. The structure is then optimized to achieve a stable conformation with minimal energy. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
-
Protein Preparation: The three-dimensional crystal structures of the target proteins (e.g., CDK1, SARS-CoV-2 Spike protein, ACE2 receptor) are retrieved from the Protein Data Bank (PDB). The protein structures are prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential molecules. Hydrogen atoms are added, and partial charges are assigned to the protein atoms.
2. Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid box are crucial for guiding the docking simulation to the region of interest.
-
Docking Algorithm: Software such as AutoDock Vina is commonly used to perform the docking calculations. These programs utilize algorithms, like the Lamarckian Genetic Algorithm, to explore various conformations of the ligand within the defined grid box and predict the most favorable binding pose.
-
Scoring: The docking software calculates the binding energy for each predicted pose. The pose with the lowest binding energy is generally considered the most stable and likely binding mode.
3. Analysis of Results:
-
The docking results are analyzed to identify the best binding pose and the corresponding binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like BIOVIA Discovery Studio Visualizer to understand the molecular basis of the binding.
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the biological context of this compound's interactions and the typical workflow of a docking study, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified signaling pathway of CDK1 in cancer and the inhibitory role of this compound.
Caption: Simplified pathway of SARS-CoV-2 entry into a host cell and the potential inhibitory action of this compound.
References
Assessing the Reproducibility of Kuwanon C's Biological Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the biological effects of Kuwanon C, a flavonoid isolated from mulberry, with a focus on the reproducibility of its anticancer activities. This document objectively compares experimental data across multiple studies, details the methodologies for key experiments, and visualizes the involved signaling pathways to facilitate a thorough understanding of its potential as a therapeutic agent.
This compound has emerged as a promising natural compound with a range of biological activities, most notably its potent anti-cancer effects.[1][2] Studies have consistently demonstrated its ability to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines.[1][2][3][4] This guide synthesizes the available data to assess the consistency of these findings and provide a reliable resource for future research and development.
Comparative Analysis of Anticancer Activity
The cytotoxic and pro-apoptotic effects of this compound have been evaluated in several cancer cell lines, primarily focusing on breast and cervical cancer. The following tables summarize the quantitative data from various studies to provide a comparative overview of its efficacy.
| Cell Line | Cancer Type | Assay | Key Findings | Alternative Drugs | Comparative Efficacy |
| MDA-MB-231 | Breast Cancer | MTS Assay | Concentration-dependent decrease in cell proliferation.[1] | - | - |
| T47D | Breast Cancer | MTS Assay | Concentration-dependent decrease in cell proliferation.[1] | - | - |
| HeLa | Cervical Cancer | Cell Viability Assay | Concentration-dependent inhibition of cell viability.[3] | Paclitaxel (B517696), Cisplatin (B142131) | Reported to be more potent than Paclitaxel and Cisplatin.[2][4] |
| HeLa | Cervical Cancer | EdU Staining | Concentration-dependent inhibition of cell proliferation.[3] | Albanin A, Norartocarpetin | This compound showed inhibitory effects at 50 μM, while Albanin A and Norartocarpetin did not.[3] |
| HeLa | Cervical Cancer | Colony Formation Assay | Significant inhibition of clone formation at 20 μM.[3] | Albanin A, Morin | Albanin A and Morin had no impact at 20 μM.[3] |
Table 1: Comparative cytotoxic and anti-proliferative effects of this compound.
| Cell Line | Cancer Type | Assay | Key Apoptotic Effects |
| MDA-MB-231 | Breast Cancer | Flow Cytometry | Induction of apoptosis.[1] |
| T47D | Breast Cancer | Flow Cytometry | Induction of apoptosis.[1] |
| HeLa | Cervical Cancer | Flow Cytometry | Increased proportion of cells in the Sub G1 phase (indicative of DNA fragmentation).[3] |
| HeLa | Cervical Cancer | Apoptosis and Necrosis Staining | Increased number of apoptotic cells with increasing concentrations.[2] |
| HeLa | Cervical Cancer | Western Blot | Increased expression of pro-apoptotic proteins GADD34 and NOXA.[3] |
| MDA-MB-231 & T47D | Breast Cancer | Western Blot | Upregulation of pro-apoptotic proteins Bax and cleaved caspase-3.[1] |
Table 2: Pro-apoptotic effects of this compound.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.
Cell Viability and Proliferation Assays
1. MTS Assay:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours for cell attachment.[5]
-
Compound Treatment: Cells are treated with various concentrations of this compound or comparator drugs for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is included.[5]
-
MTS Reagent Addition: After the treatment period, MTS reagent is added to each well, and the plate is incubated for 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
2. EdU (5-ethynyl-2'-deoxyuridine) Staining Assay:
-
Cell Treatment: Cells are treated with different concentrations of this compound for the desired duration.
-
EdU Labeling: Cells are incubated with EdU, which is incorporated into newly synthesized DNA.
-
Detection: The incorporated EdU is detected by a fluorescently labeled azide (B81097) through a click chemistry reaction.
-
Analysis: Cell proliferation is quantified by fluorescence microscopy or flow cytometry.[3]
3. Colony Formation Assay:
-
Cell Seeding: A low density of cells (e.g., 500-1000 cells/well) is seeded in 6-well plates.
-
Treatment: Cells are treated with various concentrations of this compound for an extended period (e.g., 7-14 days) until visible colonies form.
-
Staining: Colonies are fixed with methanol (B129727) and stained with crystal violet.
-
Quantification: The number of colonies is counted to assess the long-term proliferative capacity.[3]
Apoptosis and Cell Cycle Analysis
1. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis:
-
Cell Harvesting: Both adherent and floating cells are collected after treatment.
-
Washing: Cells are washed twice with cold PBS.[5]
-
Staining: Cells are resuspended in 1X binding buffer and stained with Annexin V-FITC and PI for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[5]
2. Cell Cycle Analysis with Propidium Iodide (PI):
-
Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.[6]
-
RNase Treatment: Cells are treated with RNase to degrade RNA and ensure that PI only binds to DNA.[6]
-
PI Staining: Cells are stained with a PI solution.[7]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[7][8] A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.[6]
Mechanistic Assays
1. Western Blotting for Protein Expression:
-
Protein Extraction: Treated and control cells are lysed in RIPA buffer with protease and phosphatase inhibitors.[5]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.[5]
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspases, p21) overnight at 4°C.[1][9][10] This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using a chemiluminescence detection system.
2. Reactive Oxygen Species (ROS) Detection:
-
Cell Treatment: Cells are treated with this compound for the specified time.
-
Probe Incubation: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[11]
-
Analysis: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured by fluorescence microscopy or flow cytometry.[3][11]
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow.
Assessment of Reproducibility
The available literature demonstrates a consistent pattern of this compound's biological effects, particularly its anticancer activities. Multiple independent studies using different breast and cervical cancer cell lines have reported its ability to inhibit cell proliferation and induce apoptosis.[1][2][3][4] The convergence of findings on the underlying mechanisms, such as the induction of ROS, disruption of mitochondrial membrane potential, and modulation of key apoptotic proteins like Bax, Bcl-2, and caspases, further strengthens the reproducibility of these effects.[1][2][3]
While the qualitative effects of this compound are well-corroborated, a direct quantitative comparison of its potency (e.g., IC50 values) across studies can be challenging due to variations in experimental conditions, such as cell line-specific sensitivities and treatment durations. However, the consistent observation that this compound is often more potent than or comparable to established chemotherapeutic agents like paclitaxel and cisplatin in certain cancer cell lines underscores its therapeutic potential.[2][4]
References
- 1. This compound inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. Reactive Oxygen Species Detection Using Fluorescence in Enchytraeus crypticus—Method Implementation through Ag NM300K Case Study - PMC [pmc.ncbi.nlm.nih.gov]
Kuwanon C: A Comparative Meta-Analysis of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Kuwanon C, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a promising natural compound with significant therapeutic potential. This guide provides a comprehensive meta-analysis of the current research findings on this compound, with a focus on its anticancer and antiviral activities. We present a comparative analysis of its performance against established drugs, supported by experimental data, detailed methodologies, and visual representations of its mechanisms of action.
Quantitative Comparison of Bioactivities
The following tables summarize the quantitative data from various studies, offering a direct comparison of this compound's efficacy against other compounds.
Anticancer Activity
This compound has demonstrated potent cytotoxic effects against various cancer cell lines. Its efficacy is often compared to conventional chemotherapeutic agents like paclitaxel (B517696) and cisplatin (B142131).
| Compound | Cell Line | Cancer Type | IC50 Value | Key Findings & Citations |
| This compound | HeLa | Cervical Cancer | More potent than paclitaxel and cisplatin at increasing concentrations.[1][2][3][4] | At higher concentrations, this compound shows superior anti-proliferative effects compared to paclitaxel, whose efficacy can decrease.[1][5] |
| Paclitaxel | HeLa | Cervical Cancer | Less potent than this compound at higher concentrations.[1][5] | Exhibits antitumor effects at lower concentrations.[1] |
| Cisplatin | HeLa | Cervical Cancer | Less potent than this compound.[1][3] | This compound demonstrated superior antitumor effects.[1] |
| This compound | T47D | Breast Cancer | Not specified | Induces apoptosis and endoplasmic reticulum stress.[6] |
| This compound | MDA-MB-231 | Breast Cancer | Not specified | Inhibits proliferation and induces apoptosis via the intrinsic pathway.[6] |
| This compound | P388 | Murine Leukemia | 14 µg/mL |
Note: IC50 values can vary between studies due to different experimental conditions. Direct comparisons should be made with caution.
Antiviral Activity (SARS-CoV-2)
This compound has been investigated for its potential to inhibit SARS-CoV-2 entry into host cells by targeting the interaction between the viral spike protein and the human ACE2 receptor.
| Parameter | Compound | Value | Method | Key Findings & Citations |
| Spike S1 RBD:ACE2 Interaction Inhibition (IC50) | This compound | 91.4 µM | Competitive ELISA | This compound effectively blocks the binding of the spike protein's receptor-binding domain (RBD) to the ACE2 receptor.[7][8] |
| Binding Affinity (KD) to Spike S1 RBD | This compound | 5.03 x 10⁻⁴ M | Biolayer Interferometry (BLI) | This compound directly binds to the spike S1 RBD.[7] |
| Binding Affinity (KD) to ACE2 Receptor | This compound | 8.11 x 10⁻⁴ M | Biolayer Interferometry (BLI) | This compound also binds to the human ACE2 receptor.[7] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
-
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[3][9]
-
Compound Treatment: Cells are treated with various concentrations of this compound or comparator drugs (e.g., paclitaxel, cisplatin) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[9][10]
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Reactive Oxygen Species (ROS) Assay
This assay measures the levels of intracellular ROS, which are often induced by anticancer agents.
-
Cell Treatment: Cells are treated with different concentrations of this compound or other compounds for a specified duration (e.g., 12 or 24 hours).[11]
-
Probe Loading: After treatment, cells are incubated with a fluorescent probe, such as DCFH-DA (10 µM), in serum-free medium for 30 minutes at 37°C.[9]
-
Washing: Cells are washed with PBS to remove the excess probe.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or plate reader at an excitation of ~485 nm and emission of ~535 nm.[9]
Mitochondrial Membrane Potential (ΔΨm) Assay (using JC-1)
This assay assesses the disruption of the mitochondrial membrane potential, a key event in apoptosis.
-
Cell Treatment: Cells are treated with various concentrations of this compound for the desired time (e.g., 8 or 24 hours).[1][11]
-
JC-1 Staining: The cells are incubated with JC-1 staining solution for 15-30 minutes.[12]
-
Fluorescence Measurement: The fluorescence is observed using a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[13] The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Anticancer Signaling Pathway of this compound
Caption: Anticancer mechanism of this compound in cancer cells.
This compound exerts its anticancer effects by targeting both the mitochondria and the endoplasmic reticulum (ER).[1][2][4] This dual action leads to a significant increase in reactive oxygen species (ROS) production and a decrease in the mitochondrial membrane potential, triggering ER stress.[1][2][6] These events collectively activate apoptotic signaling pathways, leading to programmed cell death.[1][2] Additionally, this compound can induce cell cycle arrest, further contributing to its anti-proliferative activity.[1][2]
Antiviral (SARS-CoV-2) Mechanism of this compound
Caption: Antiviral mechanism of this compound against SARS-CoV-2.
This compound inhibits the entry of SARS-CoV-2 into host cells by a dual-targeting mechanism.[7][14] It binds to both the receptor-binding domain (RBD) of the viral spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.[7][14] This interaction successfully disrupts the binding between the virus and the host cell receptor, thereby blocking viral entry and subsequent infection.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mulberry Component this compound Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction [mdpi.com]
- 8. Mulberry Component this compound Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. This compound Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. Mulberry Component this compound Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Kuwanon C
Key Safety and Physical Data
Following is a summary of the known physical and chemical properties of Kuwanon C. This information is critical for safe handling and in the event of a spill or accidental exposure.
| Property | Value |
| Chemical Formula | C₂₅H₂₆O₆ |
| Molecular Weight | 422.5 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| CAS Number | 62949-79-5 |
| Hazard Classification | Not classified as a dangerous substance according to GHS (based on Mulberry Root Extract SDS)[1] |
Proper Disposal Protocol for this compound
Adherence to the following step-by-step protocol is essential for the safe disposal of this compound and associated materials. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
1. Waste Segregation:
-
At the point of generation, all waste contaminated with this compound must be segregated from other waste streams.
-
This includes unused or expired pure this compound, solutions containing this compound, and contaminated labware.
2. Solid Waste Collection:
-
Pure Compound: Collect any unused or waste this compound powder in a dedicated, clearly labeled hazardous waste container.
-
Contaminated Labware: Disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, should be collected in a separate, puncture-resistant, and clearly labeled hazardous waste container designated for solid chemical waste.
3. Liquid Waste Collection:
-
Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.
-
The container should be made of a material compatible with the solvent used (e.g., glass or polyethylene (B3416737) for DMSO).
-
Leave at least 10% headspace in the container to allow for vapor expansion.
4. Decontamination of Reusable Equipment:
-
Non-disposable glassware and equipment that have been in contact with this compound must be decontaminated.
-
Rinse the equipment with a suitable solvent, such as ethanol (B145695) or acetone, to dissolve any residual this compound.
-
Collect the resulting solvent rinsate as hazardous liquid waste in the designated container.
-
After the initial solvent rinse, the glassware can typically be washed with soap and water.
5. Labeling and Storage:
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Keep waste containers securely sealed when not in use.
-
Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory, away from drains and incompatible materials.
6. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.
-
Always follow your institution's specific procedures for waste manifest and pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
